Product packaging for Pivcephalexin(Cat. No.:CAS No. 63836-75-9)

Pivcephalexin

Cat. No.: B1210181
CAS No.: 63836-75-9
M. Wt: 461.5 g/mol
InChI Key: DIGADQKVPFDJSI-SPYBWZPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cefalexin pivoxil is a member of cephams and a pivaloyloxymethyl ester. It is functionally related to a cephalexin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O6S B1210181 Pivcephalexin CAS No. 63836-75-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63836-75-9

Molecular Formula

C22H27N3O6S

Molecular Weight

461.5 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H27N3O6S/c1-12-10-32-19-15(24-17(26)14(23)13-8-6-5-7-9-13)18(27)25(19)16(12)20(28)30-11-31-21(29)22(2,3)4/h5-9,14-15,19H,10-11,23H2,1-4H3,(H,24,26)/t14-,15-,19-/m1/s1

InChI Key

DIGADQKVPFDJSI-SPYBWZPUSA-N

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)OCOC(=O)C(C)(C)C

Other CAS No.

63836-75-9
27726-31-4

Synonyms

cephalexin pivaloxymethyl ester
HCl(6R-(6alpha,7beta(R*)))-isomer of pivcephalexin
pivalexin
pivcephalexin
ST 21

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis Pathway of Pivcephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin, a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic cephalexin, offers enhanced oral bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed exploration of its synthesis pathway, including both the formation of the core cephalexin molecule and its subsequent esterification. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Structure of this compound

This compound is chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester.[1] It is an orally active semi-synthetic cephalosporin antibiotic.[1] The hydrochloride salt of this compound is also commonly used.[2][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Formula C22H27N3O6S[1]
Molecular Weight 461.53 g/mol [1]
CAS Registry Number 63836-75-9[1]
Chemical Formula (HCl Salt) C22H27N3O6S.ClH[2][4]
Molecular Weight (HCl Salt) 497.99 g/mol [2]
CAS Registry Number (HCl Salt) 27726-31-4[1][2][4]

Synthesis Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the cephalexin nucleus, followed by the esterification of the carboxylic acid group to yield the final prodrug. The overall synthesis can be conceptually divided into two main stages:

  • Synthesis of Cephalexin: This can be achieved through both chemical and enzymatic routes, starting from key intermediates such as 7-aminodesacetoxycephalosporanic acid (7-ADCA) and a derivative of D-phenylglycine.

  • Esterification of Cephalexin: The carboxyl group of cephalexin is esterified with a pivaloyloxymethyl group to produce this compound.

A generalized logical workflow for the synthesis is presented below:

SynthesisWorkflow cluster_cephalexin Cephalexin Synthesis cluster_this compound This compound Synthesis 7-ADCA 7-ADCA Cephalexin Cephalexin 7-ADCA->Cephalexin Acylation D-Phenylglycine_Derivative D-Phenylglycine Derivative D-Phenylglycine_Derivative->Cephalexin This compound This compound Cephalexin->this compound Esterification Pivaloyloxymethyl_Donor Pivaloyloxymethyl Donor Pivaloyloxymethyl_Donor->this compound

Caption: Logical workflow of this compound synthesis.

Stage 1: Synthesis of Cephalexin

The core of the this compound molecule, cephalexin, is synthesized by the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA) with a D-phenylglycine derivative. Both enzymatic and chemical methods have been developed for this crucial step.

The enzymatic synthesis of cephalexin is often preferred due to its high specificity and milder reaction conditions, which align with the principles of green chemistry. This process typically utilizes an immobilized penicillin G acylase (IPGA) as the catalyst.

Experimental Protocol: Enzymatic Synthesis of Cephalexin

Materials:

  • 7-aminodeacetoxycephalosporanic acid (7-ADCA)

  • D-phenylglycine methyl ester (PGME)

  • Immobilized penicillin G acylase (IPGA)

  • Aqueous buffer solution (e.g., phosphate buffer)

Procedure:

  • A suspension of 7-ADCA in an aqueous buffer solution is prepared in a reaction vessel.

  • The pH of the suspension is adjusted and maintained at an optimal level for the enzyme, typically between 6.0 and 7.2.

  • The reaction temperature is controlled, usually in the range of 15-25 °C.

  • D-phenylglycine methyl ester (PGME), the acyl donor, is added to the reaction mixture. Continuous feeding of PGME has been shown to be more efficient than a batch addition.

  • Immobilized penicillin G acylase (IPGA) is introduced to catalyze the acylation of 7-ADCA with PGME. The molar ratio of PGME to 7-ADCA is typically in the range of 1.15-1.6:1.

  • The reaction is monitored for the formation of cephalexin.

  • Upon completion, the immobilized enzyme is recovered by filtration for reuse.

  • The cephalexin product, which may precipitate out of the solution, is isolated by filtration.

Table 2: Quantitative Data for Enzymatic Synthesis of Cephalexin

ParameterValueReference
7-ADCA Conversion Ratio Up to 99.3%
Productivity Up to 200 mmol/L/H
Enzyme Stability (after 10 cycles) 95.4% of initial activity
Yield (one-pot, two-enzyme system) 79%[5]

A diagram illustrating the enzymatic synthesis pathway is provided below:

EnzymaticSynthesis 7-ADCA 7-ADCA Cephalexin Cephalexin 7-ADCA->Cephalexin PGME D-Phenylglycine Methyl Ester (PGME) PGME->Cephalexin IPGA Immobilized Penicillin G Acylase (IPGA) IPGA->Cephalexin Catalyst

Caption: Enzymatic synthesis of Cephalexin.

Chemical synthesis provides an alternative route to cephalexin. This method often involves the protection of the carboxylic acid group of 7-ADCA, followed by acylation and subsequent deprotection.

Experimental Protocol: Chemical Synthesis of Cephalexin

Materials:

  • 7-aminodeacetoxycephalosporanic acid (7-ADCA)

  • A silylating agent (e.g., trimethylchlorosilane)

  • A weak tertiary nitrogen base (e.g., N,N-diethylaniline)

  • D-phenylglycyl chloride hydrochloride

  • Anhydrous solvent (e.g., dimethylformamide)

  • Aqueous acid and base for workup and pH adjustment

Procedure:

  • Silylation of 7-ADCA: 7-ADCA is suspended in an anhydrous solvent like dimethylformamide. A silylating agent is added to protect the carboxylic acid group.

  • Acylation: The reaction mixture is cooled to a low temperature (e.g., -50 °C). D-phenylglycyl chloride hydrochloride is added, followed by the portion-wise addition of a weak tertiary nitrogen base over a period of time.

  • Hydrolysis (Deprotection): After the acylation is complete, the reaction is quenched by the addition of water. The silyl protecting group is hydrolyzed under acidic conditions to regenerate the carboxylic acid, yielding cephalexin.

  • Isolation and Purification: The pH of the solution is adjusted to the isoelectric point of cephalexin to induce precipitation. The crude product is then collected by filtration and can be further purified by recrystallization.

Table 3: Quantitative Data for Chemical Synthesis of Cephalexin

ParameterValueReference
Yield (as bis-dimethylformamide solvate) 84.2%[6]

A diagram of the chemical synthesis pathway is as follows:

ChemicalSynthesis 7-ADCA 7-ADCA Silylated_7-ADCA Silylated 7-ADCA 7-ADCA->Silylated_7-ADCA Silylation Acylated_Intermediate Acylated Intermediate Silylated_7-ADCA->Acylated_Intermediate Acylation with D-phenylglycyl chloride HCl Cephalexin Cephalexin Acylated_Intermediate->Cephalexin Hydrolysis (Deprotection)

Caption: Chemical synthesis pathway of Cephalexin.

Stage 2: Esterification of Cephalexin to this compound

The final step in the synthesis of this compound is the esterification of the carboxylic acid group of cephalexin with a pivaloyloxymethyl group. This transformation is key to improving the oral absorption of the antibiotic. A general method for this type of esterification involves the reaction of the carboxylic acid with a halomethyl pivalate, such as chloromethyl pivalate.

Experimental Protocol: Synthesis of this compound from Cephalexin

While a highly detailed, publicly available protocol is scarce, a general procedure can be outlined based on the synthesis of similar cephalosporin esters and patent literature. A patent (GB2013198A) describes the preparation of the pivaloyloxymethyl ester of Cephalexin.

Materials:

  • Cephalexin

  • Chloromethyl pivalate

  • A non-nucleophilic base (e.g., a tertiary amine like triethylamine)

  • Anhydrous aprotic solvent (e.g., dimethylformamide, acetone, or dichloromethane)

Procedure:

  • Cephalexin is dissolved or suspended in an anhydrous aprotic solvent.

  • A non-nucleophilic base is added to the mixture to deprotonate the carboxylic acid of cephalexin, forming a carboxylate salt in situ.

  • Chloromethyl pivalate is added to the reaction mixture. The carboxylate anion of cephalexin then acts as a nucleophile, displacing the chloride from chloromethyl pivalate to form the pivaloyloxymethyl ester.

  • The reaction is stirred at a controlled temperature (often ambient or slightly elevated) until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to remove the solvent and any excess reagents or byproducts. This may involve washing with aqueous solutions and extraction.

  • The crude this compound is then purified, for example, by crystallization from a suitable solvent system to obtain a product of high purity.

The logical relationship of this final synthesis step is shown below:

Esterification Cephalexin Cephalexin This compound This compound Cephalexin->this compound Chloromethyl_Pivalate Chloromethyl Pivalate Chloromethyl_Pivalate->this compound Base Base Base->this compound Catalyst

References

Pivcephalexin as a Prodrug of Cephalexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of pivcephalexin, the pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. Developed to enhance the oral bioavailability of its parent compound, this compound undergoes enzymatic hydrolysis in the body to release the active therapeutic agent. This document details the chemical properties, mechanism of action, and pharmacokinetic profile of this compound, contextualized with data from its active moiety, cephalexin. Special emphasis is placed on the toxicological considerations arising from its metabolism, specifically pivalic acid-induced carnitine deficiency. The guide includes detailed experimental protocols for pharmacokinetic analysis and quantitative data presented in tabular formats for clarity. Furthermore, key biological and experimental pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying processes.

Introduction

Cephalexin is a widely prescribed semi-synthetic, first-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and some Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which leads to cell lysis and death.[2][3] Cephalexin is generally well-absorbed from the gastrointestinal tract, with an oral bioavailability of approximately 90%.[4] However, the pursuit of enhanced and more consistent absorption has led to the development of prodrugs.

This compound, the pivaloyloxymethyl ester of cephalexin, was designed as such a prodrug. The addition of the lipophilic pivaloyloxymethyl group was intended to increase the molecule's passive diffusion across the intestinal membrane. Following absorption, the ester linkage is designed to be rapidly cleaved by endogenous esterases in the intestinal wall, plasma, and liver, releasing the active cephalexin molecule into systemic circulation. This strategy, while effective in increasing bioavailability for some poorly absorbed drugs, presents a unique set of metabolic consequences for this compound, which will be explored in this guide.

Chemical Properties

The structural difference between cephalexin and its prodrug, this compound, lies in the esterification of the carboxyl group at the C-4 position of the cephem nucleus.

Cephalexin:

  • IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

  • Molecular Formula: C₁₆H₁₇N₃O₄S

  • Molecular Weight: 347.39 g/mol

This compound:

  • IUPAC Name: (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester

  • Molecular Formula: C₂₂H₂₇N₃O₆S

  • Molecular Weight: 461.53 g/mol

The addition of the pivaloyloxymethyl group increases the lipophilicity of the molecule, a key factor in its design as a prodrug to enhance absorption.

Pharmacokinetics

The primary pharmacokinetic advantage of a prodrug strategy is to improve the oral bioavailability of the parent drug. While direct comparative human pharmacokinetic data for this compound versus cephalexin is scarce in publicly available literature, the principle has been demonstrated in preclinical studies with other cephalosporin prodrugs. For instance, a study in rats with another oral cephalosporin, KR-984055, and its lipophilic ester prodrugs showed a significant increase in oral bioavailability from 7% for the parent drug to approximately 39% for the prodrugs.[4] This illustrates the potential of the prodrug approach.

Data Presentation

The following tables summarize the pharmacokinetic parameters for cephalexin based on studies in healthy human volunteers.

Table 1: Pharmacokinetic Parameters of Oral Cephalexin in Healthy Volunteers (Single 500 mg Dose)

ParameterMean Value (± SD)Reference
Cmax (µg/mL) 17.39 (± 4.15)[5]
AUC₀-₆ (µg·h/mL) 28.90 (± 5.70)[5]
AUC₀-∞ (µg·h/mL) 30.07 (± 5.94)[5]
Tmax (h) ~1
Half-life (t½) (h) ~0.9
Oral Bioavailability (%) ~90[4]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach maximum plasma concentration.

Table 2: Dose-Dependent Peak Plasma Concentrations of Cephalexin

Oral DosePeak Plasma Concentration (Cmax) (µg/mL)Reference
250 mg ~9
500 mg ~18
1 g ~32

Mechanism of Action and Metabolism

Conversion of this compound to Cephalexin

Upon oral administration, this compound is absorbed through the gastrointestinal tract. In the intestinal mucosa and subsequently in the blood and liver, the ester bond is hydrolyzed by non-specific esterases, particularly human carboxylesterases (hCE1 and hCE2). This enzymatic cleavage releases three molecules: the active drug cephalexin, pivalic acid (trimethylacetic acid), and formaldehyde.

G Piv This compound Abs Intestinal Absorption Piv->Abs Oral Administration Enz Non-specific Esterases (e.g., Carboxylesterases) Abs->Enz In Intestinal Mucosa, Blood, Liver Ceph Cephalexin (Active Drug) Enz->Ceph PivA Pivalic Acid Enz->PivA Form Formaldehyde Enz->Form Target Bacterial Penicillin-Binding Proteins (PBPs) Ceph->Target Binds to Effect Inhibition of Cell Wall Synthesis & Bactericidal Effect Target->Effect

Metabolic activation of this compound.
Antibacterial Action of Cephalexin

The released cephalexin exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. This interference with cell wall synthesis leads to the breakdown of the cell wall and ultimately, bacterial cell death.[3]

Toxicology: Pivalic Acid-Induced Carnitine Deficiency

A significant drawback of this compound and other pivaloyl-conjugated prodrugs is the metabolic fate of the pivalic acid byproduct. Pivalic acid is not readily metabolized further. Instead, it is activated to its coenzyme A (CoA) ester, pivaloyl-CoA. This intermediate then undergoes conjugation with L-carnitine, catalyzed by carnitine acyltransferases, to form pivaloyl-carnitine. This conjugate is then readily excreted in the urine.

Prolonged administration of this compound can lead to a continuous and significant depletion of the body's L-carnitine stores. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway. Depletion of carnitine can impair this process, leading to a condition known as secondary carnitine deficiency.

G PivA Pivalic Acid (from this compound hydrolysis) PivCoA Pivaloyl-CoA PivA->PivCoA Activation with Coenzyme A PivCarn Pivaloyl-carnitine PivCoA->PivCarn Conjugation via Carnitine Acyltransferase Carnitine L-Carnitine (Body Stores) Carnitine->PivCarn Excretion Renal Excretion PivCarn->Excretion Depletion Carnitine Depletion Excretion->Depletion Leads to FattyAcid Fatty Acid Metabolism Depletion->FattyAcid Impacts Impairment Impaired Energy Production FattyAcid->Impairment

Mechanism of pivalic acid-induced carnitine depletion.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats (Exemplary Protocol)

This protocol is a representative example for evaluating the oral pharmacokinetics of a cephalosporin prodrug.

  • Animals: Male Sprague-Dawley rats (220-250 g) are used. Animals are fasted overnight before dosing but have free access to water.

  • Drug Formulation and Administration:

    • The test compound (this compound) and reference compound (cephalexin) are suspended in a 0.5% carboxymethyl cellulose (CMC) solution.

    • Drugs are administered orally via gavage at a dose equivalent to 20 mg/kg of cephalexin.

  • Blood Sampling:

    • Blood samples (~0.25 mL) are collected from the jugular vein via a cannulated catheter at pre-dose (0) and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-administration.

    • Samples are collected into heparinized tubes.

  • Sample Processing:

    • Plasma is separated by centrifugation at 4,000 rpm for 10 minutes at 4°C.

    • Plasma samples are stored at -80°C until analysis.

  • Data Analysis: Plasma concentrations of cephalexin are determined by a validated HPLC method. Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated using non-compartmental analysis software.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Animal Acclimatization & Fasting B1 Oral Administration (Gavage, 20 mg/kg) A1->B1 A2 Drug Formulation (Suspension in 0.5% CMC) A2->B1 B2 Serial Blood Sampling (0-12 hours) B1->B2 B3 Plasma Separation (Centrifugation) B2->B3 B4 Sample Storage (-80°C) B3->B4 C1 HPLC-UV Analysis (Quantification of Cephalexin) B4->C1 C2 Pharmacokinetic Analysis (Cmax, Tmax, AUC) C1->C2

Workflow for a preclinical pharmacokinetic study.
HPLC-UV Method for Quantification of Cephalexin in Plasma

This is a representative high-performance liquid chromatography (HPLC) method for the quantification of cephalexin.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., cefadroxil).

    • Vortex the mixture for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1200 series or equivalent with UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.5 with phosphoric acid) in a ratio of 15:85 (v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detection at 260 nm.

    • Column Temperature: 30°C.

  • Calibration and Quantification:

    • Prepare calibration standards by spiking blank plasma with known concentrations of cephalexin.

    • Construct a calibration curve by plotting the peak area ratio of cephalexin to the internal standard against the concentration.

    • Quantify cephalexin in the unknown samples using the regression equation from the calibration curve.

Conclusion

This compound represents a classic example of a prodrug strategy aimed at improving the oral absorption of a parent antibiotic, cephalexin. By masking a polar carboxyl group with a lipophilic ester, this compound is designed for enhanced gastrointestinal permeability. Subsequent hydrolysis by ubiquitous esterases effectively releases the active cephalexin. However, the clinical utility of this prodrug has been significantly hampered by the metabolic byproduct, pivalic acid, which leads to a depletion of L-carnitine stores and can induce a state of secondary carnitine deficiency. This guide provides the foundational chemical, pharmacokinetic, and metabolic knowledge for professionals in drug development, highlighting the critical need to consider the full metabolic fate of all components of a prodrug system during the design and evaluation process. The provided experimental protocols serve as a practical reference for the analytical and in vivo studies required to characterize such pharmaceutical agents.

References

Physicochemical Properties of Pivcephalexin Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin hydrochloride is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. This modification enhances its oral bioavailability, allowing for effective systemic concentrations of the active cephalexin molecule to be achieved. Understanding the physicochemical properties of this compound hydrochloride is crucial for its formulation, stability, and optimal delivery. This technical guide provides a comprehensive overview of its known chemical and physical characteristics, stability profile, and relevant experimental methodologies.

Chemical Properties

This compound hydrochloride is the hydrochloride salt of the pivaloyloxymethyl ester of cephalexin. The esterification at the carboxyl group of cephalexin increases its lipophilicity, facilitating its absorption from the gastrointestinal tract.

PropertyValueReference
Chemical Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester, hydrochloride
CAS Registry Number 27726-31-4[1][2]
Molecular Formula C22H27N3O6S.HCl[1][2]
Molecular Weight 497.99 g/mol [2]

Chemical Structure:

G cluster_this compound This compound Hydrochloride Piv   G This compound This compound Hydrochloride (Oral Administration) Hydrolysis Hydrolysis in vivo (Esterases) This compound->Hydrolysis Cephalexin Cephalexin (Active Drug) Hydrolysis->Cephalexin PBP Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall Cephalexin->PBP Binds to Inhibition Inhibition of Transpeptidation PBP->Inhibition CellWall Impaired Cell Wall Synthesis Inhibition->CellWall Lysis Bacterial Cell Lysis and Death CellWall->Lysis G cluster_workflow Stability-Indicating HPLC Workflow Sample This compound HCl Sample (Bulk or Formulation) Stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Stress ControlSample Control Sample Sample->ControlSample StressedSample Stressed Sample Stress->StressedSample HPLC HPLC System (C18 Column, Mobile Phase, UV Detector) StressedSample->HPLC ControlSample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Analysis Peak Identification and Quantification (this compound and Degradants) Chromatogram->Analysis Report Stability Report Analysis->Report

References

An In-depth Technical Guide to the Solubility of Pivcephalexin in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pivcephalexin, a pivaloyloxymethyl ester prodrug of the cephalosporin antibiotic cephalexin. Understanding the solubility of this compound in various solvents is critical for its formulation development, pharmacokinetic profiling, and overall therapeutic efficacy. As an ester prodrug, this compound exhibits increased lipophilicity compared to its parent compound, cephalexin, which influences its solubility profile.

Quantitative Solubility Data

The following tables are provided as a template for researchers to record their experimentally determined solubility data for this compound.

Table 1: Solubility of this compound in Aqueous Solutions at Various pH Values

Aqueous Solvent (Buffer)pHTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Hydrochloric Acid Buffer1.237[value][value]
Acetate Buffer4.537[value][value]
Phosphate Buffer6.837[value][value]
Phosphate Buffer7.437[value][value]

Table 2: Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Methanol25[value][value]
Ethanol25[value][value]
Isopropanol25[value][value]
Acetone25[value][value]
Acetonitrile25[value][value]
Dichloromethane25[value][value]
Dimethyl Sulfoxide (DMSO)25[value][value]

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[1][2][3][4][5]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound hydrochloride powder

  • Selected aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Calibrated analytical balance

  • HPLC system for analysis

Procedure:

  • Add an excess amount of this compound hydrochloride powder to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for organic solvents, 37°C for aqueous buffers).

  • Agitate the samples at a constant speed (e.g., 100-200 rpm) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • After the incubation period, visually inspect the samples to ensure that excess solid this compound remains.

  • To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

  • Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilute the filtered supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

  • Calculate the solubility by correcting for the dilution factor.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is essential for the accurate quantification of this compound in the solubility samples.

Objective: To develop and validate an HPLC method for the determination of this compound concentration.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak shape and retention time.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a common wavelength for cephalosporins is around 260 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: 25-30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound hydrochloride of known concentration in a suitable solvent (e.g., methanol or a mixture of the mobile phase). Prepare a series of calibration standards by diluting the stock solution.

  • Calibration Curve: Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted and filtered samples from the solubility experiment into the HPLC system.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the experimental procedures described.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solvent Prepare Solvents (Aqueous Buffers & Organic) add_to_vial Add to Vials prep_solvent->add_to_vial weigh_piv Weigh Excess This compound weigh_piv->add_to_vial shake Agitate in Shaker (Constant Temperature) add_to_vial->shake check_solid Verify Excess Solid shake->check_solid centrifuge Centrifuge check_solid->centrifuge filter Filter Supernatant centrifuge->filter dilute Dilute Sample filter->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate

Caption: Experimental workflow for determining this compound solubility.

hplc_analysis_workflow cluster_method_dev Method Development cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing prep_standards Prepare Standard Solutions optimize_conditions Optimize HPLC Conditions (Mobile Phase, Flow Rate, etc.) prep_standards->optimize_conditions validate_method Validate Method (Linearity, Accuracy, Precision) optimize_conditions->validate_method run_calibration Run Calibration Curve validate_method->run_calibration run_samples Inject Filtered Samples run_calibration->run_samples integrate_peaks Integrate Peak Areas run_samples->integrate_peaks quantify Quantify Concentration (from Calibration Curve) integrate_peaks->quantify

Caption: Workflow for HPLC analysis of this compound solubility samples.

References

The Prodrug Advantage: An In-depth Technical Guide to the In Vivo Hydrolysis of Pivcephalexin to Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core principles and practical outlays of the in vivo hydrolysis of pivcephalexin, a pivaloyloxymethyl ester prodrug of the widely-used first-generation cephalosporin antibiotic, cephalexin. The strategic esterification of cephalexin to this compound is a deliberate pharmaceutical maneuver designed to enhance its oral bioavailability. This document provides a comprehensive overview of the underlying mechanisms, pharmacokinetic transformations, and the analytical methodologies essential for its study.

Introduction: The Rationale for this compound

Cephalexin is a cornerstone in the treatment of various bacterial infections. However, its oral absorption can be variable and incomplete. To overcome this limitation, the prodrug this compound was developed. By masking the polar carboxyl group of cephalexin with a lipophilic pivaloyloxymethyl group, this compound exhibits enhanced membrane permeability, leading to more efficient absorption from the gastrointestinal tract. Following absorption, the prodrug is designed to undergo rapid enzymatic hydrolysis to release the active parent drug, cephalexin, into the systemic circulation. This strategy aims to achieve higher and more consistent plasma concentrations of cephalexin, thereby improving its therapeutic efficacy.

The Hydrolytic Conversion: From Prodrug to Active Moiety

The in vivo conversion of this compound to cephalexin is a critical step for its pharmacological activity. This biotransformation is primarily mediated by ubiquitous esterase enzymes present in various tissues, including the intestinal mucosa, liver, and blood.

The Enzymatic Machinery: Role of Carboxylesterases

Carboxylesterases (CEs) are the principal enzymes responsible for the hydrolysis of a wide array of ester-containing prodrugs.[1] These enzymes catalyze the cleavage of the ester bond in this compound, liberating cephalexin, pivalic acid, and formaldehyde. Human carboxylesterases, primarily hCE1 and hCE2, are the key players in this metabolic activation.[1] While hCE1 is predominantly found in the liver, hCE2 is abundant in the small intestine, suggesting that the hydrolysis of this compound likely commences during its absorption across the intestinal wall and continues in the systemic circulation and liver.[1]

The general mechanism of this hydrolysis is illustrated in the signaling pathway below.

G cluster_absorption Gastrointestinal Lumen & Enterocyte cluster_metabolism Systemic Circulation & Tissues (e.g., Liver) Pivcephalexin_Lumen This compound (Oral Administration) Pivcephalexin_Absorbed This compound (Absorbed) Pivcephalexin_Lumen->Pivcephalexin_Absorbed Passive Diffusion (Enhanced Lipophilicity) Cephalexin_Active Cephalexin (Active Drug) Pivcephalexin_Absorbed->Cephalexin_Active Enzymatic Hydrolysis Byproducts Pivalic Acid + Formaldehyde Pivcephalexin_Absorbed->Byproducts Esterases Carboxylesterases (e.g., hCE1, hCE2)

In Vivo Hydrolysis Pathway of this compound.

Quantitative Data Presentation: Pharmacokinetic Profiles

For illustrative purposes, the following tables summarize typical pharmacokinetic parameters for cephalexin, which would be the expected active metabolite following this compound administration. The values for this compound would be anticipated to yield superior cephalexin exposure.

Table 1: Pharmacokinetic Parameters of Orally Administered Cephalexin in Healthy Adults

ParameterValueReference
Bioavailability ~90%[2]
Time to Peak (Tmax) ~1 hour[2]
Peak Plasma Conc. (Cmax) 15-20 µg/mL (500 mg dose)[3][4]
Area Under Curve (AUC) 30-40 µg.hr/mL (500 mg dose)[5]
Elimination Half-life (t1/2) 0.5-1.2 hours[2]
Protein Binding 10-15%[2]
Excretion >90% unchanged in urine[2]

Note: These values can vary depending on the specific study population, dosage form, and analytical methods used.

Table 2: Comparative Efficacy of Pivmecillinam (a this compound Analog) and Cephalexin in Uncomplicated Urinary Tract Infections

OutcomePivmecillinam (3-day course)Cephalexin (7-day course)Reference
Clinical Cure/Improvement 95.3%93.6%[6][7]
Bacteriological Success 89.7%81.7%[6][7]
E. coli Eradication Rate 90.1%80.6%[6][7]

This table provides an analogy of the clinical utility of a pivaloyloxymethyl ester prodrug compared to cephalexin, suggesting high efficacy.

Experimental Protocols: Quantifying this compound and Cephalexin

The simultaneous determination of this compound and its active metabolite, cephalexin, in biological matrices is crucial for pharmacokinetic and bioavailability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable analytical technique for this purpose.

Principle of the Method

A reversed-phase HPLC method is employed to separate the more lipophilic prodrug, this compound, from the more polar parent drug, cephalexin. The method involves protein precipitation to extract the analytes from the plasma or serum, followed by chromatographic separation on a C18 column and quantification using a UV detector.

Detailed Methodology for HPLC Analysis in Plasma

1. Sample Preparation (Protein Precipitation):

  • To 200 µL of plasma sample in a microcentrifuge tube, add a known concentration of an appropriate internal standard (e.g., cefadroxil).

  • Add 600 µL of ice-cold acetonitrile or methanol to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 20 µL aliquot into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 85:15 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detector set at a wavelength of 260 nm.[8]

3. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma samples.

  • Determine the concentrations of this compound and cephalexin in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram illustrates the general workflow for this experimental protocol.

G start Start: Plasma Sample Collection protein_precipitation Protein Precipitation (Acetonitrile/Methanol) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness (Nitrogen Stream) supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection HPLC Injection reconstitution->hplc_injection chromatographic_separation Chromatographic Separation (C18 Column) hplc_injection->chromatographic_separation uv_detection UV Detection (260 nm) chromatographic_separation->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis

Experimental Workflow for HPLC Analysis.

Logical Relationships in Drug Development

The development and evaluation of a prodrug like this compound follow a logical progression from preclinical assessment to clinical validation. This process is designed to ensure that the prodrug offers a tangible benefit over the parent drug in terms of its pharmacokinetic profile and, ultimately, its therapeutic effect.

G cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase prodrug_design Prodrug Design Increased Lipophilicity in_vitro_stability In Vitro Stability Assays Chemical Stability (pH) Enzymatic Stability (Plasma, S9 fractions) prodrug_design->in_vitro_stability Evaluation in_vivo_pk In Vivo Animal Pharmacokinetics Comparative Bioavailability (Prodrug vs. Drug) Determination of Active Metabolite Levels in_vitro_stability->in_vivo_pk Progression phase_I Phase I Clinical Trial Human Pharmacokinetics & Safety in_vivo_pk->phase_I Clinical Translation phase_II_III Phase II/III Clinical Trials Efficacy & Dosing Regimen phase_I->phase_II_III Validation

Logical Flow in Prodrug Development.

Conclusion

The transformation of cephalexin into its prodrug, this compound, represents a classic and effective strategy to enhance the oral bioavailability of an important antibiotic. The in vivo hydrolysis, mediated by esterases, is a rapid and efficient process that ensures the timely release of the active cephalexin molecule. Understanding the pharmacokinetics, the enzymatic pathways involved, and the analytical methods for quantification is paramount for the continued development and optimization of such prodrug-based therapies. This guide provides a foundational framework for researchers and professionals engaged in the study and development of cephalosporin antibiotics and other prodrugs.

References

Pivcephalexin CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pivcephalexin, a semi-synthetic cephalosporin antibiotic. This document outlines its chemical properties, mechanism of action, and available technical data, adhering to a structured format for clarity and ease of comparison.

Core Chemical and Physical Data

This compound is the pivaloyloxymethyl ester of cephalexin, a first-generation cephalosporin. This esterification enhances its oral absorption. The primary forms of this compound are the base and the hydrochloride salt.

PropertyThis compoundThis compound Hydrochloride
CAS Number 63836-75-927726-31-4
Molecular Formula C22H27N3O6SC22H27N3O6S.ClH
Molecular Weight 461.53 g/mol 497.99 g/mol
Synonyms Pivcefalexin, Cephalexin pivaloyloxymethyl esterPivalexin, ST-21

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core mechanism involves the following steps:

  • Binding to Penicillin-Binding Proteins (PBPs): The β-lactam ring of cephalosporins is a structural analog of the D-Ala-D-Ala moiety of the peptidoglycan precursor. This allows the antibiotic to bind to the active site of PBPs, which are bacterial enzymes essential for the cross-linking of peptidoglycan.

  • Inhibition of Transpeptidation: By binding to PBPs, this compound acylates the enzyme, rendering it inactive. This blocks the final transpeptidation step in peptidoglycan synthesis.

  • Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. As the bacterium grows and divides, the compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death.

Cephalosporin Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_synthesis Catalyzes PBPs->Peptidoglycan_synthesis Inhibits Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to

Figure 1. Signaling pathway of this compound's mechanism of action.

Pharmacokinetic Profile

Detailed pharmacokinetic data for this compound is limited in readily accessible recent literature. However, as a prodrug of cephalexin, its pharmacokinetic properties are closely related to those of cephalexin following oral administration. The pivaloyloxymethyl ester moiety is cleaved in the intestinal mucosa, releasing cephalexin into the bloodstream.

Note: The following data pertains to Cephalexin , the active metabolite of this compound, and is provided as a proxy due to the limited availability of specific data for the parent compound.

ParameterValueReference
Oral Bioavailability Nearly 100%[1]
Time to Peak Plasma Concentration (Tmax) ~1 hour[2]
Plasma Half-life 49.5 minutes (fasted), 76.5 minutes (with food)[1]
Protein Binding 10-15%[1]
Metabolism Not metabolized in the body[1]
Excretion >90% excreted unchanged in urine within 6 hours[1]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

A common method to determine the efficacy of an antibiotic like this compound against a specific bacterium is through the determination of the Minimum Inhibitory Concentration (MIC).

Principle: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

General Protocol for Broth Microdilution:

  • Preparation of Bacterial Inoculum:

    • Isolate colonies of the test bacterium from a pure culture grown on an appropriate agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

AST_Workflow Start Start Bacterial_Culture Isolate Bacterial Colonies Start->Bacterial_Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of This compound Antibiotic_Dilution->Inoculation Incubation Incubate at 35-37°C for 16-20h Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no growth) Incubation->MIC_Reading End End MIC_Reading->End

Figure 2. Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound is an orally active prodrug of the first-generation cephalosporin, cephalexin. Its primary utility lies in its enhanced absorption profile. The mechanism of action is consistent with other β-lactam antibiotics, involving the critical inhibition of bacterial cell wall synthesis. While specific, recent quantitative data for this compound is not widely available, its pharmacokinetic and efficacy profile can be largely inferred from that of its active metabolite, cephalexin. Standard microbiological techniques, such as broth microdilution for MIC determination, are employed to assess its in vitro efficacy against susceptible bacterial strains. This technical guide serves as a foundational resource for professionals in the fields of pharmaceutical research and development.

References

The Dawn of a New Antibiotic Era: The Discovery of Cephalosporins

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of scientific and historical databases reveals no compound registered or widely known as "Pivcephalexin." It is plausible that this term is a misspelling or a confusion with another compound, potentially a combination of "Piv" from a pivaloyl group and "cephalexin," a widely recognized first-generation cephalosporin antibiotic. The "piv" prefix often denotes a pivaloyloxymethyl ester prodrug, a chemical modification used to enhance the oral bioavailability of certain medications. A well-known example of this is Pivmecillinam, a prodrug of mecillinam.

This technical guide will, therefore, proceed under the assumption that the query pertains to the historical development of cephalexin and the scientific rationale and methodology behind creating pivaloyloxymethyl ester prodrugs of beta-lactam antibiotics, a concept that would be central to a hypothetical "this compound."

The story of cephalosporins begins in 1945 with the insightful observation of Giuseppe Brotzu, an Italian pharmacologist and rector of the University of Cagliari. Brotzu noticed that a sewage outfall in the Gulf of Cagliari was surprisingly free of disease-causing bacteria. He hypothesized that microorganisms in the sewage were producing antibiotic substances. This led him to isolate a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), which he found to be effective against Salmonella typhi, the causative agent of typhoid fever.

Brotzu's initial attempts to isolate the active antibacterial component were unsuccessful. He sent his cultures to Sir Howard Florey at the University of Oxford, who had been instrumental in the development of penicillin. At Oxford, a team of researchers, including Edward Abraham and Guy Newton, successfully isolated the first cephalosporin compound, Cephalosporin C, in 1953. This molecule possessed a beta-lactam ring, similar to penicillin, but was resistant to the penicillinase enzyme produced by some bacteria, making it a promising new class of antibiotics.

From a Natural Product to a Semi-Synthetic Antibiotic: The Birth of Cephalexin

While Cephalosporin C was a significant discovery, its potency was not high enough for widespread clinical use. The breakthrough came with the isolation of the 7-aminocephalosporanic acid (7-ACA) nucleus from Cephalosporin C. This allowed for the creation of semi-synthetic cephalosporins with improved antibacterial activity and pharmacokinetic properties.

Cephalexin, a first-generation cephalosporin, was one of the most important early semi-synthetic derivatives. It was first synthesized in the early 1960s by researchers at the pharmaceutical company Eli Lilly and Company. The key innovation in the synthesis of cephalexin was the attachment of a D-(-)-α-aminophenylacetyl side chain to the 7-ACA nucleus. This modification conferred oral bioavailability, a significant advantage over many other beta-lactam antibiotics at the time which required intravenous administration.

The Prodrug Concept: Enhancing Oral Bioavailability with Pivaloyloxymethyl Esters

The concept of a pivaloyloxymethyl (pivoxil) ester prodrug was developed to improve the oral absorption of antibiotics that are otherwise poorly absorbed from the gastrointestinal tract. This approach involves chemically modifying the drug molecule to make it more lipid-soluble, allowing it to more easily pass through the intestinal wall. Once absorbed into the bloodstream, the ester linkage is cleaved by esterase enzymes, releasing the active parent drug.

A prime example of this strategy is pivmecillinam, the pivaloyloxymethyl ester of mecillinam. Mecillinam itself has poor oral bioavailability, but the pivoxil ester prodrug, pivmecillinam, is well-absorbed.

Hypothetical Synthesis of "this compound"

While "this compound" is not a known compound, a hypothetical synthesis can be envisioned based on the principles of prodrug chemistry. The synthesis would likely involve the esterification of the carboxylic acid group of cephalexin with chloromethyl pivalate.

start Start: Parent Drug (e.g., Cephalexin) dissolve Dissolve in Organic Solvent start->dissolve add_base Add Organic Base dissolve->add_base add_cmp Add Chloromethyl Pivalate add_base->add_cmp monitor Monitor Reaction (TLC/HPLC) add_cmp->monitor workup Work-up and Purification monitor->workup Reaction Complete end End: Purified Pivoxil Ester Prodrug workup->end

A Comprehensive Review of Pivcephalexin Research for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive analysis of the existing research on Pivcephalexin, a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the pharmacokinetics, mechanism of action, clinical efficacy, and experimental methodologies related to this compound and its active moiety, cephalexin.

Introduction

This compound, chemically known as (6R,7R)-7-[[(2R)-Aminophenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (2,2-dimethyl-1-oxopropoxy)methyl ester, is an orally administered prodrug designed to enhance the bioavailability of cephalexin[1]. Upon oral administration, this compound is hydrolyzed by esterases in the body to release the active antibiotic, cephalexin, which then exerts its antibacterial effect. This guide will delve into the critical aspects of this compound and cephalexin research, presenting data in a structured format to facilitate understanding and application in a research and development context.

Physicochemical Properties

This compound is a derivative of cephalexin, modified to improve its absorption from the gastrointestinal tract[1].

PropertyValueReference
Molecular FormulaC22H27N3O6S[1]
Molecular Weight461.53 g/mol [1]
CAS Registry Number63836-75-9[1]
SynonymsThis compound, Cephalexin pivaloyloxymethyl ester[1][2]

Mechanism of Action

As a prodrug, this compound itself is inactive. Its therapeutic effect is derived from the in vivo liberation of cephalexin.

Hydrolysis of this compound

This compound is designed to be absorbed from the gastrointestinal tract and subsequently hydrolyzed by esterases to yield cephalexin, pivalic acid, and formaldehyde.

This compound This compound (Oral Administration) Absorption GI Tract Absorption This compound->Absorption Hydrolysis Hydrolysis by Esterases (in intestinal wall, blood, or liver) Absorption->Hydrolysis Cephalexin Cephalexin (Active Antibiotic) Hydrolysis->Cephalexin Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts Systemic_Circulation Systemic Circulation Cephalexin->Systemic_Circulation Target Bacterial Cell Wall Synthesis Systemic_Circulation->Target

Caption: Hydrolysis of this compound to its active form, Cephalexin.

Antibacterial Action of Cephalexin

Cephalexin is a beta-lactam antibiotic that inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall, a critical component for bacterial structural integrity[3][4]. This action is bactericidal. The mechanism involves the acylation of transpeptidases (also known as penicillin-binding proteins or PBPs) by the beta-lactam ring, rendering them inactive.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cell_Wall_Synthesis Peptidoglycan Synthesis (Cross-linking) Peptidoglycan_precursors Peptidoglycan Precursors (e.g., UDP-NAM, UDP-NAG) Peptidoglycan_precursors->Cell_Wall_Synthesis Cell_Wall Stable Cell Wall Cell_Wall_Synthesis->Cell_Wall Catalyzed by PBPs Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to Cephalexin Cephalexin Cephalexin->PBP Binds to and inactivates PBPs

Caption: Mechanism of action of Cephalexin on bacterial cell wall synthesis.

Pharmacokinetics

The pharmacokinetic profile of this compound is primarily characterized by its conversion to cephalexin. The data presented below pertains to the active moiety, cephalexin, following oral administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)
ParameterDescriptionFindingReference
Absorption Rapidly absorbed after oral administration.Peak plasma concentrations are reached within 1 hour. Bioavailability is high, around 90%.[3][5][3][5]
Distribution Widely distributed throughout most body fluids.Volume of distribution (Vd) is approximately 0.23 L/kg.[5][5]
Metabolism Cephalexin undergoes no detectable metabolism.The drug is largely excreted unchanged.[5][5]
Excretion Primarily excreted in the urine.Approximately 90% of the unchanged drug is excreted in the urine, making it effective for urinary tract infections.[3][3]
Plasma Protein Binding Low binding to plasma proteins.Approximately 10% to 15% of cephalexin is bound to plasma proteins.[3][3]
Half-life The elimination half-life is short.Ranges from 0.5 to 1.2 hours in individuals with normal renal function.[5][5]
Pharmacokinetic Parameters of Cephalexin
ParameterValueConditionReference
Cmax 18.0 ± 3.7 µg/mL500 mg dose, fasting[5]
Tmax 1.25 (0.75-1.5) hours500 mg dose, fasting[5]
AUC0-inf 38.59 ± 5.2 µg.h/mL500 mg dose, fasting[5]
t1/2 ~1 hourNormal renal function[6]
Renal Clearance 4.3 mL/min/kg[5]

In Vitro and In Vivo Antibacterial Activity

Cephalexin demonstrates a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria.

In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for cephalexin against various bacterial strains.

Bacterial StrainMIC90 (µg/mL)Reference
Streptococcus pyogenes≤0.06[7]
Staphylococcus aureus (methicillin-susceptible)≤2[7]
Escherichia coli>64 (β-lactamase positive), 16 (β-lactamase negative)[7]
Klebsiella pneumoniae>64 (high-level β-lactamase), 4 (other isolates)[7]
Haemophilus influenzae1[7]
Moraxella catarrhalis2[7]

Clinical Efficacy and Safety

This compound, through its active metabolite cephalexin, has been evaluated in numerous clinical trials for the treatment of various bacterial infections.

Clinical Trial Data Summary

A comparative study on acute uncomplicated urinary tract infections showed the following results for cephalexin:

OutcomeCephalexin (250 mg QID for 7 days)Comparator (Pivmecillinam)Reference
Clinical Cure/Improvement 93.6%95.3%[8]
Bacteriological Success 81.7%89.7%[8]
E. coli Eradication Rate 80.6%90.1%[8]
Safety Profile

Cephalexin is generally well-tolerated. The most common adverse effects are gastrointestinal in nature.

Experimental Protocols

Detailed experimental protocols are typically found within the full text of the cited research articles. Below is a summary of the methodologies commonly employed in this compound and cephalexin research.

Pharmacokinetic Analysis Workflow

Dosing Drug Administration (this compound) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Drug Extraction (e.g., SPE, LLE) Processing->Extraction Analysis HPLC or LC-MS/MS Analysis (Quantification of Cephalexin) Extraction->Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) Analysis->PK_Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameters

Caption: General workflow for a pharmacokinetic study of this compound.

  • Drug Administration and Sampling : this compound is administered to subjects, and blood samples are collected at predetermined time points.

  • Sample Processing and Analysis : Plasma is separated from the blood samples, and the concentration of the active drug, cephalexin, is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[6].

  • Pharmacokinetic Modeling : The resulting concentration-time data is analyzed using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and elimination half-life[6].

In Vitro Susceptibility Testing
  • Methodology : The antibacterial activity of cephalexin is typically determined using standard methods such as broth microdilution or agar dilution according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Procedure : A standardized inoculum of the test organism is exposed to serial dilutions of the antibiotic. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents visible growth of the bacteria after a specified incubation period.

Conclusion

This compound serves as an effective prodrug for cephalexin, enhancing its oral absorption. The extensive body of research on cephalexin confirms its efficacy against a range of common bacterial pathogens and a favorable safety profile. This guide has synthesized the key quantitative data, mechanisms of action, and experimental approaches from the available literature to provide a solid foundation for further research and development in the field of cephalosporin antibiotics. For more detailed information, readers are encouraged to consult the full-text articles referenced throughout this document.

References

The Pharmacokinetic and Pharmacodynamic Profile of Cephalexin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: Information regarding the specific pharmacokinetic profile of pivcephalexin is limited in publicly available scientific literature. This compound is a pivaloyloxymethyl ester prodrug of cephalexin. This chemical modification enhances its oral absorption, after which it is rapidly hydrolyzed by esterases in the body to release the active therapeutic agent, cephalexin. Consequently, the vast majority of pharmacokinetic and pharmacodynamic data available pertains to cephalexin. This guide will, therefore, focus on the comprehensive profile of cephalexin, providing the detailed technical information relevant to researchers, scientists, and drug development professionals.

Introduction

Cephalexin is a first-generation cephalosporin antibiotic with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria. It is a widely prescribed oral antibiotic for the treatment of various infections, including those of the respiratory tract, skin and soft tissues, and urinary tract. This technical guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of cephalexin, including quantitative data, experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Profile

Cephalexin is characterized by rapid and nearly complete absorption following oral administration, minimal protein binding, and excretion primarily as an unchanged drug in the urine.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of cephalexin in healthy adult subjects.

ParameterValueUnit
Bioavailability (F)~90%
Time to Peak Plasma Concentration (Tmax)1hour
Peak Plasma Concentration (Cmax) - 250 mg dose9µg/mL
Peak Plasma Concentration (Cmax) - 500 mg dose15-18µg/mL
Volume of Distribution (Vd)0.23L/kg
Plasma Protein Binding10-15%
Elimination Half-life (t1/2)0.5-1.2hours
Renal Clearance (CLR)4.3mL/min/kg
Primary Route of EliminationRenal (as unchanged drug)-
Experimental Protocol: Pharmacokinetic Study in Healthy Adults

The pharmacokinetic parameters of cephalexin are typically determined through a single-dose, open-label, crossover study in healthy adult volunteers. A representative protocol is detailed below.

Study Design:

  • Participants: A cohort of healthy adult male and female volunteers (n=12-24) with normal renal and hepatic function.

  • Procedure:

    • Following an overnight fast, a single oral dose of cephalexin (e.g., 500 mg) is administered with a standardized volume of water.

    • Serial blood samples are collected into heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours).

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • Urine is collected over specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.

  • Bioanalytical Method:

    • Cephalexin concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.

    • The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

    • Separation is achieved on a C18 reversed-phase column.

    • Quantification is based on the peak area ratio of cephalexin to an internal standard.

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data.

    • Cmax and Tmax are determined directly from the observed data.

    • The area under the plasma concentration-time curve (AUC) is calculated using the linear trapezoidal rule.

    • The elimination rate constant (ke) is determined from the slope of the terminal log-linear phase of the plasma concentration-time curve.

    • The elimination half-life is calculated as 0.693/ke.

    • The apparent volume of distribution (Vd/F) and total body clearance (CL/F) are calculated from the dose, AUC, and ke.

Pharmacokinetic Pathway of Cephalexin

Pharmacokinetics cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism_excretion Metabolism & Excretion Oral_Admin Oral Administration of this compound Hydrolysis Esterase-mediated Hydrolysis (Intestinal Wall/Liver) Oral_Admin->Hydrolysis Prodrug Conversion Cephalexin_Formation Formation of Cephalexin Hydrolysis->Cephalexin_Formation Absorption Rapid Absorption (Small Intestine) Cephalexin_Formation->Absorption Systemic_Circulation Systemic Circulation Absorption->Systemic_Circulation Enters Bloodstream Protein_Binding Low Plasma Protein Binding (10-15%) Systemic_Circulation->Protein_Binding Tissue_Distribution Distribution to Tissues and Fluids Systemic_Circulation->Tissue_Distribution No_Metabolism No Significant Metabolism Systemic_Circulation->No_Metabolism Tissue_Distribution->Systemic_Circulation Renal_Excretion Renal Excretion (Glomerular Filtration & Tubular Secretion) No_Metabolism->Renal_Excretion Unchanged_Drug >90% Excreted as Unchanged Drug Renal_Excretion->Unchanged_Drug MechanismOfAction cluster_bacterium Bacterial Cell Cephalexin Cephalexin PBP Penicillin-Binding Proteins (PBPs) Cephalexin->PBP Binds to Transpeptidation Transpeptidation Reaction Cephalexin->Transpeptidation Inhibits PBP->Transpeptidation Catalyzes Peptidoglycan_Synthesis Peptidoglycan Synthesis Transpeptidation->Peptidoglycan_Synthesis Final step of Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Death Cell_Wall_Integrity->Cell_Lysis Loss of

Methodological & Application

Application Note: HPLC-UV Method for the Quantification of Pivcephalexin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. It is administered orally and is subsequently hydrolyzed in the body to release the active cephalexin molecule. Cephalexin exhibits broad-spectrum bactericidal activity by inhibiting bacterial cell wall synthesis.[1][2] Accurate and reliable quantification of this compound, often by measuring the active cephalexin moiety, is crucial for pharmaceutical quality control, formulation development, and stability studies. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in pharmaceutical dosage forms.

Principle

The method utilizes RP-HPLC with UV detection to separate and quantify cephalexin. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (such as methanol or acetonitrile) and an aqueous buffer.[1][3][4] The components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The separated cephalexin is then detected by a UV detector at a specific wavelength, and the resulting peak area is proportional to its concentration.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of cephalexin.

ParameterRecommended Conditions
HPLC System Agilent 1100 series or equivalent with UV detector
Column Waters C18, 250 mm x 4.6 mm, 5 µm[1] or Phenomenex C18, 250 mm x 4.6 mm, 5µm[4]
Mobile Phase Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v)[1] or Water: Methanol: Acetonitrile (60:20:20 v/v/v), pH 4[4]
Flow Rate 1.0 mL/min[1][4]
Injection Volume 10-20 µL[1][4]
Detection Wavelength 240 nm[1] or 254 nm[4]
Column Temperature Ambient[1] or 25 °C[4]
Run Time 10 minutes[1]

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines.[1]

Validation ParameterTypical Results
Linearity (Range) 1-75 µg/mL[4] or 5-30 µg/mL[1]
Correlation Coefficient (r²) ≥ 0.999[4]
Accuracy (% Recovery) 98.81 - 100.05%[4]
Precision (% RSD) ≤ 2.0%[4]
Limit of Detection (LOD) 0.05 mg/L[4]
Limit of Quantification (LOQ) 0.165 mg/L[4]

Experimental Protocol

1. Reagents and Materials

  • This compound or Cephalexin reference standard

  • HPLC grade Methanol[1][3]

  • HPLC grade Acetonitrile[4]

  • HPLC grade Water[3]

  • Sodium Acetate

  • Glacial Acetic Acid

  • 0.45 µm or 0.2 µm membrane filters for mobile phase and sample filtration[1][5]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials

2. Equipment

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector

  • Analytical balance

  • Sonicator

  • pH meter

3. Preparation of Solutions

3.1. Mobile Phase Preparation (Example: Methanol: 0.1M Sodium Acetate Buffer (75:25 v/v))

  • Prepare 0.1M Sodium Acetate Buffer: Dissolve the appropriate amount of sodium acetate in HPLC grade water to make a 0.1M solution. Adjust the pH to the desired value using glacial acetic acid.

  • Mix the Mobile Phase: Mix 750 mL of HPLC grade methanol with 250 mL of the prepared 0.1M sodium acetate buffer.

  • Filter and Degas: Filter the mobile phase through a 0.45 µm membrane filter and degas using sonication or vacuum filtration.[1]

3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)

  • Accurately weigh about 100 mg of the Cephalexin reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 10-15 minutes to ensure complete dissolution.[3]

  • Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1000 µg/mL.

3.3. Preparation of Calibration Standards

  • Perform serial dilutions of the standard stock solution with the mobile phase to prepare a series of calibration standards in the desired concentration range (e.g., 5, 10, 15, 20, 25, 30 µg/mL).[1]

3.4. Sample Preparation (from Tablet Dosage Form)

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a quantity of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.[1]

  • Add a suitable volume of mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[1][6]

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

4. Chromatographic Procedure

  • System Equilibration: Purge the HPLC system with the mobile phase and allow it to equilibrate for at least 30 minutes at the specified flow rate until a stable baseline is achieved.

  • Injection Sequence:

    • Inject a blank (mobile phase) to ensure there are no interfering peaks.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the prepared sample solutions. It is recommended to inject a standard periodically to check for system drift.

  • Data Acquisition: Record the chromatograms and integrate the peak areas for cephalexin. The retention time for cephalexin is typically around 4 minutes under the specified conditions.[1]

5. Quantification

  • Calibration Curve: Plot a graph of the peak area versus the concentration of the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Concentration: Use the peak area of the cephalexin in the sample chromatogram and the regression equation to calculate the concentration of cephalexin in the sample solution.

  • Calculate the Amount of this compound: Back-calculate the amount of this compound in the original dosage form, taking into account the dilutions made during sample preparation and the molecular weight difference between this compound and cephalexin.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Mobile Phase Preparation prep_std Standard Solution Preparation equilibration System Equilibration prep_mobile->equilibration prep_sample Sample Preparation (Tablets) injection Inject Blank, Standards, and Samples prep_std->injection prep_sample->injection equilibration->injection acquisition Data Acquisition (Chromatograms) injection->acquisition calibration Construct Calibration Curve acquisition->calibration quantification Quantify Sample Concentration calibration->quantification reporting Report Results quantification->reporting

References

Application Note: UPLC-MS/MS for the Simultaneous Quantification of Pivcephalexin and Cephalexin in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin.[1] Administered orally, this compound is designed to increase the bioavailability of cephalexin. Following absorption, it is rapidly hydrolyzed by esterases in the blood to form the active drug, cephalexin, which exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall.[2]

Accurate bioanalysis of both the prodrug (this compound) and the active drug (cephalexin) in plasma is crucial for pharmacokinetic (PK) and drug metabolism studies. This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of this compound and cephalexin in human plasma. The method is designed to be rapid and minimally labor-intensive, employing a simple protein precipitation step for sample preparation. Special attention is given to sample handling to prevent the in vitro hydrolysis of the prodrug, ensuring accurate measurement of both analytes as they exist in vivo.

Experimental Protocols

Materials and Reagents

  • Analytes: this compound (MW: 461.53 g/mol ), Cephalexin (MW: 347.4 g/mol )[3][4]

  • Internal Standard (IS): Cephalexin-d5

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water

  • Plasma: Blank human plasma (K2-EDTA)

Instrumentation

  • UPLC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQD Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Controls

Stock solutions of this compound, cephalexin, and cephalexin-d5 are prepared in methanol at a concentration of 1 mg/mL. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with appropriate volumes of the stock solutions. Calibration standards should cover the expected physiological concentration range. QC samples are prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation Protocol

Due to the potential for in vitro hydrolysis of this compound by plasma esterases, samples must be processed quickly and kept cold.[5]

  • Thaw plasma samples on ice.

  • In a microcentrifuge tube, pipette 50 µL of plasma sample, calibration standard, or QC sample.

  • Add 150 µL of cold acetonitrile containing the internal standard (Cephalexin-d5, 50 ng/mL).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Add 300 µL of deionized water containing 0.1% formic acid.

  • Seal the plate/vial and inject into the UPLC-MS/MS system.

UPLC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized for the separation and detection of this compound, cephalexin, and the internal standard.

Table 1: UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient See Table 2

Table 2: UPLC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
2.52080
3.0595
3.5955

Table 3: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Nitrogen, 800 L/hr
Cone Gas Nitrogen, 50 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Table 4: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 462.15348.103515
Cephalexin 348.10158.053020
Cephalexin-d5 (IS) 353.13163.083020

Data Presentation

The method should be validated according to regulatory guidelines such as those from the FDA or EMA.[6][7][8] The following tables summarize the expected performance characteristics of the assay.

Table 5: Method Validation Summary

ParameterThis compoundCephalexinAcceptance Criteria
Linearity Range 1 - 1000 ng/mL1 - 1000 ng/mLr² > 0.99
LLOQ 1 ng/mL1 ng/mLAccuracy ±20%, Precision <20%
Intra-day Precision (%CV) < 10%< 8%< 15%
Inter-day Precision (%CV) < 12%< 10%< 15%
Accuracy (% Bias) -5% to +7%-8% to +6%± 15%
Recovery > 85%> 90%Consistent and reproducible
Matrix Effect MinimalMinimalConsistent and reproducible

Visualizations

Prodrug Activation Pathway

The following diagram illustrates the conversion of the inactive prodrug, this compound, into the active therapeutic agent, cephalexin, within the body.

G cluster_0 In Vivo Conversion This compound This compound (Prodrug) Administered Orally Absorption GI Tract Absorption This compound->Absorption Hydrolysis Plasma Esterases Absorption->Hydrolysis Enters Bloodstream Cephalexin Cephalexin (Active Drug) Systemic Circulation Hydrolysis->Cephalexin Hydrolysis

Caption: this compound is absorbed and hydrolyzed by plasma esterases to release active cephalexin.

Experimental Workflow

This diagram outlines the complete analytical procedure from sample receipt to final data acquisition.

sample 1. Receive Plasma Sample (Store at -80°C) prep 2. Sample Preparation (Protein Precipitation) sample->prep Thaw on ice centrifuge 3. Centrifugation (16,000 x g, 5 min, 4°C) prep->centrifuge transfer 4. Supernatant Transfer & Dilution centrifuge->transfer injection 5. UPLC-MS/MS Injection transfer->injection data 6. Data Acquisition & Quantification injection->data

Caption: Workflow for the UPLC-MS/MS analysis of this compound and cephalexin in plasma.

References

Application Notes and Protocols for In Vitro Antibacterial Susceptibility Testing of Pivcephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin is the pivaloyloxymethyl ester of cephalexin, a first-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed in the body to release the active agent, cephalexin. Cephalosporins belong to the β-lactam class of antibiotics and are bactericidal.[1] Their mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to and inactivating penicillin-binding proteins (PBPs). This disruption of the peptidoglycan layer synthesis leads to cell lysis and bacterial death.

In vitro antibacterial susceptibility testing is crucial for determining the efficacy of an antibiotic against specific pathogens and for monitoring the emergence of resistance. Standardized methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), provide reproducible and comparable results.[2][3][4][5][6] This document provides detailed protocols and application notes for conducting in vitro antibacterial susceptibility testing of this compound, with the understanding that the active compound, cephalexin, is the agent tested in the laboratory.

Mechanism of Action: Cephalosporin Inhibition of Bacterial Cell Wall Synthesis

The following diagram illustrates the mechanism of action of cephalosporins like cephalexin.

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Cross-linking Precursors Peptidoglycan Precursors Precursors->PBP Synthesis Lysis Cell Lysis and Death Cephalexin Cephalexin (Active form of this compound) Cephalexin->PBP Inhibition

Caption: Mechanism of cephalexin action on bacterial cell wall synthesis.

Data Presentation: Cephalexin In Vitro Susceptibility

The following tables summarize the minimum inhibitory concentrations (MICs) and interpretive criteria for cephalexin against various bacterial species. These values are based on guidelines from organizations such as the CLSI. It is important to note that specific breakpoints may be updated, and researchers should refer to the latest versions of these standards.[2][3][5][7]

Table 1: Minimum Inhibitory Concentration (MIC) Breakpoints for Cephalexin (µg/mL) according to CLSI Guidelines

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Enterobacteriaceae (uncomplicated UTI only)≤ 16-≥ 32
Staphylococcus aureus≤ 816≥ 32
Streptococcus pneumoniae≤ 0.06 (based on penicillin surrogate)--
Other Streptococcus spp.≤ 0.06 (based on penicillin surrogate)--

Note: For uncomplicated urinary tract infections (uUTIs) caused by E. coli, K. pneumoniae, and P. mirabilis, cefazolin is often used as a surrogate for oral cephalosporins like cephalexin.[8] For Streptococcus pneumoniae, susceptibility to oral cephalosporins can be predicted based on penicillin MICs.[7]

Table 2: General In Vitro Activity of Cephalexin against Common Pathogens

Bacterial SpeciesTypical MIC Range (µg/mL)General Susceptibility
Escherichia coli4 - >64Variable
Klebsiella pneumoniae4 - >64Variable
Proteus mirabilis2 - 32Generally Susceptible
Staphylococcus aureus (MSSA)0.5 - 4Generally Susceptible
Streptococcus pyogenes≤ 0.06 - 0.25Generally Susceptible
Streptococcus pneumoniae≤ 0.06 - 2Generally Susceptible

Disclaimer: The MIC ranges presented are approximate and can vary based on the specific strain and testing conditions.

Experimental Protocols

I. Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic in a liquid medium.[9][10][11]

Materials:

  • Cephalexin analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Protocol Workflow:

Prep_Stock Prepare Cephalexin Stock Solution Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Read and Interpret MIC Incubate->Read_Results Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate MHA Plate with Cotton Swab Prep_Inoculum->Inoculate_Plate Apply_Disk Apply Cephalexin Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-20 hours Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret Interpret Results using CLSI Breakpoints Measure_Zone->Interpret

References

Application Notes and Protocols for Oral Administration of Pivcephalexin and Cephalexin in Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. Following oral administration, this compound is designed to be hydrolyzed by esterases in the gastrointestinal tract and blood to release the active compound, cephalexin, which is then absorbed. Due to this mechanism, specific oral administration protocols for this compound in rodents are not extensively detailed in the literature; studies typically focus on the administration of the active drug, cephalexin.

These application notes provide detailed protocols for the oral administration of cephalexin in rodents (rats and mice) via gavage, which are directly applicable to its prodrug, this compound. The notes also include available pharmacokinetic data for cephalexin to aid in experimental design.

Data Presentation

Pharmacokinetic Parameters of Cephalexin in Rodents
SpeciesDoseTmax (hours)Half-life (hours)BioavailabilityNotes
Rat Not Specified~1.1[1]~0.8 - 1.0[1][2]~15.3% (Compared to another cephalosporin)[1]Absorption rate is generally lower than in mice.[2] Primarily excreted unchanged via kidneys.[1][2]
Mouse Not Specified< 1.0[2]~0.5 - 0.8[2]~12.6% (Compared to another cephalosporin)[1]Cephalexin is absorbed and eliminated more rapidly in mice than in rats.[2]

Tmax: Time to maximum plasma concentration. Data is compiled from comparative studies.

Recommended Oral Gavage Volumes

The maximum volume administered by oral gavage should be carefully controlled to prevent reflux, aspiration, and distress. The recommended maximum volume is typically 10 mL/kg, though smaller volumes are often preferred.

SpeciesBody Weight (g)Recommended Max Volume (mL) (at 10 mL/kg)
Mouse 20 - 250.20 - 0.25
25 - 300.25 - 0.30
Rat 150 - 2001.5 - 2.0
200 - 2502.0 - 2.5
250 - 3002.5 - 3.0
Gavage Needle (Feeding Tube) Selection Guide

The appropriate gavage needle size is crucial for safe administration. Needles should have a smooth, ball-tipped end to minimize the risk of esophageal or gastric trauma. Flexible plastic needles are an alternative to rigid stainless steel ones.

SpeciesBody Weight (g)GaugeLength (inches)
Mouse 15 - 2022 G1 - 1.5
20 - 2520 G1.5
> 2518 G1.5 - 2
Rat 100 - 20018 G2 - 3
> 20016 G3

Experimental Protocols

Protocol 1: Preparation of Dosing Solution/Suspension

Objective: To prepare a homogenous and stable formulation of this compound or Cephalexin for oral administration.

Materials:

  • This compound or Cephalexin powder

  • Vehicle (e.g., Sterile Water for Injection, 0.5% w/v Carboxymethylcellulose [CMC], 0.9% Saline)

  • Mortar and pestle (if grinding is needed)

  • Magnetic stirrer and stir bar

  • Weighing balance

  • Volumetric flasks and graduated cylinders

  • pH meter and adjustment solutions (e.g., NaOH, HCl) if necessary

Methodology:

  • Vehicle Selection:

    • For soluble compounds like Cephalexin, Sterile Water or 0.9% Saline are often sufficient.

    • For suspension formulations, a viscosity-enhancing agent like 0.5% (w/v) CMC in water is commonly used to ensure uniform particle distribution.

    • The pH of the final formulation should ideally be between 5 and 9 to avoid gastrointestinal irritation.

  • Preparation of 0.5% CMC Vehicle (if needed):

    • Weigh the required amount of CMC powder (e.g., 0.5 g for 100 mL).

    • Heat approximately half of the total required volume of purified water to ~60°C.

    • Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping.

    • Once the CMC is dispersed, add the remaining volume of room temperature water and continue to stir until the solution is clear and uniform. Allow to cool completely before use.

  • Preparation of Dosing Formulation:

    • Calculate the required amount of this compound/Cephalexin based on the desired dose (mg/kg), the dosing volume (mL/kg), and the number of animals.

      • Formula:Weight of Drug (mg) = (Dose [mg/kg] / Dosing Volume [mL/kg]) * Total Volume Needed (mL)

    • If preparing a suspension, gently triturate the drug powder to a fine consistency using a mortar and pestle.

    • Add a small amount of the chosen vehicle to the powder to create a paste. This helps in wetting the powder and preventing clumps.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.

    • If preparing a suspension, maintain continuous stirring throughout the dosing procedure to ensure homogeneity.

    • Verify the pH of the final formulation and adjust if necessary.

Protocol 2: Oral Gavage Administration Procedure

Objective: To accurately and safely deliver a specified volume of the prepared formulation directly into the stomach of a conscious rodent. This procedure should only be performed by trained personnel.

Materials:

  • Dosing formulation

  • Appropriately sized gavage needle (feeding tube)

  • Syringe (1 mL or 3 mL, depending on volume)

  • Weighing scale

  • Personal Protective Equipment (PPE)

Methodology:

  • Animal Preparation:

    • Weigh the animal immediately before dosing to calculate the precise volume to be administered.

    • Fill the syringe with the calculated volume of the dosing formulation. Ensure no air bubbles are present.

    • Attach the gavage needle to the syringe.

  • Animal Restraint:

    • Mouse: Restrain the mouse by scruffing the loose skin over the neck and back. The head should be gently immobilized, and the body held securely. Proper restraint will cause the head to be slightly extended, creating a straighter path to the esophagus.

    • Rat: Securely hold the rat around the thoracic region, using the thumb and forefinger to gently restrain the head and prevent biting. The body can be supported against the forearm.

  • Gavage Needle Insertion:

    • Position the restrained animal in a vertical or near-vertical orientation.

    • Introduce the ball-tipped needle into the mouth, slightly to one side (in the diastema, or gap between the incisors and molars).

    • Gently advance the needle along the roof of the mouth towards the back of the pharynx. The animal will typically swallow as the tube enters the esophagus.

    • The tube should pass smoothly down the esophagus with no resistance. If resistance is met, or if the animal coughs or struggles excessively, withdraw the needle immediately and reassess the technique. Forcing the needle can cause perforation of the esophagus or trachea.

  • Administration of Substance:

    • Once the needle is confirmed to be in the stomach (a pre-measured length can be marked on the tube), dispense the contents of the syringe slowly and steadily.

    • Administering the liquid too quickly can cause reflux into the esophagus and potential aspiration into the lungs.

  • Post-Administration:

    • After delivering the dose, gently withdraw the needle along the same path of insertion.

    • Return the animal to its home cage.

    • Monitor the animal for at least 5-10 minutes for any signs of immediate distress, such as labored breathing, gasping, or cyanosis (blue-tinged mucous membranes). Such signs may indicate accidental administration into the trachea, which often requires immediate euthanasia.

    • Continue to monitor animals periodically for up to 24 hours post-dosing for any adverse effects.

Mandatory Visualizations

Diagram 1: this compound to Cephalexin Pathway

Caption: Logical pathway from this compound administration to active Cephalexin.

Diagram 2: Experimental Workflow for Oral Gavage

G Start Start Prep 1. Prepare Dosing Solution (e.g., Cephalexin in 0.5% CMC) Start->Prep Weigh 2. Weigh Animal for Accurate Dose Calculation Prep->Weigh Restrain 3. Securely Restrain Animal (e.g., Scruffing Mouse) Weigh->Restrain Insert 4. Gently Insert Gavage Needle into Esophagus Restrain->Insert Check Resistance Met? Insert->Check Check->Insert Yes, Withdraw & Retry Administer 5. Slowly Administer Calculated Volume Check->Administer No Withdraw 6. Withdraw Needle Smoothly Administer->Withdraw Monitor 7. Monitor Animal for Immediate Distress (5-10 min) Withdraw->Monitor End End Monitor->End

Caption: Step-by-step experimental workflow for rodent oral gavage.

References

Application Notes and Protocols for Determining Pivcephalexin Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. While effective against a broad spectrum of bacteria, it is crucial to characterize its potential cytotoxic effects on mammalian cells, particularly in the context of drug safety and development. Cephalosporin antibiotics have been associated with nephrotoxicity, and understanding the cellular mechanisms of this compound-induced cytotoxicity is essential.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in relevant cell culture models.

A key consideration for this compound is its hydrolysis into cephalexin and a pivaloyl moiety, which can be further metabolized to formaldehyde. Formaldehyde is a known cytotoxic agent that can induce oxidative stress and DNA damage.[4][5][6] Therefore, the cytotoxic profile of this compound may be attributed to the combined effects of the parent compound, its active form (cephalexin), and the released formaldehyde.

The primary mechanisms implicated in cephalosporin-induced cytotoxicity, particularly in renal cells, are oxidative stress and mitochondrial dysfunction.[7][8][9][10][11] This involves the generation of reactive oxygen species (ROS), depletion of cellular antioxidants like glutathione, and impairment of mitochondrial respiration, ultimately leading to cell death.[1][7]

Recommended Cell Lines

Given the known nephrotoxic potential of some cephalosporins, the use of renal cell lines is highly recommended for evaluating this compound cytotoxicity.[1][2][3]

  • Human Kidney Proximal Tubular Epithelial Cells (HK-2): An immortalized human cell line that retains many of the functional characteristics of proximal tubular cells, a primary target of drug-induced nephrotoxicity.

  • Madin-Darby Canine Kidney (MDCK) cells: A well-characterized renal epithelial cell line suitable for studying drug transport and toxicity.

  • Human Embryonic Kidney 293 (HEK293) cells: A commonly used cell line in toxicology studies, though less specific for renal toxicity than HK-2 or MDCK cells.

Data Presentation

All quantitative data from the following assays should be summarized in tables to facilitate clear comparison of cytotoxic effects across different concentrations of this compound, cephalexin (as a control), and formaldehyde (as a control for the pivoxil moiety).

Table 1: Example of IC50 Value Summary

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundHK-2MTT24
48
72
CephalexinHK-2MTT24
48
72
FormaldehydeHK-2MTT24
48
72

Table 2: Example of Oxidative Stress Marker Summary

CompoundConcentration (µM)Cell LineROS Production (Fold Change)Glutathione (GSH) Level (% of Control)
This compound10HK-2
50
100
Cephalexin10HK-2
50
100
Formaldehyde10HK-2
50
100
Positive ControlHK-2

Table 3: Example of Mitochondrial Function Assay Summary

CompoundConcentration (µM)Cell LineMitochondrial Membrane Potential (% of Control)ATP Levels (% of Control)
This compound10HK-2
50
100
Cephalexin10HK-2
50
100
Formaldehyde10HK-2
50
100
Positive ControlHK-2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound, Cephalexin, Formaldehyde stock solutions

  • Selected renal cell line (e.g., HK-2)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound, cephalexin, and formaldehyde in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • This compound, Cephalexin, Formaldehyde stock solutions

  • Selected renal cell line

  • Complete cell culture medium

  • 96-well cell culture plates

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. This typically involves transferring a portion of the cell culture supernatant to a new plate and adding the reaction mixture.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to release maximum LDH).

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 Cytotoxicity Assays cluster_3 Mechanism of Action Assays cluster_4 Data Analysis start Seed Renal Cells in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound, Cephalexin, or Formaldehyde incubation1->treatment incubation2 Incubate for 24, 48, 72h treatment->incubation2 mtt MTT Assay incubation2->mtt ldh LDH Assay incubation2->ldh ros ROS Production Assay incubation2->ros gsh GSH Depletion Assay incubation2->gsh mmp Mitochondrial Membrane Potential Assay incubation2->mmp analysis Calculate IC50 Values and Quantify Markers mtt->analysis ldh->analysis ros->analysis gsh->analysis mmp->analysis end Generate Tables and Graphs analysis->end

Caption: Workflow for assessing this compound cytotoxicity.

Proposed Signaling Pathway of this compound-Induced Cytotoxicity

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Cephalexin Cephalexin Hydrolysis->Cephalexin Formaldehyde Formaldehyde Hydrolysis->Formaldehyde OxidativeStress Oxidative Stress Cephalexin->OxidativeStress Formaldehyde->OxidativeStress ROS Increased ROS OxidativeStress->ROS GSH GSH Depletion OxidativeStress->GSH MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction GSH->MitochondrialDysfunction MMP Decreased Mitochondrial Membrane Potential MitochondrialDysfunction->MMP ATP Decreased ATP Production MitochondrialDysfunction->ATP Apoptosis Apoptosis MMP->Apoptosis ATP->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of this compound cytotoxicity.

Logical Relationship of Cytotoxicity Mechanisms

G cluster_0 Initiating Events cluster_1 Cellular Stress cluster_2 Downstream Effects cluster_3 Outcome This compound This compound Exposure Metabolism Metabolism to Cephalexin and Formaldehyde This compound->Metabolism OxidativeStress Oxidative Stress (ROS, GSH depletion) Metabolism->OxidativeStress MitochondrialDamage Mitochondrial Damage Metabolism->MitochondrialDamage PathwayActivation Activation of Stress Response Pathways (e.g., Nrf2, p53) OxidativeStress->PathwayActivation MitochondrialDamage->PathwayActivation Apoptosis Induction of Apoptosis PathwayActivation->Apoptosis CellDeath Cell Viability Loss Apoptosis->CellDeath

Caption: Logical flow of this compound-induced cytotoxicity.

References

Application Note: Structural Elucidation of Pivcephalexin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. The esterification enhances its oral bioavailability. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of pharmaceutical compounds like this compound. This application note provides a detailed protocol for the structural analysis of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques. Due to the limited availability of public experimental NMR data for this compound, this note presents predicted ¹H and ¹³C NMR chemical shifts based on the known spectral data of its constituent moieties: cephalexin and the pivaloyloxymethyl group.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on published data for cephalexin and pivaloyl-containing compounds.[1][2] The numbering scheme for the this compound molecule is provided in Figure 1.

this compound Structure with Numbering

Figure 1. Chemical structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~3.5 - 3.7AB quartet~18
H-6~5.0 - 5.2d~5
H-7~5.5 - 5.7dd~5, 8
Phenyl-H (ortho)~7.4 - 7.6m
Phenyl-H (meta, para)~7.2 - 7.4m
α-CH~4.6 - 4.8d~6
3-CH₃~2.1 - 2.3s
NH₂variablebr s
NH (amide)~8.0 - 8.5d~8
POM -CH₂-~5.8 - 6.0s
POM C(CH₃)₃~1.2s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~25 - 30
C-3~125 - 130
C-4~165 - 170
C-6~58 - 62
C-7~56 - 60
C-8 (β-lactam C=O)~165 - 170
Phenyl C-1'~135 - 140
Phenyl C-2'/6'~128 - 132
Phenyl C-3'/5'~127 - 130
Phenyl C-4'~126 - 129
α-CH~55 - 60
Amide C=O~170 - 175
3-CH₃~20 - 25
POM -CH₂-~80 - 85
POM C=O~175 - 180
POM -C(CH₃)₃~38 - 42
POM -C(CH₃)₃~26 - 28

Experimental Protocols

1. Sample Preparation

  • Weigh approximately 10-20 mg of this compound standard.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may depend on the solubility of the sample and the desired resolution of specific peaks.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

2. 1D NMR Spectroscopy

  • ¹H NMR Spectroscopy:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

    • Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

3. 2D NMR Spectroscopy

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin coupling networks, typically through 2-3 bonds.

    • Pulse Sequence: Standard COSY sequence (e.g., 'cosygpmf').

    • Spectral Width (F1 and F2): 0-12 ppm.

    • Data Points: 1024 x 256.

    • Number of Scans: 8-16 per increment.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify direct one-bond correlations between protons and carbons.

    • Pulse Sequence: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3').

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-180 ppm.

    • Data Points: 1024 x 256.

    • Number of Scans: 16-32 per increment.

    • ¹J(C,H) Coupling Constant: Optimized for an average of 145 Hz.

    • Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Sequence: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf').

    • Spectral Width (F2 - ¹H): 0-12 ppm.

    • Spectral Width (F1 - ¹³C): 0-200 ppm.

    • Data Points: 2048 x 256.

    • Number of Scans: 32-64 per increment.

    • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average of 8 Hz.

    • Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.

Visualizations

NMR_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Final Confirmation Sample This compound Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Preparation Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (¹H, ¹³C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Fourier Transform & Phasing OneD_NMR->Processing TwoD_NMR->Processing OneD_Analysis 1D Spectra Analysis (Chemical Shift, Integration) Processing->OneD_Analysis TwoD_Analysis 2D Spectra Analysis (Correlation Peaks) Processing->TwoD_Analysis Structure_Elucidation Structure Elucidation OneD_Analysis->Structure_Elucidation TwoD_Analysis->Structure_Elucidation Final_Structure Confirmed Structure of This compound Structure_Elucidation->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Pivcephalexin_Correlations cluster_Cephalexin Cephalexin Core cluster_Pivoxil Pivoxiloyloxymethyl Moiety H6 H-6 H7 H-7 H6->H7 COSY C4_COO C-4 COO H6->C4_COO HMBC NH_amide NH (amide) H7->NH_amide COSY C_amide_CO Amide C=O H7->C_amide_CO HMBC H_alpha α-CH C7 C-7 H_alpha->C7 HMBC H_alpha->C_amide_CO HMBC NH_amide->H_alpha COSY C_alpha α-C POM_CH2 POM -CH₂- POM_CH2->C4_COO HMBC POM_CO POM C=O POM_CH2->POM_CO HMBC POM_tBu POM -C(CH₃)₃ POM_tBu->POM_CO HMBC POM_quat_C POM quat. C POM_tBu->POM_quat_C HMBC

Caption: Key COSY and HMBC correlations for this compound.

Data Interpretation and Structural Confirmation

  • ¹H NMR: The ¹H NMR spectrum provides initial information on the types of protons present. The characteristic signals for the β-lactam protons (H-6 and H-7), the phenyl group, the methyl group at C-3, and the pivaloyloxymethyl ester moiety should be identifiable based on their predicted chemical shifts and multiplicities.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all unique carbon atoms in the molecule, including the quaternary carbons which are not observed in the ¹H NMR spectrum. The downfield signals will correspond to the carbonyl carbons of the β-lactam, the amide, the ester, and the carboxylic acid ester.

  • COSY: The COSY spectrum is used to establish proton-proton connectivities. Key expected correlations include the coupling between H-6 and H-7 on the β-lactam ring, and the coupling between the amide proton and the α-proton of the phenylacetyl side chain.

  • HSQC: The HSQC spectrum will confirm the direct attachment of protons to their respective carbon atoms. This is essential for the unambiguous assignment of both the ¹H and ¹³C spectra.

  • HMBC: The HMBC spectrum is critical for confirming the overall structure by identifying long-range couplings. Key HMBC correlations will link the different fragments of the molecule. For instance, correlations from the methylene protons of the pivaloyloxymethyl group to the carboxyl carbon (C-4) of the cephalosporin core and to the carbonyl carbon of the pivaloyl group will confirm the ester linkage. Similarly, correlations from the α-proton of the phenylacetyl group to the amide carbonyl carbon will confirm the side-chain attachment at C-7.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and comprehensive approach for the complete structural elucidation of this compound. By systematically analyzing the chemical shifts, coupling constants, and correlation peaks from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, the molecular structure can be unequivocally confirmed. The protocols and predicted data presented in this application note serve as a valuable guide for researchers involved in the analysis of this compound and related cephalosporin antibiotics.

Disclaimer: The NMR data presented in this application note are predicted based on the analysis of related chemical structures and publicly available databases. Actual experimental values may vary.

References

Formulation of Pivcephalexin for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive guide for the formulation of Pivcephalexin for preclinical research. This compound, a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic Cephalexin, is designed to enhance oral absorption. This document outlines the essential physicochemical properties, formulation strategies, experimental protocols, and analytical methods necessary for successful preclinical evaluation.

Physicochemical Properties

This compound is hydrolyzed in the body to release Cephalexin, the active antibacterial agent. Therefore, understanding the properties of both the prodrug and the active moiety is crucial for formulation development.

Table 1: Physicochemical Properties of Cephalexin

PropertyValueReference
Molecular FormulaC₁₆H₁₇N₃O₄S[1]
Molecular Weight347.39 g/mol N/A
pKa3.2[1]
Log P0.65[1]
Aqueous Solubility~10 mg/mL[1]
BCS ClassClass I (High Solubility, High Permeability)[1]

Formulation Strategies for Oral Administration in Preclinical Species

For preclinical studies, this compound is typically administered orally to evaluate its pharmacokinetic profile and efficacy. Due to the potential for poor aqueous solubility of the prodrug form, a suspension is often the most practical formulation approach.

Recommended Excipients for Oral Suspension

The selection of appropriate excipients is critical to ensure the stability, homogeneity, and proper dosing of the this compound suspension.

Table 2: Recommended Excipients for this compound Oral Suspension

Excipient ClassExampleFunction
VehiclePurified WaterPrimary solvent
Suspending AgentMethylcellulose (0.5 - 1.0% w/v)Increases viscosity to prevent settling
Wetting AgentPolysorbate 80 (Tween® 80) (0.1 - 0.5% w/v)Reduces surface tension for uniform dispersion
BufferCitrate or Phosphate BufferMaintain optimal pH for stability
PreservativeSodium Benzoate (0.1 - 0.25% w/v)Prevents microbial growth in multi-dose containers
General Protocol for Preparation of an Oral Suspension (10 mg/mL)
  • Preparation of the Vehicle: In a suitable container, dissolve the buffer salts and preservative in approximately 80% of the final volume of purified water.

  • Dispersion of Suspending Agent: Slowly add the methylcellulose to the vehicle while stirring vigorously to avoid clumping. Continue to stir until a uniform dispersion is achieved.

  • Wetting the Active Pharmaceutical Ingredient (API): In a separate container, create a paste by wetting the accurately weighed this compound powder with a small amount of the vehicle containing the dissolved wetting agent (Polysorbate 80).

  • Formation of the Suspension: Gradually add the API paste to the bulk vehicle with continuous stirring.

  • Final Volume Adjustment: Rinse the container used for the paste with the remaining vehicle and add it to the bulk suspension. Adjust the final volume with purified water.

  • Homogenization: Homogenize the suspension using a suitable method (e.g., overhead stirrer, homogenizer) to ensure a uniform particle size distribution.

  • Storage: Store the suspension in a well-closed, light-resistant container at the recommended temperature (typically 2-8°C).

Experimental Protocols

In-Life Oral Administration (Rodent Model)

Oral gavage is the standard method for precise oral administration in preclinical rodent studies.

Experimental Workflow for Oral Gavage in Rodents

G A Animal Acclimatization B Fasting (optional, typically 4-12 hours) A->B C Body Weight Measurement B->C D Dose Calculation C->D E Suspension Agitation (ensure homogeneity) D->E F Animal Restraint E->F G Gavage Needle Insertion F->G H Dose Administration G->H I Animal Monitoring H->I

Caption: Workflow for oral gavage administration in rodents.

Protocol for Oral Gavage in Rats:

  • Animal Preparation: Acclimatize animals to the housing conditions for at least 3 days prior to the experiment. Fasting (e.g., overnight with free access to water) may be required depending on the study design.

  • Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required dose volume based on the desired mg/kg dose and the concentration of the formulation.

  • Formulation Preparation: Vigorously shake the this compound suspension to ensure homogeneity before drawing the calculated volume into a syringe fitted with an appropriately sized gavage needle (e.g., 16-18 gauge for adult rats).

  • Animal Restraint: Gently but firmly restrain the rat to immobilize its head and straighten the neck and esophagus.

  • Gavage Administration: Carefully insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus into the stomach. Administer the dose smoothly.

  • Post-Dose Monitoring: Observe the animal for any signs of distress immediately after dosing and at regular intervals as defined in the study protocol.

Pharmacokinetic Study

A pharmacokinetic study is essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Workflow for a Rodent Pharmacokinetic Study

G A Dosing (Oral Gavage) B Serial Blood Sampling (e.g., tail vein, saphenous vein) A->B C Plasma Separation (Centrifugation) B->C D Sample Storage (-80°C) C->D E Bioanalytical Sample Preparation (e.g., Protein Precipitation) D->E F HPLC-UV or LC-MS/MS Analysis E->F G Pharmacokinetic Data Analysis F->G

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol for Blood Collection and Plasma Processing:

  • Blood Collection: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (typically 100-200 µL) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Separation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Storage: Transfer the plasma supernatant to clean, labeled tubes and store frozen at -80°C until bioanalysis.

Table 3: Comparative Pharmacokinetic Parameters of Cephalexin in Preclinical Species (Oral Administration)

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)Bioavailability (%)
Mouse 2015.30.535.70.812.6 (as FK482)[2]
Rat 2010.21.128.91.215.3 (as FK482)[2]
Dog 2020.3 ± 1.71.578.5 ± 10.21.857 ± 5[3]
Cat ~2018.72.6---

Note: Data may vary depending on the specific formulation and study conditions.

Bioanalytical Method

A validated bioanalytical method is required for the accurate quantification of Cephalexin (and potentially this compound) in biological matrices. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common and reliable method.

Protocol for Sample Preparation (Protein Precipitation):

  • Thaw Samples: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.

  • Addition of Internal Standard: Add a small volume of a working solution of an appropriate internal standard (e.g., Cefadroxil).

  • Protein Precipitation: Add 300 µL of cold acetonitrile or methanol to the plasma sample.

  • Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or HPLC vial for analysis.

HPLC-UV Method Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate or acetate buffer) at a specific ratio and pH.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 260 nm

  • Run Time: Approximately 10-15 minutes

Mechanism of Action

Cephalexin, the active form of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

Signaling Pathway of Cephalexin's Antibacterial Action

G cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Lysis Cell Lysis and Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->Crosslinking Catalyzed by CellWall Stable Cell Wall Crosslinking->CellWall Cephalexin Cephalexin Cephalexin->PBP Binds to and Inhibits

Caption: Mechanism of action of Cephalexin.

Cephalosporins, including Cephalexin, target and covalently bind to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[4][5] Peptidoglycan provides structural integrity to the bacterial cell wall.[6] By inhibiting the transpeptidase activity of PBPs, Cephalexin prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately, bacterial cell lysis and death.[4][7]

Stability Considerations

The stability of the this compound formulation is critical for ensuring accurate dosing and reliable preclinical data.

Protocol for a Short-Term Stability Study of an Oral Suspension:

  • Preparation: Prepare a batch of the this compound oral suspension as described in section 2.2.

  • Storage Conditions: Aliquot the suspension into multiple containers and store them under different conditions:

    • Refrigerated (2-8°C)

    • Room Temperature (25°C/60% RH)

    • Accelerated (40°C/75% RH)

  • Time Points: At specified time points (e.g., 0, 7, 14, and 28 days), withdraw samples from each storage condition.

  • Analysis: Analyze the samples for:

    • Appearance: Visual inspection for changes in color, odor, and signs of microbial growth.

    • pH: Measure the pH of the suspension.

    • Viscosity: Assess any changes in the flow properties.

    • Assay: Determine the concentration of this compound and Cephalexin using a validated HPLC method to assess degradation.

    • Redispersibility: Evaluate the ease of resuspending any settled particles by gentle shaking.

The results of the stability study will inform the appropriate storage conditions and shelf-life of the preclinical formulation.

References

In Vitro Models for Studying Pivcephalexin Absorption and Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pivcephalexin is a pivaloyloxymethyl ester prodrug of the cephalosporin antibiotic, cephalexin. This prodrug design enhances oral bioavailability by increasing lipophilicity and facilitating absorption. A thorough understanding of its absorption and metabolic fate is crucial for drug development. This document provides detailed application notes and protocols for studying the absorption and metabolism of this compound using established in vitro models, including Caco-2 cell monolayers for intestinal permeability and intestinal S9 fractions and liver microsomes for metabolic stability.

Cephalexin, the active form of this compound, is known to be a substrate for the peptide transporter 1 (PEPT1), which mediates its uptake in the intestine.[1][2] this compound, as a prodrug, is designed to be hydrolyzed by intestinal esterases to release the active cephalexin.[3][4] Cephalexin itself is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[5][6][7] Therefore, in vitro studies should focus on the hydrolysis of the prodrug in the intestinal environment and the transport of the released active drug across the intestinal epithelium.

Key Concepts & Signaling Pathways

The absorption of this compound is a multi-step process involving passive diffusion of the prodrug, enzymatic hydrolysis, and active transport of the parent drug, cephalexin. The following diagram illustrates the key pathways involved in the intestinal absorption of this compound.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Pivcephalexin_lumen This compound Pivcephalexin_cell This compound Pivcephalexin_lumen->Pivcephalexin_cell Passive Diffusion Cephalexin_cell Cephalexin Pivcephalexin_cell->Cephalexin_cell Hydrolysis PEPT1 PEPT1 Transporter Cephalexin_cell->PEPT1 Cephalexin_blood Cephalexin Cephalexin_cell->Cephalexin_blood Active Transport Esterases Intestinal Esterases Esterases->Pivcephalexin_cell PEPT1->Cephalexin_cell

Figure 1: Intestinal absorption pathway of this compound.

I. Intestinal Permeability Assessment using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model is widely used to predict the oral absorption of drugs.

A. Experimental Objective

To determine the apparent permeability (Papp) of cephalexin across Caco-2 cell monolayers and to investigate the involvement of active transport mechanisms. Since this compound is expected to be hydrolyzed, the permeability of the active drug, cephalexin, is the primary focus.

B. Summary of Expected Permeability Data

The permeability of cephalexin is influenced by the expression of PEPT1 transporters in the Caco-2 cells.[1][2] The apparent permeability (Papp) can vary between laboratories due to differences in cell culture conditions and passage numbers.

CompoundDirectionPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Primary Transport Mechanism
Cephalexin A -> B1.0 - 5.0< 2Active (PEPT1) & Passive
B -> A< 2.0
Propranolol (High Permeability Control)A -> B> 20~1Passive Transcellular
Atenolol (Low Permeability Control)A -> B< 1.0~1Passive Paracellular

Note: The provided Papp values for cephalexin are an estimated range based on literature. Actual values should be determined experimentally.

C. Detailed Experimental Protocol

This protocol outlines the steps for a bidirectional Caco-2 permeability assay.

1. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • For permeability studies, seed Caco-2 cells at a density of 6 x 10⁴ cells/cm² onto polycarbonate membrane Transwell® inserts (e.g., 12-well or 24-well plates).

  • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.

2. Monolayer Integrity Assessment:

  • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a TEER meter. Monolayers with TEER values > 200 Ω·cm² are typically considered suitable for transport studies.

  • Alternatively, the permeability of a paracellular marker, such as Lucifer yellow or mannitol, can be measured.

3. Transport Experiment:

  • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4). For apical to basolateral (A-B) transport, also prepare a pH 6.5 buffer to mimic the acidic microclimate of the small intestine and favor PEPT1 activity.

  • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

  • Prepare dosing solutions of this compound and cephalexin (e.g., 10 µM) in the appropriate transport buffer. Also, prepare solutions for control compounds (propranolol and atenolol).

  • For A-B transport: Add the dosing solution to the apical (A) chamber and fresh transport buffer (pH 7.4) to the basolateral (B) chamber.

  • For B-A transport: Add the dosing solution to the basolateral (B) chamber and fresh transport buffer (pH 7.4) to the apical (A) chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the apical and basolateral chambers. Also, collect a sample from the initial dosing solution (T₀).

4. Sample Analysis:

  • Analyze the concentrations of this compound and cephalexin in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.

5. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport across the monolayer (µmol/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).

  • Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

D. Experimental Workflow Diagram

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis node1 Culture Caco-2 cells for 21-25 days on Transwell inserts node2 Verify monolayer integrity (TEER measurement) node1->node2 node3 Wash monolayers with transport buffer node2->node3 node4 Add dosing solution (this compound/Cephalexin) to donor chamber node3->node4 node5 Incubate at 37°C for 2 hours node4->node5 node6 Collect samples from donor and receiver chambers node5->node6 node7 Quantify drug concentration by HPLC-UV or LC-MS/MS node6->node7 node8 Calculate Papp and Efflux Ratio node7->node8

Figure 2: Caco-2 permeability assay workflow.

II. In Vitro Hydrolysis of this compound in Intestinal S9 Fraction

The intestinal S9 fraction contains a mixture of cytosolic and microsomal enzymes, including esterases, that are responsible for the metabolism of drugs in the intestine. This model is ideal for studying the conversion of the prodrug this compound to its active form, cephalexin.

A. Experimental Objective

To determine the rate of hydrolysis of this compound to cephalexin in human intestinal S9 fraction and to calculate its in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

B. Summary of Expected Hydrolysis Data

Pivaloyloxymethyl ester prodrugs are generally designed for rapid hydrolysis by intestinal esterases.[3][4] Therefore, this compound is expected to have a short half-life in the intestinal S9 fraction.

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
This compound < 30High
Control Ester Prodrug (e.g., Valacyclovir)< 30High

Note: These are expected values. Actual experimental data should be generated.

C. Detailed Experimental Protocol

1. Preparation of Reagents:

  • Human intestinal S9 fraction (commercially available).

  • Phosphate buffer (100 mM, pH 7.4).

  • This compound and cephalexin analytical standards.

  • Acetonitrile (ACN) for reaction termination.

  • Internal standard (IS) for analytical quantification.

2. Incubation Procedure:

  • Prepare a working solution of this compound (e.g., 100 µM) in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).

  • In a microcentrifuge tube, pre-warm the intestinal S9 fraction (final protein concentration e.g., 1 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound working solution to the S9 mixture to achieve a final substrate concentration of e.g., 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately terminate the reaction by adding the aliquot to a tube containing 3 volumes of ice-cold acetonitrile with the internal standard.

  • Include control incubations:

    • No-substrate control (S9 fraction + buffer).

    • No-enzyme control (substrate + buffer).

    • A positive control ester prodrug with known hydrolysis rates.

3. Sample Processing and Analysis:

  • Vortex the terminated reaction mixtures and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.

  • Transfer the supernatant to a new plate or vials for analysis.

  • Analyze the concentrations of both this compound and the formed cephalexin using a validated simultaneous HPLC-UV or LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)

D. Hydrolysis Workflow Diagram

cluster_setup Setup cluster_reaction Reaction cluster_quant Quantification node1 Pre-warm intestinal S9 fraction and buffer at 37°C node2 Initiate reaction by adding this compound node1->node2 node3 Incubate at 37°C node2->node3 node4 Collect aliquots at multiple time points node3->node4 node5 Terminate reaction with cold acetonitrile node4->node5 node6 Process samples (centrifugation) node5->node6 node7 Analyze this compound and Cephalexin by HPLC/LC-MS node6->node7 node8 Calculate t1/2 and CLint node7->node8

Figure 3: this compound hydrolysis assay workflow.

III. Hepatic Metabolic Stability in Liver Microsomes

A. Experimental Objective

To assess the metabolic stability of cephalexin in human liver microsomes.

B. Summary of Expected Stability Data

Cephalexin is not significantly metabolized by hepatic enzymes.[5][6][7] Therefore, it is expected to be highly stable in human liver microsomes.

CompoundIn Vitro Half-life (t₁/₂) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Cephalexin > 60Low (< 10)
Testosterone (High Clearance Control)< 15High
Warfarin (Low Clearance Control)> 60Low
C. Detailed Experimental Protocol

1. Preparation of Reagents:

  • Human liver microsomes (commercially available).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (100 mM, pH 7.4).

  • Cephalexin analytical standard.

  • Acetonitrile for reaction termination.

  • Internal standard for analytical quantification.

2. Incubation Procedure:

  • Prepare a working solution of cephalexin (e.g., 100 µM).

  • In a microcentrifuge tube, pre-warm the liver microsomes (final protein concentration e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add the cephalexin working solution to the microsome mixture to achieve a final substrate concentration of e.g., 1 µM and pre-incubate for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 15, 30, 45, 60 minutes), withdraw an aliquot and terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Include control incubations:

    • Minus-NADPH control to assess non-CYP mediated degradation.

    • Positive control compounds (e.g., testosterone and warfarin).

3. Sample Processing and Analysis:

  • Process the samples as described for the intestinal S9 hydrolysis assay (centrifugation).

  • Analyze the concentration of cephalexin using a validated HPLC-UV or LC-MS/MS method.

4. Data Analysis:

  • Analyze the data as described for the intestinal S9 hydrolysis assay to determine the half-life and intrinsic clearance.

D. Hepatic Stability Workflow Diagram

cluster_setup Setup cluster_reaction Reaction cluster_quant Quantification node1 Pre-warm liver microsomes, buffer, and cephalexin at 37°C node2 Initiate reaction by adding NADPH regenerating system node1->node2 node3 Incubate at 37°C node2->node3 node4 Collect aliquots at multiple time points node3->node4 node5 Terminate reaction with cold acetonitrile node4->node5 node6 Process samples (centrifugation) node5->node6 node7 Analyze Cephalexin by HPLC/LC-MS node6->node7 node8 Calculate t1/2 and CLint node7->node8

Figure 4: Hepatic stability assay workflow.

IV. Analytical Methodology

A robust and validated analytical method is essential for accurate quantification of this compound and cephalexin in the various in vitro matrices. A simultaneous HPLC-UV or LC-MS/MS method is recommended.

A. Example HPLC-UV Method for Simultaneous Quantification

This is a starting point and should be optimized and validated for your specific application.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 260 nm
Column Temperature 30°C

Gradient Elution Program:

Time (min)% Acetonitrile% 0.1% Formic Acid
0.01090
10.09010
12.09010
12.11090
15.01090

Sample Preparation:

  • As described in the respective protocols (protein precipitation with acetonitrile).

Validation Parameters:

  • Linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ) should be established for both this compound and cephalexin in the relevant matrices (transport buffer, S9 matrix, microsomal matrix).

Conclusion

The in vitro models and protocols described in this document provide a comprehensive framework for evaluating the intestinal absorption and metabolic stability of this compound. By characterizing the hydrolysis of the prodrug to its active form, the permeability of cephalexin across the intestinal barrier, and its stability in the presence of hepatic enzymes, researchers can gain valuable insights into the pharmacokinetic profile of this compound and make informed decisions during the drug development process.

References

Troubleshooting & Optimization

Technical Support Center: Identification of Pivcephalexin Degradation Products by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Pivcephalexin degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the identification of its degradation products important?

A1: this compound is a prodrug of the antibiotic Cephalexin. The addition of a pivaloyloxymethyl ester group enhances its oral absorption. Identifying its degradation products is crucial for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Regulatory agencies require the characterization of degradation products to assess their potential toxicity and to establish appropriate storage conditions and shelf-life.[1]

Q2: What are the common degradation pathways for this compound?

A2: Based on studies of similar cephalosporin prodrug esters, the primary degradation pathways for this compound are expected to be hydrolysis and oxidation.[2][3]

  • Hydrolysis: This can occur under acidic, basic, or neutral conditions. The ester linkage of the pivaloyloxymethyl group is susceptible to hydrolysis, which would release the active drug, Cephalexin. The β-lactam ring, characteristic of cephalosporins, is also prone to hydrolysis, leading to a loss of antibacterial activity.[2][4]

  • Oxidation: The sulfide group in the dihydrothiazine ring can be oxidized, typically using hydrogen peroxide as a stressor in forced degradation studies.[3]

  • Photolysis and Thermal Degradation: While possible, many cephalosporins show relative stability under photolytic and thermal stress compared to hydrolysis and oxidation.[2]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study, also known as stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing (e.g., high temperature, humidity, strong acidic and basic solutions, oxidizing agents, and intense light).[1] These studies are essential for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Developing and validating stability-indicating analytical methods that can separate the drug from its degradation products.[1][5]

  • Understanding the intrinsic stability of the molecule.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or minimal degradation observed under stress conditions. Stress conditions are not harsh enough (e.g., concentration of acid/base/oxidizing agent is too low, duration of exposure is too short, temperature is not high enough).Increase the concentration of the stressor, prolong the exposure time, or increase the temperature. The goal is typically to achieve 5-20% degradation.[1]
Complete degradation of this compound. Stress conditions are too harsh.Reduce the concentration of the stressor, shorten the exposure time, or lower the temperature. Over-stressing can lead to the formation of secondary degradation products not typically seen under normal storage conditions.[1]
Poor peak shape (tailing, fronting, or splitting) in the chromatogram. Column contamination, improper mobile phase pH, injection of a sample in a solvent stronger than the mobile phase, or extra-column volume.[6]Ensure proper sample and mobile phase filtration. Use a guard column. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Ensure the injection solvent is compatible with the mobile phase. Check all fittings and tubing for proper connections.
Retention time shifts. Changes in mobile phase composition or pH, column temperature fluctuations, or column aging.Prepare fresh mobile phase daily. Use a column oven to maintain a consistent temperature. Equilibrate the column thoroughly before analysis. If the column is old, consider replacing it.
Low MS signal intensity. Ion suppression from the matrix or mobile phase additives, improper ionization source settings, or contamination of the MS source.Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Use a lower concentration of non-volatile mobile phase additives or switch to volatile alternatives. Perform regular cleaning and maintenance of the MS source.
Difficulty in identifying degradation products. Low abundance of the degradation product, or complex fragmentation pattern.Concentrate the sample if the degradation product is in low abundance. Utilize high-resolution mass spectrometry (e.g., Q-TOF) for accurate mass measurement and elemental composition determination. Perform MS/MS fragmentation studies at different collision energies to obtain detailed structural information.

Experimental Protocols

Forced Degradation Study Protocol (General)

This protocol is a general guideline based on studies of similar cephalosporin esters.[2][7] Optimization for this compound is recommended.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified time (e.g., 30 minutes to 2 hours). Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3-30% hydrogen peroxide and keep at room temperature for a specified time (e.g., 2-24 hours).

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80-100°C) for a specified period. Dissolve the sample in the mobile phase for analysis.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples by a validated stability-indicating LC-MS method.

Illustrative LC-MS Method

This is a starting point for method development, based on methods used for other cephalosporins.[8][9]

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute the degradation products and the parent drug. A typical gradient might be: 0-5 min (10% B), 5-20 min (10-90% B), 20-25 min (90% B), 25-30 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • MS System: Agilent Triple Quadrupole LC/MS (G6470A) or equivalent.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters: Optimize source parameters such as gas temperature, gas flow, nebulizer pressure, and capillary voltage for maximal signal of this compound.

Data Presentation

Quantitative Summary of this compound Degradation

The following table is a template for summarizing the quantitative results from a forced degradation study. The data presented here is illustrative and should be replaced with experimental results.

Stress ConditionTimeTemperature% Assay of this compound% DegradationNumber of Degradation Products
0.1 M HCl8 hours80°C85.214.83
0.1 M NaOH2 hoursRoom Temp82.517.54
30% H₂O₂24 hoursRoom Temp89.110.92
Thermal (Solid)48 hours100°C95.84.21
Photolytic (Solution)24 hoursPhotostability Chamber97.32.71

Visualizations

Experimental Workflow

G cluster_0 Forced Degradation cluster_1 LC-MS Analysis cluster_2 Data Interpretation Acid Acid Hydrolysis LC_Separation LC Separation (C18 Column) Acid->LC_Separation Base Base Hydrolysis Base->LC_Separation Oxidation Oxidation Oxidation->LC_Separation Thermal Thermal Thermal->LC_Separation Photo Photolysis Photo->LC_Separation MS_Detection MS Detection (ESI+) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Identify Identify Degradation Products (m/z) MSMS_Fragmentation->Identify Elucidate Elucidate Structures Identify->Elucidate Pathway Propose Degradation Pathway Elucidate->Pathway This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for forced degradation and LC-MS analysis.

Plausible Degradation Pathway of this compound

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Cephalexin Cephalexin (Loss of Pivaloyloxymethyl group) This compound->Cephalexin Ester Hydrolysis Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation of Sulfur BetaLactamHydrolysis Hydrolyzed β-lactam Ring Product Cephalexin->BetaLactamHydrolysis Amide Hydrolysis

Caption: Plausible degradation pathways for this compound.

References

Pivcephalexin Stability in Solution: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Pivcephalexin in solution. The following information, presented in a question-and-answer format, addresses common issues and provides detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure affect its stability in solution?

This compound is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, Cephalexin. The primary purpose of the ester group is to enhance oral bioavailability. In solution, this compound's stability is governed by two main degradation processes: the initial enzymatic or chemical hydrolysis of the pivaloyloxymethyl ester to release the active drug, Cephalexin, and the subsequent degradation of the Cephalexin molecule itself, primarily through the cleavage of the β-lactam ring.[1][2][3]

Q2: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound, like other cephalosporins, is significantly affected by several factors. These include pH, temperature, light, the presence of oxidizing agents, and the composition of the solution, such as buffer type and ionic strength.[4][5] Hydrolysis of both the ester and the β-lactam ring is a major degradation pathway.

Q3: How does pH affect the degradation rate of this compound?

For cephalosporin esters, the pH of the solution is a critical factor. The hydrolysis of the β-lactam ring is subject to both acid and base catalysis.[5] Studies on analogous cephalosporin pivoxil esters, such as Cefetamet Pivoxil, have shown maximum stability in the acidic pH range of 3 to 5.[6] In neutral to alkaline conditions, the degradation rate typically increases. The hydrolysis of the pivoxil ester is also pH-dependent and can be accelerated by enzymatic activity in biological media.[1]

Q4: What are the expected degradation products of this compound?

The degradation of this compound is expected to occur in a stepwise manner. The first step is the hydrolysis of the ester bond to yield Cephalexin, pivalic acid, and formaldehyde. Subsequently, Cephalexin can degrade through several pathways, primarily involving the opening of the β-lactam ring to form various inactive products.[7][8] Under acidic conditions, degradation products can include diketopiperazine-type compounds.[7]

Q5: Are there any formulation strategies to improve the stability of this compound in solution?

Yes, several strategies can be employed to enhance the stability of cephalosporins in solution. These include:

  • pH Optimization: Maintaining the pH within the range of maximum stability (typically acidic for cephalosporins) using appropriate buffer systems like citrate or acetate buffers is crucial.[6][9]

  • Temperature Control: Storing solutions at lower temperatures (e.g., refrigerated or frozen) can significantly slow down degradation kinetics.[4]

  • Use of Stabilizers: Excipients such as mannitol, trehalose, or polyvinylpyrrolidone (PVP) have been used to stabilize freeze-dried formulations of cephalosporins, which can improve stability upon reconstitution.[9]

  • Protection from Light: Storing solutions in light-resistant containers can prevent photodegradation.[10]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Rapid loss of this compound potency in solution. Unfavorable pH; High storage temperature; Exposure to light.Adjust pH to the optimal range (3-5), store the solution at refrigerated temperatures (2-8°C), and protect from light using amber vials or by covering the container.
Appearance of unknown peaks in HPLC chromatogram. Degradation of this compound.Perform a forced degradation study to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[11][12]
Precipitation or color change in the solution. Formation of insoluble degradation products; pH shift.Verify the pH of the solution. Analyze the precipitate to identify its composition. A color change may indicate degradation.[10]
Inconsistent results between experimental batches. Variation in solution preparation (pH, buffer concentration); Different storage conditions.Standardize the protocol for solution preparation, ensuring consistent pH and buffer strength. Maintain identical storage conditions for all batches.

Data Presentation

Table 1: Factors Affecting Cephalosporin Stability in Solution

FactorEffect on StabilityOptimal Conditions (General Recommendation)References
pH Significant impact on hydrolysis rates of both the ester and β-lactam ring.pH 3-5 for maximal stability.[6]
Temperature Higher temperatures accelerate degradation (first-order kinetics).Store at 2-8°C or frozen (-20°C) for short to medium-term storage.[5]
Light Can induce photodegradation, leading to loss of activity.Protect from UV and visible light.
Oxidizing Agents Can lead to the formation of sulfoxide derivatives.Avoid contact with oxidizing agents like hydrogen peroxide.[11][13]
Buffers Buffer species can catalyze degradation (general acid-base catalysis).Use non-catalytic buffers like citrate or acetate. Phosphate buffers may show a catalytic effect.[5][14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions and to generate degradation products for the validation of a stability-indicating analytical method.[13]

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter, validated HPLC system with UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature, monitoring degradation at shorter intervals (e.g., 15, 30, 60, 120 minutes) due to faster kinetics. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). Withdraw samples and dilute for analysis.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) in a neutral pH buffer. Sample at various time points and analyze.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. Sample at various time points.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products, process impurities, and excipients.[11][12][15]

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent with a DAD/UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 10 mM citric acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

Method Validation: The method should be validated according to ICH guidelines (Q2(R1)) for:

  • Specificity: Analyze stressed samples to ensure that the this compound peak is free from interference from degradation products. Peak purity analysis using a DAD detector is recommended.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Visualizations

Pivcephalexin_Degradation_Pathway This compound This compound (Prodrug) Hydrolysis Ester Hydrolysis (Chemical or Enzymatic) This compound->Hydrolysis Cephalexin Cephalexin (Active Drug) Hydrolysis->Cephalexin Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts Degradation β-Lactam Ring Cleavage Cephalexin->Degradation Products Inactive Degradation Products Degradation->Products

Caption: Predicted degradation pathway of this compound in solution.

Stability_Study_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_eval 4. Evaluation Prep Prepare this compound Solution (Defined Concentration, Buffer, pH) Acid Acid Hydrolysis Prep->Acid Base Base Hydrolysis Prep->Base Oxidation Oxidation (H₂O₂) Prep->Oxidation Thermal Thermal Stress Prep->Thermal Photo Photolytic Stress Prep->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC Analysis (Stability-Indicating Method) Sampling->HPLC Quantify Quantify this compound & Degradation Products HPLC->Quantify Kinetics Determine Degradation Kinetics & Pathway Quantify->Kinetics

Caption: General workflow for a this compound forced degradation study.

References

Addressing poor aqueous solubility of Pivcephalexin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Pivcephalexin in experimental assays.

Troubleshooting Guide: Solubility Issues

This guide is designed in a question-and-answer format to directly address common problems encountered during the dissolution and use of this compound in assay development.

Q1: My this compound powder is not dissolving in water. What should I do?

A1: this compound, like its active form cephalexin, has low solubility in water at room temperature, typically around 1-2 mg/mL[1]. Higher concentrations can be difficult to achieve[1]. To improve dissolution, consider the following steps:

  • pH Adjustment: The solubility of cephalexin is pH-dependent. Its isoelectric point is between pH 4.5 and 5[1]. Adjusting the pH of your aqueous solution away from this range can enhance solubility. For many cephalosporins, maximum stability is observed between pH 4 and 6.

  • Gentle Heating: Warming the solution gently may aid dissolution. However, be cautious as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help break down powder aggregates and improve the rate of dissolution.

  • Alternative Solvents: If aqueous solubility remains a challenge, consider preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous assay medium. See Q2 for more details.

Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous assay buffer. How can I prevent this?

A2: This is a common issue when a drug dissolved in an organic solvent is introduced into an aqueous medium where it is less soluble. Here are some strategies to mitigate precipitation:

  • Lower the Final Concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize Solvent Concentration: Minimize the percentage of the organic solvent in the final assay volume. High concentrations of solvents like DMSO or ethanol can be toxic to cells and may affect enzyme activity.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution into the assay buffer. This gradual change in solvent composition can sometimes prevent the compound from crashing out of solution.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a solubilizing agent like cyclodextrin can help maintain the solubility of your compound in the aqueous phase.

Q3: What is the best solvent for preparing a this compound stock solution?

A3: For compounds with poor aqueous solubility, Dimethyl Sulfoxide (DMSO) is a common choice for preparing highly concentrated stock solutions. Cephalexin has a reported solubility of 5 mg/mL in DMSO[2]. Ethanol can also be used, though solubility might be lower. It is crucial to use anhydrous (dry) solvents, as moisture can reduce the solubility of your compound.

Q4: How do I determine the appropriate concentration of organic solvent to use in my cell-based assay?

A4: It is essential to perform a solvent tolerance test with your specific cell line or assay system. This involves exposing your cells or assay components to a range of solvent concentrations (e.g., 0.1% to 5% DMSO) and measuring the effect on viability, growth, or assay signal. This will help you determine the maximum permissible solvent concentration that does not interfere with your experimental results.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a pivaloyloxymethyl ester prodrug of the first-generation cephalosporin antibiotic, cephalexin. This ester modification enhances its oral bioavailability. In the body, it is hydrolyzed by esterases to release the active drug, cephalexin.

What is the mechanism of action of this compound?

As a prodrug, this compound is first hydrolyzed to cephalexin. Cephalexin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It does this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.

How does pH affect the stability of this compound in solution?

Like other β-lactam antibiotics, this compound is susceptible to hydrolysis, which can be influenced by pH. The β-lactam ring is prone to cleavage under both acidic and alkaline conditions. For many cephalosporins, optimal stability in aqueous solutions is typically found in the pH range of 4 to 6. It is advisable to prepare fresh solutions for your experiments and avoid prolonged storage, especially at extreme pH values.

Quantitative Data Summary

The following tables summarize the available solubility data for cephalexin, the active form of this compound. This data can be used as a reference point for your experiments.

Table 1: Solubility of Cephalexin in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Reference
Water (Room Temp.)1-22.88 - 5.76[1]
Water≥8.7≥25.04[3]
DMSO514.39[2]
MethanolSlightly SolubleNot Reported[4]
EthanolInsolubleInsoluble[3]

Note: The molecular weight of cephalexin is 347.39 g/mol .

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Materials:

    • This compound hydrochloride powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Tare a sterile, dry microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound hydrochloride powder into the tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound).

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Minimum Inhibitory Concentration (MIC) Assay

  • Materials:

    • This compound stock solution (e.g., 10 mg/mL in DMSO)

    • Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

    • Sterile 96-well microtiter plates

    • Sterile pipette tips and pipettes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare an intermediate dilution of the stock solution in the assay medium. For example, to achieve a final starting concentration of 128 µg/mL in the MIC assay, first dilute the 10 mg/mL stock to 256 µg/mL in MHB. Important: Ensure the concentration of DMSO in this intermediate solution is not toxic to the bacteria.

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the 256 µg/mL this compound intermediate solution to the first column of wells. This will result in a final concentration of 128 µg/mL after the addition of the bacterial inoculum.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration.

    • The plate is now ready for the addition of the bacterial inoculum as per your standard MIC protocol.

Visualizations

Pivcephalexin_Solubility_Troubleshooting start This compound Powder dissolve_water Attempt to Dissolve in Aqueous Buffer start->dissolve_water Initial Approach dissolve_dmso Prepare Stock in DMSO start->dissolve_dmso Alternative clear_solution Clear Solution dissolve_water->clear_solution Successful precipitation Precipitation or Incomplete Dissolution dissolve_water->precipitation Unsuccessful dilute Dilute DMSO Stock into Assay Buffer dissolve_dmso->dilute precipitation->dissolve_dmso Next Step final_precip Precipitation in Final Assay Well dilute->final_precip Unsuccessful final_clear Clear Solution in Assay dilute->final_clear Successful optimize Optimize Protocol: - Lower Final Concentration - Check Solvent Tolerance - Use Serial Dilution final_precip->optimize

Caption: Troubleshooting workflow for dissolving this compound.

Pivcephalexin_Hydrolysis This compound This compound (Prodrug) Pivaloyloxymethyl Ester Group Hydrolysis Hydrolysis This compound->Hydrolysis Esterase Esterase Enzyme (in vivo) Esterase->Hydrolysis Cephalexin Cephalexin (Active Drug) Free Carboxylic Acid Hydrolysis->Cephalexin Releases Byproducts Pivalic Acid + Formaldehyde Hydrolysis->Byproducts Releases

Caption: Hydrolysis of this compound to its active form.

Cephalosporin_MOA cluster_bacteria Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) CellWall Cross-linked Peptidoglycan (Stable Cell Wall) PBP->CellWall Catalyzes Cross-linking Lysis Cell Lysis & Bacterial Death PBP->Lysis Inhibition leads to Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cephalexin Cephalexin (Active Drug) Cephalexin->PBP Binds & Inhibits

Caption: Mechanism of action of Cephalexin.

References

Minimizing interference in Pivcephalexin bioanalytical methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalytical analysis of Pivcephalexin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference and ensuring accurate quantification of this compound and its active metabolite, cephalexin, in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioanalysis challenging?

This compound is a pivaloyloxymethyl ester prodrug of the cephalosporin antibiotic, cephalexin. The primary challenge in its bioanalysis is the in-vivo and ex-vivo hydrolysis of the ester bond, converting the inactive prodrug into the active cephalexin. This instability necessitates careful sample handling and analytical method design to accurately quantify both the prodrug and the active moiety.

Q2: What are the most common sources of interference in this compound bioanalysis?

Common sources of interference include:

  • Matrix Effects: Endogenous components of biological matrices like plasma, serum, or urine can co-elute with this compound or cephalexin, leading to ion suppression or enhancement in LC-MS/MS analysis. Phospholipids and salts are common culprits.[1]

  • Metabolites: While the primary metabolic pathway is conversion to cephalexin, other minor metabolites could potentially interfere with the analysis.

  • Co-administered Drugs: Other medications taken by the subject may have similar chromatographic retention times or mass spectrometric fragmentation patterns.

  • Sample Contamination: Contamination from collection tubes, processing solvents, or laboratory equipment can introduce interfering substances.

Q3: What are the recommended sample handling and storage conditions for this compound analysis?

Due to the potential for ex-vivo hydrolysis, rapid sample processing and freezing are critical.

  • Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Processing: Centrifuge blood samples at low temperatures (e.g., 4°C) as soon as possible after collection to separate plasma.

  • Stabilization: Acidification of the plasma sample may be necessary to inhibit enzymatic hydrolysis of the this compound prodrug.[2]

  • Storage: Store plasma samples at -70°C or lower to minimize degradation.[3] Limit freeze-thaw cycles.[3]

Q4: Which sample preparation technique is most suitable for this compound and cephalexin extraction from plasma?

Protein precipitation (PPT) is a simple, rapid, and widely used technique for extracting small molecules like this compound and cephalexin from plasma.[2][4][5] Acetonitrile is a common and effective precipitation solvent.[2][6] While effective, PPT may result in less clean extracts compared to more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The choice of method will depend on the required sensitivity and selectivity of the assay.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Potential Cause Troubleshooting Steps
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.
Column Contamination Implement a column wash step between injections. If the problem persists, replace the guard column or the analytical column.
Secondary Interactions Adjust the mobile phase pH or ionic strength. Consider a different column chemistry.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Issue 2: Inconsistent or Low Analyte Recovery
Potential Cause Troubleshooting Steps
Inefficient Protein Precipitation Optimize the ratio of precipitation solvent to plasma (typically 3:1 or 4:1 v/v). Ensure thorough vortexing and adequate centrifugation time and speed.
Analyte Instability (Hydrolysis of this compound) Process samples on ice and consider adding a stabilizing agent like an acid to the plasma immediately after collection.[2] Minimize time between sample collection and analysis.
Incomplete Elution from SPE Cartridge Optimize the elution solvent composition and volume. Ensure the sorbent is not drying out before elution.
Analyte Adsorption Use low-binding collection and processing tubes. Prime the LC system with a high-concentration standard before running samples.
Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-elution of Endogenous Compounds Modify the chromatographic gradient to better separate the analytes from interfering matrix components.[1]
Insufficient Sample Cleanup Switch from protein precipitation to a more selective sample preparation method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Phospholipid Interference Use a phospholipid removal plate or a column with a stationary phase designed to retain phospholipids.
Inappropriate Internal Standard Use a stable isotope-labeled (SIL) internal standard for both this compound and cephalexin to best compensate for matrix effects.[7]

Experimental Protocols

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol is a general guideline and should be optimized and validated for your specific application.

Materials:

  • Human plasma (with anticoagulant, e.g., K2-EDTA)

  • This compound and Cephalexin reference standards

  • Internal Standard (IS) stock solution (e.g., Cephalexin-d5)

  • Acetonitrile (HPLC grade), chilled

  • Microcentrifuge tubes (low-binding)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a clean microcentrifuge tube, aliquot 100 µL of plasma.

  • Add 10 µL of the internal standard working solution to each plasma sample. Vortex briefly.

  • Add 300 µL of chilled acetonitrile to each tube.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex to mix and centrifuge briefly before injecting into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical validation parameters for a bioanalytical method for a prodrug and its active metabolite, based on literature for similar compounds.[2]

ParameterThis compoundCephalexinAcceptance Criteria
Linearity (r²) > 0.99> 0.99≥ 0.99
Lower Limit of Quantification (LLOQ) Analyte dependentAnalyte dependentSignal-to-noise ≥ 5
Intra-day Precision (%CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% bias) ± 15%± 15%Within ± 15% (± 20% at LLOQ)
Extraction Recovery ConsistentConsistentConsistent and reproducible
Matrix Effect MonitoredMonitoredCV of IS-normalized matrix factor ≤ 15%

Visualizations

experimental_workflow sample_collection 1. Sample Collection (Plasma) is_addition 2. Internal Standard Addition sample_collection->is_addition protein_precipitation 3. Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation 4. Centrifugation protein_precipitation->centrifugation supernatant_transfer 5. Supernatant Transfer centrifugation->supernatant_transfer evaporation 6. Evaporation supernatant_transfer->evaporation reconstitution 7. Reconstitution evaporation->reconstitution lcms_analysis 8. LC-MS/MS Analysis reconstitution->lcms_analysis

Caption: Workflow for Plasma Sample Preparation.

troubleshooting_logic start Inaccurate or Imprecise Results check_stability Is this compound hydrolyzing? start->check_stability stabilize_sample Acidify sample; Process cold & fast check_stability->stabilize_sample Yes check_matrix_effect Significant Matrix Effect? check_stability->check_matrix_effect No stabilize_sample->check_matrix_effect improve_cleanup Optimize chromatography; Use SPE or LLE check_matrix_effect->improve_cleanup Yes check_recovery Low/Variable Recovery? check_matrix_effect->check_recovery No improve_cleanup->check_recovery optimize_extraction Optimize PPT/SPE/LLE conditions check_recovery->optimize_extraction Yes end Method Optimized check_recovery->end No optimize_extraction->end

Caption: Troubleshooting Logic for Inaccurate Results.

References

Technical Support Center: Overcoming Challenges in Pivcephalexin Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Pivcephalexin. The information is presented in a practical question-and-answer format to directly assist researchers in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is the pivaloyloxymethyl (POM) ester of cephalexin, a well-known cephalosporin antibiotic. It is a prodrug designed to increase the oral bioavailability of cephalexin. The primary challenge in its synthesis lies in the esterification of the carboxylic acid group of cephalexin with chloromethyl pivalate (POM-Cl). This reaction can be prone to side reactions and degradation of the core cephalosporin structure, leading to impurities and reduced yields.

Q2: What are the most common impurities in this compound synthesis?

The most common impurities include:

  • ∆²-Pivcephalexin: An inactive isomer of the desired ∆³-Pivcephalexin. This isomerization is a common degradation pathway for cephalosporins.

  • Unreacted Cephalexin: Incomplete esterification leads to the presence of the starting material.

  • Methylene dipivaloate: A byproduct formed from the self-condensation of the esterifying agent, chloromethyl pivalate.

  • Hydrolysis products: this compound can hydrolyze back to cephalexin and other degradation products, especially in the presence of water.

Q3: How can I monitor the progress of the this compound synthesis reaction?

The reaction progress can be effectively monitored by High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can separate this compound from the starting material (cephalexin) and major impurities. This allows for the determination of reaction completion and the formation of byproducts in near real-time.

Troubleshooting Guides

Synthesis Phase

Problem 1: Low Yield of this compound

Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by HPLC to ensure it has gone to completion. If the reaction stalls, consider adding a fresh portion of the esterifying agent and catalyst.
Degradation of this compound The β-lactam ring in cephalosporins is susceptible to degradation. Ensure anhydrous reaction conditions and maintain the recommended temperature. The degradation of the starting ∆³-cephalosporin ester proceeds mainly via isomerization to the ∆²-ester and subsequent hydrolysis. This degradation is accelerated by increases in pH and buffer concentration.[1]
Side reactions of the esterifying agent Use a high-quality esterifying agent (chloromethyl pivalate). Side reactions can consume the reagent and introduce impurities.
Suboptimal reaction conditions Optimize reaction parameters such as solvent, temperature, and catalyst. The choice of base and its stoichiometry is critical to minimize side reactions.

Problem 2: High Levels of ∆²-Isomer Impurity

Possible Cause Suggested Solution
Prolonged reaction time or elevated temperature Minimize the reaction time and maintain the temperature as low as feasible while ensuring a reasonable reaction rate. The isomerization to the ∆²-ester is the rate-determining step in the degradation of cephalosporin esters.[1]
Presence of base While a base is necessary for the esterification, excess or a strong base can promote isomerization. Use a mild, non-nucleophilic base and carefully control its stoichiometry.
Inappropriate solvent The choice of solvent can influence the stability of the ∆³-isomer. Aprotic solvents are generally preferred.
Purification Phase

Problem 3: Difficulty in Crystallizing this compound

Possible Cause Suggested Solution
Presence of impurities Impurities can inhibit crystallization or lead to the formation of an oil. Attempt to remove impurities by washing the crude product with a suitable solvent (e.g., a non-polar solvent to remove organic impurities) before crystallization.
Incorrect solvent system The choice of crystallization solvent is critical. A solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Consider using a mixture of solvents to achieve the desired solubility profile.
Supersaturation issues Induce crystallization by seeding with a small crystal of pure this compound, scratching the inside of the flask, or by slow cooling.

Problem 4: Co-precipitation of Impurities during Crystallization

Possible Cause Suggested Solution
Similar solubility profiles of product and impurity A single crystallization step may be insufficient. Consider a second recrystallization from a different solvent system to improve purity.
High concentration of impurities If the crude product is highly impure, consider a chromatographic purification step (e.g., flash chromatography) before crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions on this compound Yield and Purity (Illustrative Data)

Parameter Condition A Condition B Condition C
Solvent AcetoneDichloromethaneAcetonitrile
Base TriethylamineDiisopropylethylaminePyridine
Temperature 0 °CRoom Temperature40 °C
Yield (%) 756045
Purity (HPLC, %) 95 (∆³), 3 (∆²)90 (∆³), 8 (∆²)80 (∆³), 15 (∆²)

Note: This table presents illustrative data to demonstrate the impact of different reaction parameters. Actual results may vary.

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol is a general guideline based on patent literature and may require optimization.

  • Dissolution: Dissolve cephalexin in a suitable anhydrous aprotic solvent (e.g., acetone, dichloromethane, or dimethylformamide).

  • Addition of Base: Add a suitable organic base (e.g., triethylamine or diisopropylethylamine) to the solution at a controlled temperature (typically 0-5 °C).

  • Addition of Esterifying Agent: Slowly add a solution of chloromethyl pivalate in the same solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can then be purified by crystallization.

Protocol 2: HPLC Method for Purity Analysis of this compound

This method is a starting point for the analysis of this compound and its impurities. Method validation and optimization are crucial for accurate results. A stability-indicating HPLC method for a similar compound, cefcapene pivoxil, has been reported and can be adapted.[2]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). A reported method for cephalexin uses a mobile phase of methanol and 0.1M sodium acetate buffer (75:25 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm or 270 nm).[2]

  • Temperature: Ambient or controlled (e.g., 30 °C).[2]

  • Injection Volume: 10-20 µL.

This method should be capable of separating this compound (∆³-isomer) from its main impurities, including the ∆²-isomer and unreacted cephalexin. Retention times will need to be determined using reference standards.

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Cephalexin Cephalexin Reaction Esterification Reaction Cephalexin->Reaction POM_Cl Chloromethyl Pivalate POM_Cl->Reaction Crude_this compound Crude this compound Reaction->Crude_this compound Yield & Purity Check Crystallization Crystallization Crude_this compound->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound Final Purity Analysis

Caption: Experimental workflow for this compound synthesis and purification.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Reaction Analyze Reaction Mixture by HPLC Start->Check_Reaction Incomplete_Reaction Incomplete Reaction? Check_Reaction->Incomplete_Reaction High_Impurity High Impurity Levels? Check_Reaction->High_Impurity Incomplete_Reaction->High_Impurity No Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Incomplete_Reaction->Optimize_Reaction Yes High_Impurity->Optimize_Reaction Synthesis Issue Optimize_Purification Optimize Purification (Crystallization Solvent, Technique) High_Impurity->Optimize_Purification Purification Issue Success Improved Yield/Purity Optimize_Reaction->Success Optimize_Purification->Success

Caption: Logical troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Refining Dosing Regimens for Pivcephalexin In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine dosing regimens for pivcephalexin in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a prodrug of cephalexin. After oral administration, it is absorbed and hydrolyzed by esterases in the body to release the active drug, cephalexin. Cephalexin is a first-generation cephalosporin antibiotic that inhibits bacterial cell wall synthesis.[1] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final step of peptidoglycan synthesis.[2][3] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[2][3]

Q2: How does the oral bioavailability of this compound compare to cephalexin?

Prodrugs like this compound are often designed to have improved oral bioavailability compared to the parent drug. While specific quantitative data for this compound in various animal models is limited in the readily available literature, the pivoxil ester moiety is intended to increase lipophilicity and enhance absorption from the gastrointestinal tract. Following absorption, it is converted to the active cephalexin. For comparison, the oral bioavailability of cephalexin in dogs has been reported to be around 57-75%.[4][5] It is crucial to determine the specific bioavailability of your this compound formulation in the chosen animal model to accurately calculate the required dosage to achieve therapeutic concentrations of cephalexin.

Q3: What are typical starting doses for cephalexin in preclinical animal models?

Reported oral dosages for cephalexin in rats range from 20 mg/kg every 8 hours to 60 mg/kg as a single dose.[6] For dogs, oral doses of 20 mg/kg administered every 6-8 hours have been suggested to maintain therapeutic concentrations.[4] These dosages for cephalexin can serve as a starting point for designing studies with this compound, but adjustments will be necessary based on the oral bioavailability of the this compound formulation.

Troubleshooting Guides

Low Oral Bioavailability

Problem: Inconsistent or lower than expected plasma concentrations of cephalexin are observed after oral administration of this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Formulation/Solubility This compound, like many ester prodrugs, may have limited aqueous solubility. Ensure the formulation is optimized for oral gavage. Consider using a suspension with an appropriate vehicle. For suspensions, ensure consistent and vigorous mixing before and during administration to prevent settling. Common vehicles include methylcellulose or carboxymethylcellulose solutions.
Gavage Technique Errors Improper oral gavage technique can lead to accidental administration into the trachea or incomplete dosing. Ensure personnel are thoroughly trained in the correct procedure for the specific animal model. The use of appropriate gavage needle size and length is critical to prevent injury and ensure delivery to the stomach.[3]
Gastrointestinal Tract Issues Factors such as gut motility, pH, and the presence of food can affect drug absorption. Consider the fasting state of the animals. While some studies suggest cephalexin can be administered with or without food, this may differ for the pivoxil ester.[3] Standardize the fasting period across all study animals to reduce variability.
First-Pass Metabolism While the pivoxil ester is designed to be cleaved by esterases, extensive pre-systemic metabolism in the gut wall or liver could potentially reduce the amount of active cephalexin reaching systemic circulation. Investigating the metabolic stability of this compound in liver microsomes from the chosen animal species can provide insights.
Incorrect Dosing Volume Ensure accurate calculation of the dosing volume based on the animal's body weight. The maximum recommended oral gavage volume for mice is typically 10 mL/kg.[3]
High Variability in In Vivo Efficacy

Problem: Significant variation in the therapeutic effect of this compound is observed between individual animals in the same treatment group.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Dosing Ensure accurate and consistent administration of the full dose to each animal. For suspensions, vortex the stock solution and each individual dose immediately before administration.
Animal-to-Animal Variation in Pharmacokinetics Individual differences in absorption, metabolism, and excretion can lead to variable drug exposure. Consider conducting a pilot pharmacokinetic study to determine the extent of inter-animal variability in your model.
Severity of Infection The initial bacterial load and the stage of infection at the time of treatment initiation can influence the outcome. Standardize the infection protocol to ensure all animals have a comparable disease state at the start of the study.
Underlying Health Status of Animals Ensure all animals are healthy and free of other infections or conditions that could impact their response to treatment.

Experimental Protocols

Oral Gavage Administration in Mice

This protocol provides a general guideline for oral gavage in mice. Always adhere to institution-specific animal care and use guidelines.

Materials:

  • This compound formulation (solution or suspension)

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a ball tip for adult mice)

  • Syringe (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the mouse to accurately calculate the dosing volume.

  • Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The head should be slightly extended to straighten the esophagus.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

  • Passage into Esophagus: The needle should pass smoothly with minimal resistance. If resistance is felt or the animal struggles excessively, withdraw the needle and re-attempt. Do not force the needle.

  • Dose Administration: Once the needle is correctly positioned in the esophagus (the tip should be approximately at the level of the last rib), slowly administer the calculated dose.

  • Needle Removal: Gently withdraw the needle in a single, smooth motion.

  • Observation: Monitor the animal for any signs of distress, such as labored breathing or coughing, for a few minutes after the procedure.

Visualizations

Mechanism of Action of Cephalexin

Cephalexin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound Cephalexin Cephalexin This compound->Cephalexin Hydrolysis by Esterases PBPs Penicillin-Binding Proteins (PBPs) Cephalexin->PBPs Binds to Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis Cephalexin->Cell_Wall_Synthesis Inhibits PBPs->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis & Bacterial Death Cell_Wall_Synthesis->Cell_Lysis Leads to (when inhibited) In_Vivo_Efficacy_Workflow Animal_Acclimation Animal Acclimation Infection_Induction Induction of Infection (e.g., bacterial challenge) Animal_Acclimation->Infection_Induction Group_Allocation Random Allocation to Treatment Groups Infection_Induction->Group_Allocation Treatment_Admin This compound Administration (Oral Gavage) Group_Allocation->Treatment_Admin Monitoring Daily Monitoring (Clinical signs, body weight) Treatment_Admin->Monitoring Endpoint_Collection Endpoint Collection (e.g., bacterial load in tissues) Monitoring->Endpoint_Collection Data_Analysis Data Analysis Endpoint_Collection->Data_Analysis

References

Preventing Pivcephalexin degradation during sample storage and preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and preparation of samples containing pivcephalexin to prevent its degradation. Researchers, scientists, and drug development professionals can utilize these troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in biological samples?

A1: The primary cause of this compound degradation is hydrolysis. This compound is a pivaloyloxymethyl ester prodrug of cephalexin. The ester linkage is susceptible to cleavage by esterases present in biological matrices like plasma and even through spontaneous chemical hydrolysis, which is influenced by pH and temperature. This hydrolysis converts this compound into its active form, cephalexin, and other degradation products. Studies on similar cephalosporin prodrug esters confirm their susceptibility to hydrolysis under acidic, alkaline, and neutral conditions.[1]

Q2: What are the optimal short-term storage conditions for plasma or urine samples containing this compound?

A2: For short-term storage (up to 24 hours), it is recommended to keep samples on ice or refrigerated at 2-8°C immediately after collection. Lowering the temperature is a universal approach to slow down both enzymatic and spontaneous chemical reactions.[2] It is also crucial to control the pH, ideally keeping it in a slightly acidic to neutral range (pH 6-7) if possible, as extreme pH values can accelerate hydrolysis.

Q3: How should I store samples for an extended period?

A3: For long-term storage, samples should be frozen at -20°C or, preferably, at -80°C.[2] Before freezing, it is advisable to process the samples as quickly as possible to minimize initial degradation. Multiple freeze-thaw cycles should be avoided as they can affect the stability of metabolites.[2][3]

Q4: Can light affect the stability of this compound?

A4: While some cephalosporins are sensitive to light, studies on the similar prodrug cefditoren pivoxil showed it to be stable under photolytic stress.[1] However, as a general precaution, it is always best practice to store samples in amber tubes or otherwise protected from light to minimize the risk of photodegradation.

Q5: Are there any additives I can use to stabilize this compound in my samples?

A5: Yes, for plasma samples, the addition of esterase inhibitors can be effective in preventing enzymatic hydrolysis of the prodrug. The choice of inhibitor and its concentration would need to be optimized for your specific assay. For urine samples, adjusting the pH with a suitable buffer can help maintain stability, as urine pH can vary and change over time, potentially affecting the rate of hydrolysis.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or undetectable this compound concentrations Degradation during sample collection and handling: Samples left at room temperature for an extended period.Collect samples on ice and process them (e.g., centrifuge to separate plasma) as quickly as possible, ideally within 30 minutes.
Inappropriate storage temperature: Samples stored at 4°C for too long or subjected to multiple freeze-thaw cycles.For storage longer than 24 hours, freeze samples at -80°C. Aliquot samples before freezing to avoid multiple freeze-thaw cycles.
pH-mediated hydrolysis: The pH of the biological matrix is not optimal for stability.For urine samples, consider adding a buffer to maintain a pH between 6 and 7. For plasma, ensure rapid processing and freezing.
High variability in results between replicates Inconsistent sample handling: Differences in the time between sample collection and processing for different samples.Standardize the sample handling workflow. Ensure all samples are treated identically from collection to analysis.
Partial degradation: this compound is degrading to a different extent in different samples.Review and optimize storage conditions. Ensure consistent and appropriate use of low temperatures and light protection.
Presence of unexpected peaks in chromatograms Formation of degradation products: this compound has degraded into cephalexin and other byproducts.Use a stability-indicating analytical method that can separate the parent drug from its degradation products. Characterize the degradation products using techniques like LC-MS/TOF.[1][5]

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following tables summarize the expected stability based on data from similar cephalosporin prodrug esters and general principles of drug stability.

Table 1: Expected Stability of this compound in Human Plasma

Storage ConditionTemperatureDurationExpected StabilityRecommendations
Bench-topRoom Temperature (~25°C)< 2 hoursLowProcess immediately on ice.
Refrigerated2-8°C< 24 hoursModerateUse for short-term storage only.
Frozen-20°C< 1 monthGoodSuitable for medium-term storage.
Ultra-low-80°C> 1 monthHighRecommended for long-term storage.[2]

Table 2: Factors Influencing this compound Degradation

FactorEffect on StabilityMechanismMitigation Strategy
Temperature Higher temperatures accelerate degradation.Increases the rate of chemical and enzymatic hydrolysis.Keep samples on ice or refrigerated during processing and store frozen.[2]
pH Acidic and alkaline conditions increase hydrolysis.Catalyzes the cleavage of the ester bond and the β-lactam ring.[1][6]Maintain pH as close to neutral as possible. Buffer urine samples if necessary.
Enzymes Esterases in plasma rapidly hydrolyze the prodrug.Catalytic cleavage of the pivaloyloxymethyl ester.Process plasma samples quickly at low temperatures. Consider using esterase inhibitors.
Light Potential for photodegradation, though may be low.Photolytic cleavage of chemical bonds.Store samples in amber, light-blocking containers.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation

  • Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin). It is recommended to use tubes that can be pre-chilled.

  • Immediate Cooling: Place the blood collection tubes on ice immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500-2,000 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, labeled polypropylene tubes.

  • Storage:

    • For analysis within 24 hours, store the plasma at 2-8°C.

    • For long-term storage, immediately freeze the plasma at -80°C.

  • Thawing: When ready for analysis, thaw the samples on ice to prevent degradation. Avoid repeated freeze-thaw cycles by preparing aliquots.

Protocol 2: Urine Sample Collection and Preparation

  • Collection: Collect urine samples in sterile containers. For 24-hour collections, the container should be kept in a cool, dark place.

  • pH Measurement and Adjustment (Optional but Recommended): Measure the pH of the urine sample. If the pH is outside the 6-7 range, consider adjusting it with a suitable buffer.

  • Centrifugation: Centrifuge the urine sample at 1,500 x g for 10 minutes at 4°C to remove any particulate matter.

  • Supernatant Transfer: Transfer the clear supernatant to a clean, labeled tube.

  • Storage:

    • For short-term storage (up to 24 hours), keep the samples at 2-8°C.

    • For long-term storage, freeze the samples at -80°C.[2]

Visualizations

cluster_degradation This compound Degradation Pathway Piv This compound Ceph Cephalexin (Active Drug) Piv->Ceph Esterase or Chemical Hydrolysis Pivalic Pivalic Acid Piv->Pivalic Esterase or Chemical Hydrolysis Formaldehyde Formaldehyde Piv->Formaldehyde Esterase or Chemical Hydrolysis Inactive Inactive β-Lactam Ring Cleavage Products Ceph->Inactive Hydrolysis (pH, Temp dependent) cluster_workflow Recommended Sample Handling Workflow Collect 1. Sample Collection (Pre-chilled tubes on ice) Process 2. Immediate Processing (<30 mins at 4°C) Collect->Process Separate 3. Plasma/Urine Supernatant Separation Process->Separate ShortTerm Short-term Storage (<24h at 2-8°C) Separate->ShortTerm If analyzed soon LongTerm Long-term Storage (Aliquoted at -80°C) Separate->LongTerm For later analysis Analyze 4. Analysis ShortTerm->Analyze LongTerm->Analyze

References

Troubleshooting low yield in Pivcephalexin chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of Pivcephalexin. The information is presented in a question-and-answer format to directly address common issues that can lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

This compound is a prodrug of cephalexin, designed to increase its oral bioavailability. The synthesis typically involves the coupling of 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), the core structural component of this class of cephalosporins, with a protected form of D-α-phenylglycine. Specifically, the side chain is D-α-phenylglycine protected as its pivaloyloxymethyl (POM) ester. The key reaction is the formation of an amide bond between the amino group of 7-ADCA and the carboxyl group of the activated POM-D-α-phenylglycine.

Q2: Why is the pivaloyloxymethyl (POM) protecting group used?

The POM group serves as a biolabile ester, which is cleaved in the body by non-specific esterases to release the active drug, cephalexin, and the inactive pivalic acid and formaldehyde. This strategy enhances the absorption of the antibiotic from the gastrointestinal tract.

Q3: What are the critical starting materials for this synthesis?

The primary starting materials are 7-amino-3-deacetoxycephalosporanic acid (7-ADCA) and an activated form of the pivaloyloxymethyl ester of D-α-phenylglycine. The quality and purity of these starting materials are crucial for achieving a high yield of the final product.

Troubleshooting Guide: Low Yield in this compound Synthesis

Issue 1: Incomplete Acylation of 7-ADCA

Question: My reaction shows a significant amount of unreacted 7-ADCA, leading to a low yield of this compound. What are the potential causes and how can I resolve this?

Answer:

Incomplete acylation of 7-ADCA is a common reason for low yields. Several factors can contribute to this issue:

  • Insufficient Activation of the Phenylglycine Derivative: The carboxylic acid of the POM-D-α-phenylglycine must be activated to facilitate the amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC), or conversion to an acid chloride or a mixed anhydride. If the activation is incomplete, the acylation reaction will be slow and inefficient.

    • Solution: Ensure that the activating agent is fresh and used in the correct stoichiometric amount. Monitor the activation step by a suitable analytical method like thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) before adding the 7-ADCA.

  • Poor Solubility of 7-ADCA: 7-ADCA has limited solubility in many organic solvents. If it is not sufficiently dissolved or suspended in the reaction mixture, its availability for reaction with the activated side chain will be limited.

    • Solution: Choose a suitable solvent system. A mixture of a polar aprotic solvent like dichloromethane (DCM), acetonitrile, or dimethylformamide (DMF) with a co-solvent might be necessary. The use of silylating agents (e.g., HMDS, BSA) to transiently protect the carboxylic acid group of 7-ADCA can also improve its solubility in organic solvents.

  • Suboptimal Reaction Temperature: The acylation reaction is temperature-dependent. A temperature that is too low can lead to a very slow reaction rate, while a temperature that is too high can promote side reactions and degradation of the product or starting materials.

    • Solution: The optimal temperature should be determined experimentally. Typically, these reactions are carried out at low temperatures (e.g., 0 to 5 °C) initially and then allowed to warm to room temperature.

  • Inadequate Mixing: In a heterogeneous reaction mixture, efficient mixing is critical to ensure that the reactants come into contact.

    • Solution: Use a powerful overhead stirrer, especially for larger-scale reactions. Ensure that the 7-ADCA is well-suspended throughout the reaction.

Issue 2: Formation of Side Products

Question: I am observing several impurities in my crude product, which complicates purification and reduces the overall yield. What are the likely side reactions and how can I minimize them?

Answer:

The formation of side products is a significant challenge in this compound synthesis. Key side reactions include:

  • Hydrolysis of the Activated Side Chain: The activated POM-D-α-phenylglycine is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of the inactive POM-D-α-phenylglycine carboxylic acid, which cannot acylate 7-ADCA.

    • Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Epimerization of the Phenylglycine Moiety: The chiral center in the D-α-phenylglycine side chain can undergo epimerization under basic or harsh reaction conditions, leading to the formation of the corresponding L-isomer, which is a diastereomeric impurity.

    • Solution: Maintain a neutral or slightly acidic pH during the reaction and work-up. Avoid using strong bases. The choice of activating agent can also influence the rate of epimerization.

  • Dimerization of the Activated Side Chain: The activated side chain can react with another molecule of itself to form a dimer, reducing the amount available to react with 7-ADCA.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the activated side chain solution slowly to the 7-ADCA suspension can minimize its concentration and thus reduce the rate of self-condensation.

  • Degradation of the β-Lactam Ring: The β-lactam ring in both 7-ADCA and this compound is sensitive to nucleophiles, strong acids, and bases, which can lead to ring-opening and loss of biological activity.

    • Solution: Maintain a controlled pH throughout the synthesis and purification process. Use mild reaction conditions and avoid excessive temperatures.

Issue 3: Low Recovery During Product Isolation and Purification

Question: My initial reaction yield appears to be good, but I am losing a significant amount of product during the work-up and purification steps. What are the best practices to maximize recovery?

Answer:

Product loss during isolation and purification is a common problem. Here are some strategies to improve recovery:

  • Inefficient Extraction: this compound has amphoteric properties, and its solubility in organic and aqueous phases is pH-dependent.

    • Solution: Optimize the pH of the aqueous phase during the extraction process to ensure that the product is in its least soluble form in the aqueous layer and preferentially partitions into the organic layer. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

  • Product Precipitation during Work-up: The product may precipitate prematurely during the work-up, leading to losses during transfers and filtrations.

    • Solution: Carefully control the concentration and temperature during the work-up. If precipitation occurs, ensure that all the solid is collected and washed appropriately.

  • Losses during Crystallization: Crystallization is a key step for purification, but it can also lead to significant yield loss if not optimized.

    • Solution: Carefully select the crystallization solvent system. The ideal solvent should have high solubility for the product at elevated temperatures and low solubility at room temperature or below. The cooling rate should be controlled to allow for the formation of well-defined crystals and to minimize the amount of product remaining in the mother liquor. Seeding the solution with a small amount of pure product can help to induce crystallization and improve the crystal quality.

  • Adsorption on Chromatography Media: If chromatographic purification is used, the product may adsorb irreversibly to the stationary phase.

    • Solution: Choose the appropriate stationary and mobile phases. A preliminary small-scale experiment can help to determine the optimal conditions for separation and elution.

Quantitative Data Summary

The following table summarizes hypothetical yield data under different reaction conditions to illustrate the impact of key parameters. Actual yields may vary depending on the specific experimental setup.

ParameterCondition ACondition BCondition CYield (%)
Activating Agent DCCAcid ChlorideMixed Anhydride65
DCCAcid ChlorideMixed Anhydride75
DCCAcid ChlorideMixed Anhydride70
Solvent DCMAcetonitrileDMF68
DCMAcetonitrileDMF78
DCMAcetonitrileDMF72
Temperature (°C) 0 to RT-10 to 02576
0 to RT-10 to 02560
0 to RT-10 to 02555 (degradation)
pH Control YesNo-77
YesNo-58

Experimental Protocols

Protocol 1: Activation of POM-D-α-Phenylglycine
  • Dissolve the pivaloyloxymethyl ester of D-α-phenylglycine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution with stirring.

  • Stir the reaction mixture at 0 °C for 1 hour. The formation of the dicyclohexylurea (DCU) precipitate indicates the activation of the carboxylic acid.

  • Filter off the DCU precipitate under a nitrogen atmosphere. The filtrate contains the activated side chain and is used immediately in the next step.

Protocol 2: Acylation of 7-ADCA
  • Suspend 7-ADCA (1.0 equivalent) in anhydrous DCM in a separate flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C.

  • Slowly add the freshly prepared solution of the activated POM-D-α-phenylglycine to the 7-ADCA suspension over a period of 30 minutes with vigorous stirring.

  • Allow the reaction mixture to stir at 0 °C for 2 hours and then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by TLC or HPLC until the 7-ADCA is consumed.

Protocol 3: Work-up and Purification
  • Once the reaction is complete, filter the reaction mixture to remove any remaining solids.

  • Wash the filtrate sequentially with a dilute acid solution (e.g., 1N HCl) to remove any unreacted basic components, followed by a saturated sodium bicarbonate solution to remove unreacted acidic components, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol/water).

Visualizations

Pivcephalexin_Synthesis_Workflow cluster_activation Side Chain Activation cluster_coupling Coupling Reaction cluster_purification Purification POM_PG POM-D-α-Phenylglycine Activated_PG Activated POM-PG POM_PG->Activated_PG Anhydrous Solvent 0°C Activator Activating Agent (e.g., DCC) Activator->Activated_PG Crude_Piv Crude this compound Activated_PG->Crude_Piv ADCA 7-ADCA ADCA->Crude_Piv Pure_Piv Pure this compound Crude_Piv->Pure_Piv Extraction & Crystallization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions_acylation Solutions for Incomplete Acylation cluster_solutions_side_reactions Solutions for Side Reactions cluster_solutions_purification Solutions for Purification Losses Low_Yield Low Yield of this compound Incomplete_Acylation Incomplete Acylation Low_Yield->Incomplete_Acylation Side_Reactions Side Reactions Low_Yield->Side_Reactions Purification_Loss Purification Losses Low_Yield->Purification_Loss Optimize_Activation Optimize Activation Incomplete_Acylation->Optimize_Activation Improve_Solubility Improve 7-ADCA Solubility Incomplete_Acylation->Improve_Solubility Control_Temp Control Temperature Incomplete_Acylation->Control_Temp Anhydrous_Conditions Use Anhydrous Conditions Side_Reactions->Anhydrous_Conditions pH_Control Control pH Side_Reactions->pH_Control Slow_Addition Slow Reagent Addition Side_Reactions->Slow_Addition Optimize_Extraction Optimize Extraction pH Purification_Loss->Optimize_Extraction Controlled_Crystallization Controlled Crystallization Purification_Loss->Controlled_Crystallization Select_Chrom_Media Select Chromatography Media Purification_Loss->Select_Chrom_Media

Caption: Troubleshooting logic for low yield in this compound synthesis.

Enhancing Cephalexin's Oral Bioavailability: A Technical Guide to Pivcephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for researchers working with Pivcephalexin, a pivaloyloxymethyl ester prodrug of the antibiotic cephalexin, designed to enhance its oral bioavailability. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind developing this compound?

A1: Cephalexin, a widely used β-lactam antibiotic, generally exhibits good oral absorption. However, its absorption can be incomplete and variable among individuals. The primary goal of developing this compound is to improve the oral bioavailability of cephalexin. By masking the polar carboxyl group of cephalexin with a lipophilic pivaloyloxymethyl ester, this compound is designed to have increased permeability across the intestinal epithelium.

Q2: How does this compound convert to the active cephalexin in the body?

A2: this compound is a prodrug that is absorbed intact through the gastrointestinal tract. Following absorption, it undergoes rapid hydrolysis by non-specific esterase enzymes present in the intestinal wall, blood, and other tissues. This enzymatic cleavage removes the pivaloyloxymethyl group, releasing the active cephalexin into the systemic circulation.

Q3: What are the expected advantages of using this compound over cephalexin?

A3: The primary anticipated advantage is enhanced and more consistent oral bioavailability, potentially leading to:

  • Higher peak plasma concentrations (Cmax) of cephalexin.

  • Increased total drug exposure (AUC).

  • Reduced inter-individual variability in absorption.

  • Potentially allowing for lower or less frequent dosing regimens.

Q4: Are there any potential challenges associated with this compound?

A4: Potential challenges include:

  • Synthesis: The synthesis of this compound involves an additional esterification step which may require optimization to achieve high yields and purity.

  • Stability: As an ester, this compound may be susceptible to hydrolysis, both chemically and enzymatically, which needs to be considered during formulation and storage.

  • In vivo Hydrolysis Rate: The rate of conversion to cephalexin needs to be optimal. If it's too slow, therapeutic concentrations of the active drug may not be reached efficiently. If it's too rapid in the gut lumen, the bioavailability advantage may be lost.

Data Presentation

While direct head-to-head comparative studies detailing the quantitative data for this compound versus cephalexin are not extensively available in the public domain, the following tables summarize the known properties of cephalexin and the expected improvements with this compound based on the principles of prodrug design.

Table 1: Physicochemical and Permeability Properties

ParameterCephalexinThis compound (Expected)Reference/Rationale
Water Solubility 10 mg/mL[1]LowerEsterification of the carboxylic acid increases lipophilicity and typically decreases aqueous solubility.
LogP 0.65[1]HigherThe addition of the lipophilic pivaloyloxymethyl group increases the octanol-water partition coefficient.
Permeability (Papp) Moderate (e.g., Peff of 1.56 x 10⁻⁴ cm/s in human jejunum)[1]HigherIncreased lipophilicity is expected to enhance passive diffusion across the intestinal membrane.

Table 2: Pharmacokinetic Parameters (Oral Administration)

ParameterCephalexinThis compound (Expected)Reference/Rationale
Bioavailability (F%) ~90%[1]>90% and more consistentThe primary goal of the prodrug strategy is to improve absorption efficiency and reduce variability.
Cmax Varies with dose (e.g., ~18 µg/mL for 500 mg dose)HigherEnhanced absorption is expected to lead to higher peak plasma concentrations of the released cephalexin.
Tmax ~1 hourSimilar or slightly delayedThe time to peak concentration will depend on the rate of absorption of the prodrug and its subsequent hydrolysis.
t1/2 0.5 - 1.2 hours[1]Similar to cephalexinOnce converted, the elimination half-life will be that of the active drug, cephalexin.

Experimental Protocols & Methodologies

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (Pivaloyloxymethyl 7-(D-α-aminophenylacetamido)-3-methyl-3-cephem-4-carboxylate)

This protocol describes a general method for the esterification of a cephalosporin carboxylic acid.

Materials:

  • Cephalexin

  • Chloromethyl pivalate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Sodium iodide (NaI) (optional, as a catalyst)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve cephalexin in the chosen anhydrous solvent.

  • Add the base (TEA or DIPEA) to the solution at 0°C and stir for 30 minutes.

  • Add chloromethyl pivalate to the reaction mixture. If using, add a catalytic amount of NaI.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Characterization: The structure of the synthesized this compound should be confirmed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

In Vitro Stability of this compound

This protocol assesses the chemical stability of this compound under different pH conditions.

Materials:

  • This compound stock solution (in a suitable organic solvent like acetonitrile or methanol)

  • Phosphate buffers of various pH (e.g., pH 1.2, 4.5, 6.8, 7.4)

  • Incubator or water bath at 37°C

  • HPLC system with a suitable column and mobile phase for separating this compound and cephalexin

Procedure:

  • Prepare reaction solutions by adding a small aliquot of the this compound stock solution to each of the pre-warmed (37°C) pH buffers to a final concentration of, for example, 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from each reaction mixture.

  • Immediately quench the hydrolysis by adding an equal volume of cold organic solvent (e.g., acetonitrile) to precipitate proteins if plasma or tissue homogenates are used in later studies.

  • Centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by HPLC to quantify the remaining this compound and the appearance of cephalexin.

  • Calculate the degradation rate constant (k) and half-life (t1/2) at each pH.

Caco-2 Cell Permeability Assay

This assay evaluates the intestinal permeability of this compound compared to cephalexin.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • This compound and cephalexin

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of Lucifer yellow.

  • For the apical-to-basolateral (A-B) transport study, add the test compound (this compound or cephalexin) to the apical (donor) chamber.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber and replace with fresh buffer.

  • For the basolateral-to-apical (B-A) transport study, add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.
    • A is the surface area of the membrane.
    • C₀ is the initial concentration in the donor chamber.

  • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the involvement of active efflux transporters.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical in vivo study to compare the pharmacokinetic profiles of this compound and cephalexin.

Materials:

  • Sprague-Dawley or Wistar rats

  • This compound and cephalexin formulations for oral gavage

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS for drug quantification in plasma

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer a single oral dose of either this compound or cephalexin via oral gavage. The dose should be equimolar to the cephalexin dose being compared.

  • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Process the blood samples to obtain plasma and store frozen until analysis.

  • Quantify the concentrations of both this compound (if detectable) and cephalexin in the plasma samples using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%). Bioavailability can be calculated by comparing the AUC from oral administration to the AUC from an intravenous administration of cephalexin.

Troubleshooting Guides

Issue 1: Low Yield During this compound Synthesis

Potential Cause Troubleshooting Step
Incomplete reaction * Increase reaction time and monitor by TLC. * Increase the molar equivalents of chloromethyl pivalate and the base. * Consider adding a catalyst like NaI.
Degradation of starting material or product * Ensure all reagents and solvents are anhydrous. * Maintain the reaction temperature, especially during the addition of the base. * Use a milder base if degradation is suspected.
Difficult purification * Optimize the solvent system for column chromatography. * Consider alternative purification methods like recrystallization if applicable.

Issue 2: Poor Stability of this compound in Formulation

Potential Cause Troubleshooting Step
Hydrolysis due to moisture * Use anhydrous excipients and manufacturing processes. * Package the final product in moisture-protective packaging.
pH-related degradation * Conduct pre-formulation studies to determine the pH of maximum stability. * Incorporate buffering agents into the formulation to maintain the optimal pH.
Enzymatic degradation in liquid formulations * Consider solid dosage forms to minimize degradation. * For liquid formulations, investigate the use of esterase inhibitors (though this can be complex due to potential in vivo interactions).

Issue 3: High Variability in In Vivo Pharmacokinetic Data

Potential Cause Troubleshooting Step
Inconsistent dosing * Ensure accurate and consistent administration technique (e.g., proper oral gavage). * Verify the homogeneity of the drug suspension if used.
Food effects * Standardize the fasting period for all animals before dosing.
Variable gastrointestinal transit time * While difficult to control, ensure a consistent experimental environment to minimize stress on the animals.
Pre-systemic metabolism/hydrolysis * Analyze for the presence of cephalexin in the gastrointestinal tract at different time points to understand the extent of pre-systemic conversion.

Visualizations

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cephalexin Cephalexin Reaction Esterification Reaction Cephalexin->Reaction Reagents Chloromethyl pivalate, Base Reagents->Reaction Purification Purification (Column Chromatography) Reaction->Purification This compound This compound Purification->this compound Solubility Solubility Assay This compound->Solubility Stability Stability Assay This compound->Stability Permeability Caco-2 Permeability This compound->Permeability PK_Study Pharmacokinetic Study (Rats) This compound->PK_Study Absorption_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream Piv_Lumen This compound Piv_Intra This compound Piv_Lumen->Piv_Intra Passive Diffusion (Enhanced Lipophilicity) Hydrolysis Esterase Hydrolysis Piv_Intra->Hydrolysis Ceph_Intra Cephalexin Hydrolysis->Ceph_Intra Ceph_Blood Cephalexin Ceph_Intra->Ceph_Blood Absorption

References

Validation & Comparative

Comparative In Vivo Efficacy: A Focus on Cephalexin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the in vivo performance of oral cephalosporins, providing supporting experimental data and detailed methodologies.

In the landscape of oral antibiotics, first-generation cephalosporins remain a cornerstone for treating a variety of bacterial infections. Cephalexin, a widely prescribed agent, is valued for its efficacy against many Gram-positive and some Gram-negative organisms.[1] To enhance its pharmacokinetic profile, prodrug strategies have been explored, leading to the development of esters like Pivcephalexin (the pivaloyloxymethyl ester of cephalexin). The primary goal of such a prodrug is to improve oral absorption and bioavailability, thereby potentially enhancing therapeutic efficacy.

Quantitative Data Summary

The following table summarizes key pharmacokinetic and clinical efficacy parameters from comparative studies involving oral cephalosporins. These parameters are crucial in assessing the in vivo performance of an antibiotic.

ParameterCefadroxilCephalexinReference
Pharmacokinetics (Single 500 mg Oral Dose in Healthy Adults)
Peak Serum Concentration (Cmax)Similar to CephalexinSimilar to Cefadroxil[2]
Time to Peak Concentration (Tmax)~1 hour~1 hour[3]
Area Under the Curve (AUC)Sustained levels compared to Cephalexin-[2]
Elimination Half-life (t1/2)~2 hours~1 hour[4]
Urinary Excretion (unchanged drug)93%85%[2]
Clinical Efficacy (Treatment of Skin and Soft Tissue Infections)
Satisfactory Clinical Response (250 mg, 4x daily)-90% (monohydrate)[5]
Satisfactory Clinical Response (500 mg, 2x daily)-94% (monohydrate)[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative experimental protocols for key in vivo comparison studies.

Pharmacokinetic Analysis in Healthy Volunteers

A common study design to compare the pharmacokinetics of two oral antibiotics involves a randomized, crossover study in healthy adult volunteers.

  • Subject Recruitment: A cohort of healthy male volunteers (typically 20-40 years old) with normal renal and hepatic function are enrolled after providing informed consent.[2]

  • Drug Administration: After an overnight fast, subjects are randomly assigned to receive a single oral dose (e.g., 500 mg) of either the test drug (e.g., Cefadroxil) or the reference drug (e.g., Cephalexin).[2]

  • Blood Sampling: Venous blood samples are collected at predetermined intervals (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours) post-dosing.

  • Urine Collection: Urine is collected over a 24-hour period to determine the extent of renal excretion of the unchanged drug.[2]

  • Washout Period: A washout period of at least one week is implemented before the subjects are crossed over to receive the other drug.

  • Sample Analysis: Plasma and urine concentrations of the drugs are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).

  • Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data.

Clinical Efficacy Trial for Skin and Soft Tissue Infections

To compare the clinical effectiveness of two antibiotics, a prospective, randomized, double-blind, multicenter study is often employed.

  • Patient Enrollment: Patients with clinical diagnoses of skin and soft tissue infections (e.g., abscesses, cellulitis, wound infections) are enrolled in the study.[5]

  • Pathogen Identification: Whenever possible, wound cultures are obtained to identify the causative pathogens and their antibiotic susceptibility.[5]

  • Randomization and Blinding: Patients are randomly assigned to receive treatment with either the test or reference antibiotic in a double-blind manner, where neither the patient nor the investigator knows which treatment is being administered.[5]

  • Treatment Regimen: Patients receive a specified dosage of the assigned antibiotic for a defined duration (e.g., 500 mg twice daily for 10 days).[5]

  • Efficacy Assessment: Clinical response is evaluated at the end of therapy and is typically categorized as satisfactory (cure or improvement) or unsatisfactory (failure).[5]

  • Safety Monitoring: Patients are monitored for any adverse events throughout the study.

  • Statistical Analysis: The clinical success rates between the two treatment groups are compared using appropriate statistical methods to determine if there is a significant difference in efficacy.

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_pharmacokinetics Pharmacokinetic Study cluster_clinical_trial Clinical Efficacy Trial P1 Healthy Volunteers P2 Randomized Crossover Dosing (Drug A vs. Drug B) P1->P2 P3 Serial Blood & Urine Sampling P2->P3 P4 HPLC Analysis P3->P4 P5 Pharmacokinetic Parameter Calculation (Cmax, AUC) P4->P5 C4 Efficacy & Safety Evaluation P5->C4 Inform Dosing Regimens C1 Patients with Infection C2 Randomized Double-Blind Treatment (Drug A vs. Drug B) C1->C2 C3 Clinical & Bacteriological Assessment C2->C3 C3->C4

In Vivo Comparative Efficacy Workflow.

The diagram above illustrates a typical workflow for comparing the in vivo efficacy of two oral antibiotics, encompassing both pharmacokinetic analysis in healthy subjects and clinical efficacy trials in patients.

Cephalosporins, including cephalexin and its prodrugs, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] The signaling pathway for this mechanism is well-established.

Signaling_Pathway cluster_drug_action Mechanism of Action Drug Cephalosporin (e.g., Cephalexin) PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Binds to CellWall Peptidoglycan Synthesis PBP->CellWall Inhibits Lysis Bacterial Cell Lysis CellWall->Lysis Disruption leads to

References

A Comparative Guide to the Bioavailability of Pivcephalexin and Cephalexin Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cephalexin monohydrate is a well-absorbed oral antibiotic with a bioavailability of approximately 90%. Pivcephalexin, a pivaloyloxymethyl ester prodrug of cephalexin, is designed to leverage enzymatic hydrolysis in the body to release the active cephalexin molecule. The primary rationale for creating such a prodrug is to improve upon the already good absorption characteristics of cephalexin, potentially leading to enhanced therapeutic efficacy. This guide will delve into the available pharmacokinetic data for cephalexin monohydrate, the theoretical advantages of the this compound prodrug strategy, and the experimental protocols typically employed in bioavailability studies.

Data Presentation: Pharmacokinetic Parameters of Cephalexin Monohydrate

The following table summarizes the pharmacokinetic parameters for cephalexin monohydrate from various bioequivalence studies conducted in healthy adult volunteers under fasting conditions. These studies typically involve a single oral administration of a 500 mg dose.

Pharmacokinetic ParameterMean Value (± Standard Deviation) or Range
Cmax (Maximum Plasma Concentration) 17.39 (± 4.15) µg/mL to 18.29 (± 3.01) µg/mL[1]
Tmax (Time to Reach Cmax) Approximately 1 hour[2]
AUC (Area Under the Curve) AUC0-6h: 28.90 (± 5.70) µg·h/mL to 30.04 (± 5.13) µg·h/mL[1]
AUC0-∞: 30.07 (± 5.94) µg·h/mL to 31.33 (± 5.18) µg·h/mL[1]
Bioavailability Approximately 90%[3][4][5]

Note: Specific pharmacokinetic data (Cmax, Tmax, AUC) for this compound from direct human clinical trials were not available in the public domain at the time of this review. The expected outcome of this compound administration would be the measurement of cephalexin in the plasma, and a comparative study would be necessary to determine if the prodrug form enhances the bioavailability of the parent drug.

This compound: A Prodrug Approach to Enhanced Bioavailability

This compound is the pivaloyloxymethyl ester of cephalexin. This chemical modification transforms cephalexin into a more lipophilic compound. The increased lipophilicity is intended to facilitate absorption across the lipid-rich membranes of the intestinal epithelium.

Once absorbed, this compound is designed to be rapidly hydrolyzed by non-specific esterase enzymes present in the intestinal wall, blood, and other tissues, releasing the active cephalexin and the pivalic acid and formaldehyde moieties. This enzymatic cleavage regenerates the parent drug, allowing it to exert its therapeutic effect. The underlying hypothesis is that by transiently masking the polar functional groups of cephalexin, the prodrug can achieve higher concentrations in the systemic circulation compared to the administration of cephalexin monohydrate itself.

Experimental Protocols

The following sections detail the typical methodologies employed in bioavailability and bioequivalence studies for oral cephalosporins like cephalexin monohydrate. These protocols are based on established guidelines and practices in clinical pharmacology.

Bioequivalence Study Design

A standard bioequivalence study for cephalexin monohydrate is typically designed as a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult volunteers under fasting conditions.[1][6]

  • Participants: A cohort of healthy adult volunteers, typically non-smokers and with no history of significant medical conditions, are enrolled. The number of participants is statistically determined to ensure adequate power to detect potential differences between formulations.

  • Randomization: Subjects are randomly assigned to one of two treatment sequences. In the first period, one group receives the test formulation while the other receives the reference formulation. After a washout period, the treatments are crossed over in the second period.

  • Dosing: A single oral dose of the cephalexin formulation (e.g., 500 mg) is administered with a standardized volume of water after an overnight fast.

  • Washout Period: A washout period of at least one week is implemented between the two treatment periods to ensure the complete elimination of the drug from the body before the administration of the next formulation.[1]

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples (e.g., at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Analytical Method: Plasma concentrations of cephalexin are determined using a validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection.[1]

  • Pharmacokinetic Analysis: The primary pharmacokinetic parameters (Cmax, Tmax, and AUC) are calculated from the plasma concentration-time data for each subject and each formulation.

  • Statistical Analysis: Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed Cmax and AUC data to determine if there are any statistically significant differences between the test and reference formulations. The 90% confidence intervals for the ratio of the geometric means of the test and reference products for Cmax and AUC are calculated to assess bioequivalence.

Visualizations

Signaling Pathway: Hydrolysis of this compound to Cephalexin

This compound Hydrolysis Pathway This compound This compound (Prodrug) Absorption Intestinal Absorption This compound->Absorption Hydrolysis Enzymatic Hydrolysis (Esterases) Absorption->Hydrolysis Cephalexin Cephalexin (Active Drug) Hydrolysis->Cephalexin Pivalic Acid + Formaldehyde Pivalic Acid + Formaldehyde Hydrolysis->Pivalic Acid + Formaldehyde Systemic_Circulation Systemic Circulation Cephalexin->Systemic_Circulation Excretion Renal Excretion (Unchanged) Systemic_Circulation->Excretion

Caption: Enzymatic conversion of this compound to active cephalexin.

Experimental Workflow: Bioavailability Study

Bioavailability Study Workflow cluster_0 Pre-Study cluster_1 Clinical Phase cluster_2 Analytical & Statistical Phase Protocol Protocol Development Ethics Ethics Committee Approval Protocol->Ethics Recruitment Subject Recruitment & Screening Ethics->Recruitment Dosing_P1 Period 1: Dosing (Test or Reference) Recruitment->Dosing_P1 Sampling_P1 Blood Sampling Dosing_P1->Sampling_P1 Washout Washout Period Sampling_P1->Washout Dosing_P2 Period 2: Dosing (Crossover) Washout->Dosing_P2 Sampling_P2 Blood Sampling Dosing_P2->Sampling_P2 Analysis Sample Analysis (HPLC) Sampling_P2->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Calc Stats Statistical Analysis (ANOVA) PK_Calc->Stats Report Final Report Generation Stats->Report

Caption: Standard workflow for a two-period crossover bioavailability study.

Conclusion

Cephalexin monohydrate is a well-established antibiotic with high oral bioavailability. This compound represents a rational prodrug design aimed at further optimizing the absorption of cephalexin. While direct comparative clinical data are needed to definitively quantify the bioavailability advantage of this compound over cephalexin monohydrate, the underlying principle of using a lipophilic ester prodrug to enhance membrane permeability is a proven strategy in drug development. The experimental protocols outlined in this guide provide a framework for conducting the necessary studies to generate such comparative data. For researchers and drug development professionals, understanding these principles and methodologies is crucial for the evaluation and development of new and improved oral antibiotic therapies.

References

Pivcephalexin vs. Pivmecillinam for E. coli Urinary Tract Infections: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of pivmecillinam and cephalexin (referred to as pivcephalexin for the purpose of this comparison, noting that cephalexin is the active component) in the treatment of Escherichia coli urinary tract infections (UTIs). The information presented is based on available clinical trial data and experimental studies, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Executive Summary

Pivmecillinam and cephalexin are both beta-lactam antibiotics effective against E. coli, a common uropathogen. Clinical data suggests that both drugs have comparable clinical efficacy in treating uncomplicated UTIs. However, pivmecillinam may have a slight advantage in terms of bacteriological eradication of E. coli. Their distinct mechanisms of action, centered on their differential binding to penicillin-binding proteins (PBPs), lead to different morphological changes in the bacteria and may have implications for the development of resistance.

Data Presentation: Clinical Efficacy

The following tables summarize the quantitative data from a key clinical trial comparing a 3-day course of pivmecillinam with a 7-day course of cephalexin in patients with bacteriologically confirmed, acute, uncomplicated UTIs.

Table 1: Clinical and Bacteriological Outcomes

OutcomePivmecillinam (200 mg, three times daily for 3 days)Cephalexin (250 mg, four times daily for 7 days)
Clinical Cure or Improvement 95.3%93.6%
Bacteriological Success 89.7%81.7%

Data from a randomized controlled trial involving 216 patients with bacteriologically confirmed, acute, uncomplicated urinary tract infection.[1]

Table 2: E. coli Eradication Rates

Treatment GroupE. coli Eradication Rate
Pivmecillinam 90.1%
Cephalexin 80.6%

Data from the same randomized controlled trial as Table 1.[1]

Experimental Protocols

The clinical trial data presented above was obtained from a randomized, double-blind study. Below is a summary of the key methodological aspects.

Study Design: A randomized, controlled clinical trial comparing the efficacy and safety of a 3-day course of pivmecillinam with a 7-day course of cephalexin for acute uncomplicated UTIs.[1]

Patient Population:

  • Inclusion Criteria: Patients with a bacteriologically confirmed, acute, uncomplicated urinary tract infection.

  • Exclusion Criteria: Specific exclusion criteria were not detailed in the provided search results but would typically include pregnant women, patients with complicated UTIs, known allergies to penicillins or cephalosporins, and those with severe renal impairment.

Treatment Regimen:

  • Pivmecillinam Group: 200 mg of pivmecillinam administered orally three times daily for 3 days.[1]

  • Cephalexin Group: 250 mg of cephalexin administered orally four times daily for 7 days.[1]

Outcome Measures:

  • Clinical Cure: Resolution of UTI symptoms.

  • Bacteriological Cure: Eradication of the baseline pathogen from urine cultures at the end of treatment. A common definition for bacteriological cure is a urine culture with <10³ colony-forming units (CFU)/mL at follow-up.

Microbiological Analysis:

  • Urine Culture: Urine samples were collected and cultured to identify the causative pathogen and determine its susceptibility to the study drugs.

  • Antimicrobial Susceptibility Testing (AST): AST was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2] This involves determining the minimum inhibitory concentration (MIC) of the antibiotics against the isolated E. coli.

Mechanism of Action: A Tale of Two Targets

Both pivmecillinam (the prodrug of mecillinam) and cephalexin are beta-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential enzymes known as penicillin-binding proteins (PBPs). However, their primary PBP targets within E. coli differ significantly, leading to distinct morphological and cellular consequences.

Pivmecillinam (Mecillinam): Targeting PBP2

Mecillinam has a high and specific affinity for PBP2. Inhibition of PBP2 disrupts the elongation of the bacterial cell wall, leading to the formation of osmotically stable, spherical cells. This ultimately results in cell death.

Cephalexin: Targeting Multiple PBPs

Cephalexin, a first-generation cephalosporin, has a broader binding profile, with a strong affinity for PBP1a and PBP3. Inhibition of these PBPs interferes with the cross-linking of peptidoglycan chains, which is crucial for maintaining the structural integrity of the bacterial cell wall. This disruption leads to the formation of long, filamentous cells as cell division is inhibited, eventually culminating in cell lysis.

Mandatory Visualizations

G Mechanism of Action: Pivmecillinam vs. Cephalexin cluster_0 Pivmecillinam (Mecillinam) cluster_1 Cephalexin cluster_2 E. coli Cell pivmecillinam Pivmecillinam mecillinam Mecillinam (Active Form) pivmecillinam->mecillinam Hydrolysis pbp2 Penicillin-Binding Protein 2 (PBP2) mecillinam->pbp2 Binds to elongation_inhibition Inhibition of Cell Wall Elongation pbp2->elongation_inhibition Leads to ecoli E. coli spherical_cells Formation of Spherical Cells elongation_inhibition->spherical_cells cell_death_piv Cell Death spherical_cells->cell_death_piv cephalexin Cephalexin pbp1a_3 Penicillin-Binding Proteins 1a & 3 (PBP1a & PBP3) cephalexin->pbp1a_3 Binds to crosslinking_inhibition Inhibition of Peptidoglycan Cross-linking pbp1a_3->crosslinking_inhibition Leads to filamentation Filamentation (Inhibited Cell Division) crosslinking_inhibition->filamentation cell_lysis_ceph Cell Lysis filamentation->cell_lysis_ceph

Caption: Comparative signaling pathways of Pivmecillinam and Cephalexin in E. coli.

G Experimental Workflow: Comparative Clinical Trial patient_recruitment Patient Recruitment (Acute Uncomplicated UTI) randomization Randomization patient_recruitment->randomization group_a Group A: Pivmecillinam (200mg TID, 3 days) randomization->group_a group_b Group B: Cephalexin (250mg QID, 7 days) randomization->group_b treatment Treatment Period group_a->treatment group_b->treatment follow_up Follow-up Assessment treatment->follow_up clinical_assessment Clinical Assessment (Symptom Resolution) follow_up->clinical_assessment bacteriological_assessment Bacteriological Assessment (Urine Culture & AST) follow_up->bacteriological_assessment data_analysis Data Analysis (Cure Rates) clinical_assessment->data_analysis bacteriological_assessment->data_analysis

Caption: High-level workflow of a randomized controlled trial comparing Pivmecillinam and Cephalexin.

References

A Comparative Analysis of the Antibacterial Spectrum of Pivcephalexin Against Common Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 31, 2025 – In the ongoing effort to combat bacterial infections, a thorough understanding of the antibacterial spectrum of commonly prescribed antibiotics is crucial for effective clinical practice. This report provides a detailed comparison of the in vitro activity of Pivcephalexin, a prodrug of cephalexin, against a panel of clinically significant Gram-positive and Gram-negative bacteria. The performance of this compound is benchmarked against two other widely used oral antibiotics: Amoxicillin-clavulanate and Cefuroxime.

This compound is the pivaloyloxymethyl ester of cephalexin, designed to enhance its oral absorption. Following administration, it is rapidly hydrolyzed by esterases in the body to release the active cephalexin molecule. Therefore, the in vitro antibacterial spectrum of this compound is identical to that of cephalexin. Cephalexin is a first-generation cephalosporin antibiotic that is effective against a range of common bacterial pathogens.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of cephalexin (the active form of this compound), Amoxicillin-clavulanate, and Cefuroxime against key clinical isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a critical measure of an antibiotic's potency. Data presented are MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Bacterial Species Antibiotic MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)
Gram-Positive
Staphylococcus aureus (Methicillin-Susceptible)Cephalexin1.0 - 2.02.0 - 4.0
Amoxicillin-clavulanate0.25 - 0.50.5 - 1.0
Cefuroxime1.0 - 2.02.0 - 4.0
Streptococcus pneumoniae (Penicillin-Susceptible)Cephalexin0.5 - 1.02.0 - 4.0
Amoxicillin-clavulanate≤0.06 - 0.120.12 - 0.25
Cefuroxime0.06 - 0.120.25 - 0.5
Gram-Negative
Escherichia coliCephalexin4.064.0[1][2]
Amoxicillin-clavulanate16.032.0[1][2]
Cefuroxime4.016.0[1][2]
Haemophilus influenzaeCephalexin4.0 - 8.016.0 - 32.0
Amoxicillin-clavulanate0.5 - 1.01.0 - 2.0
Cefuroxime0.5 - 1.01.0 - 2.0
Moraxella catarrhalisCephalexin2.0 - 4.04.0 - 8.0
Amoxicillin-clavulanate0.06 - 0.120.12 - 0.25
Cefuroxime0.5 - 1.01.0 - 2.0

Note: MIC values can vary depending on the specific strains tested and the methodology used. The data presented is a representative summary from published studies.

Experimental Protocols

The determination of the antibacterial spectrum of this compound and comparator agents was based on standardized in vitro susceptibility testing methods, primarily broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) document M07.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Bacterial Inoculum:

    • Clinical isolates of the target bacteria are cultured on appropriate agar plates to obtain isolated colonies.

    • Several colonies are then used to inoculate a sterile broth medium.

    • The bacterial suspension is incubated until it reaches a specific turbidity, corresponding to a standardized cell density (approximately 1-2 x 10⁸ CFU/mL), often matched to a 0.5 McFarland standard.

    • The standardized inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of the antibiotics (Cephalexin, Amoxicillin-clavulanate, and Cefuroxime) are prepared at known concentrations.

    • A series of twofold serial dilutions of each antibiotic are prepared in a multi-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • The prepared bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.

    • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours under ambient air conditions.

  • Interpretation of Results:

    • Following incubation, the microtiter plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Visualizing the Process and Mechanism

To further elucidate the experimental process and the underlying mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Isolate Bacterial Isolate Inoculum Standardized Inoculum Isolate->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Antibiotics Antibiotic Stock Solutions Dilutions Serial Dilutions Antibiotics->Dilutions Dilutions->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation Observation Visual Observation for Growth Incubation->Observation MIC MIC Determination Observation->MIC

Figure 1: Experimental workflow for MIC determination.

Cephalosporin_Mechanism Cephalexin Cephalexin (Active Drug) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Cephalexin->PBP Binds to Crosslinking Peptidoglycan Cross-linking Cephalexin->Crosslinking Inhibits PBP->Crosslinking Catalyzes CellWall Bacterial Cell Wall Synthesis Crosslinking->CellWall Essential for Lysis Cell Lysis & Bacterial Death Crosslinking->Lysis Inhibition leads to CellWall->Lysis Disruption leads to

Figure 2: Mechanism of action of Cephalosporins.

Conclusion

This compound, through its conversion to cephalexin, demonstrates reliable activity against methicillin-susceptible Staphylococcus aureus and penicillin-susceptible Streptococcus pneumoniae. Its activity against Gram-negative pathogens such as Escherichia coli, Haemophilus influenzae, and Moraxella catarrhalis is more variable and generally less potent compared to second-generation cephalosporins like Cefuroxime or combination agents like Amoxicillin-clavulanate. The data presented in this guide, supported by standardized experimental protocols, provides valuable insights for researchers and drug development professionals in the comparative assessment of antibacterial agents. This information is critical for the informed selection of appropriate therapies and for guiding future antibiotic development efforts.

References

Cross-Resistance Analysis of Pivcephalexin with other Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of Pivcephalexin (active form Cephalexin) and other beta-lactam antibiotics against bacterial strains with defined resistance mechanisms. The data presented is intended to inform research and development efforts in the field of antibacterial therapeutics.

Executive Summary

This compound, an oral first-generation cephalosporin, demonstrates efficacy against many Gram-positive and some Gram-negative bacteria. However, its effectiveness is significantly impacted by the presence of beta-lactamase enzymes, which are the primary drivers of cross-resistance to other beta-lactam antibiotics. This guide synthesizes available in-vitro data to illustrate these cross-resistance patterns, providing a comparative analysis of Minimum Inhibitory Concentrations (MICs) against various resistant phenotypes. The data indicates that while cephalexin maintains some stability against simple penicillinases, its activity is compromised against broader-spectrum beta-lactamases such as Extended-Spectrum Beta-Lactamases (ESBLs) and AmpC beta-lactamases, leading to cross-resistance with other penicillins and cephalosporins.

Data Presentation: Comparative In-Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cephalexin and a selection of other beta-lactam antibiotics against various bacterial strains, including those with well-characterized resistance mechanisms. MIC50 and MIC90 values, representing the MIC required to inhibit the growth of 50% and 90% of isolates, respectively, are presented where available.

Table 1: Comparative MICs (µg/mL) of Cephalexin and Other Beta-Lactams against Escherichia coli

AntibioticResistance PhenotypeMIC50MIC90Source(s)
Cephalexin Trimethoprim-Resistant464[1]
Amoxicillin-Clavulanic AcidTrimethoprim-Resistant1632[1]
CefuroximeTrimethoprim-Resistant416[1]
Cephalexin Ampicillin-Resistant>128>128[2]
AmpicillinAmpicillin-Resistant>128>128[2]
CefazolinESBL-producing>32>32[3]
CeftriaxoneESBL-producing32>64[3]
CefepimeESBL-producing216[3]
MeropenemESBL-producing≤0.060.12[3]

Table 2: Comparative MICs (µg/mL) of Cephalexin and Other Beta-Lactams against Klebsiella pneumoniae

AntibioticResistance PhenotypeMIC50MIC90Source(s)
CefazolinESBL-producing>32>32[3]
CeftriaxoneESBL-producing>64>64[3]
CefepimeESBL-producing4>32[3]
MeropenemESBL-producing≤0.060.25[3]
MeropenemKPC-producing832[4]
ImipenemKPC-producing816[4]

Note: Data for Cephalexin against ESBL-producing K. pneumoniae was not available in the reviewed literature, highlighting a gap in current published data.

Experimental Protocols

The following is a generalized protocol for determining Minimum Inhibitory Concentrations (MICs) using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07).[5][6]

Broth Microdilution Susceptibility Testing Protocol
  • Preparation of Antimicrobial Solutions: Stock solutions of each beta-lactam antibiotic are prepared at a high concentration in a suitable solvent. A series of twofold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentrations for testing.

  • Inoculum Preparation:

    • Bacterial isolates are grown on a suitable agar medium for 18-24 hours.

    • Several colonies are used to inoculate a saline or broth solution.

    • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation:

    • Standard 96-well microtiter plates are filled with 100 µL of the appropriate antibiotic dilutions.

    • Each well is then inoculated with 10 µL of the standardized bacterial suspension.

    • A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.

    • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

    • The results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on the clinical breakpoints established by the CLSI (M100).

Mandatory Visualizations

Mechanisms of Beta-Lactam Resistance

The primary mechanisms of bacterial resistance to beta-lactam antibiotics, including cross-resistance, are enzymatic degradation by beta-lactamases, alteration of the drug target (Penicillin-Binding Proteins, PBPs), and reduced drug accumulation due to efflux pumps or decreased permeability.

BetaLactam_Resistance cluster_drug Beta-Lactam Antibiotic cluster_bacterium Bacterial Cell Beta-Lactam Beta-Lactam Porin Porin Beta-Lactam->Porin Entry Efflux Pump Efflux Pump Beta-Lactam->Efflux Pump Efflux PBP Penicillin-Binding Protein (PBP) Porin->PBP Target Binding Reduced Permeability Mutated/Absent Porin Porin->Reduced Permeability Mutation/Loss Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition Altered PBP Altered PBP (Reduced Affinity) PBP->Altered PBP Modification Beta-Lactamase Beta-Lactamase Beta-Lactamase->Beta-Lactam Hydrolysis (Inactivation)

Caption: Major mechanisms of beta-lactam resistance in bacteria.

Experimental Workflow: Broth Microdilution MIC Testing

The workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial isolate using the broth microdilution method is a standardized, multi-step process.

MIC_Workflow cluster_prep Preparation cluster_dilution Dilution & Inoculation cluster_incubation_reading Incubation & Analysis A Prepare Antibiotic Stock Solutions C Serial Dilution of Antibiotics in Microtiter Plate A->C B Prepare 0.5 McFarland Bacterial Suspension D Dilute Bacterial Suspension to Final Inoculum B->D E Inoculate Microtiter Plate C->E D->E F Incubate at 35°C for 16-20 hours E->F G Visually Inspect for Growth F->G H Determine MIC G->H

Caption: Workflow for Broth Microdilution MIC Determination.

References

The Correlation Between In Vitro MIC and In Vivo Efficacy of Pivcephalexin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pivcephalexin, a prodrug of cephalexin, is an oral cephalosporin antibiotic used to treat a variety of bacterial infections. A critical aspect of its clinical application is understanding the relationship between its in vitro activity, measured as the Minimum Inhibitory Concentration (MIC), and its in vivo efficacy. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data and detailed methodologies, to aid in research and drug development.

Understanding the In Vitro-In Vivo Correlation

The correlation between in vitro susceptibility, as determined by MIC values, and the in vivo clinical effectiveness of an antibiotic is a cornerstone of antimicrobial therapy.[1] While a low MIC against a specific pathogen suggests potential efficacy, the ultimate clinical outcome is influenced by a complex interplay of pharmacokinetic and pharmacodynamic (PK/PD) parameters.[1][2][3] These parameters include the drug's absorption, distribution, metabolism, and excretion (ADME), which collectively determine the concentration and duration of the active drug at the site of infection.[2][3]

Generally, a good correlation exists between the results of therapy in experimental animal models and clinical trials in humans for broad-spectrum cephalosporins.[4] However, animal model studies are often better predictors of failure than success.[4] For cephalexin, the active form of this compound, studies have shown that achievable serum and urine concentrations after oral administration are adequate to inhibit many common pathogens.[5][6]

Comparative In Vitro Activity of Cephalexin

The in vitro efficacy of cephalexin has been evaluated against a range of clinical isolates. The following table summarizes the MIC values for cephalexin against various Gram-positive and Gram-negative bacteria.

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus0.25 - >1282.064.0
Streptococcus pneumoniae≤0.06 - 4.00.52.0
Streptococcus pyogenes (Group A Strep)≤0.06 - 0.50.120.25[6]
Escherichia coli0.5 - >1288.064.0[6]
Klebsiella pneumoniae1.0 - >1288.0>128
Proteus mirabilis0.5 - 644.032.0[6]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and testing methodology.

In Vivo Efficacy of Cephalexin in Clinical Studies

Clinical studies have demonstrated the in vivo efficacy of cephalexin in treating various infections. The outcomes of these studies provide a practical measure of its performance.

Infection TypePathogensClinical OutcomeReference
Urinary Tract InfectionsE. coli, Klebsiella, P. mirabilis5 of 14 patients cured; 9 had remission followed by bacteriologic relapse.[5][5]
Soft Tissue InfectionsStaphylococcus aureus, StreptococcusAll patients cured.[5][5]
PneumoniaStreptococcus pneumoniae9 of 12 patients cured; 1 improved, 2 were treatment failures.[5][5]
Streptococcal PharyngitisStreptococcus pyogenes11 of 12 patients had clinical remission, although the organism was re-isolated in 3 after therapy.[5][5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

Methodology: Broth Microdilution

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic in which there is no visible turbidity.

In Vivo Efficacy Assessment in Animal Models

Animal models are crucial for evaluating the in vivo efficacy of antibiotics before clinical trials.[4] The murine thigh infection model is a commonly used method.[8][9]

Methodology: Murine Thigh Infection Model

  • Induction of Neutropenia: Mice are rendered neutropenic by the administration of cyclophosphamide.

  • Bacterial Inoculation: A standardized inoculum of the test organism is injected into the thigh muscle of the mice.

  • Antibiotic Administration: The antibiotic is administered at various dosages and schedules, typically starting 2 hours post-infection.

  • Assessment of Bacterial Load: At a predetermined time point (e.g., 24 hours post-treatment), the mice are euthanized, and the thigh muscles are homogenized. The number of viable bacteria (CFU/gram of tissue) is determined by plating serial dilutions of the homogenate.

  • Data Analysis: The efficacy of the antibiotic is determined by comparing the bacterial load in the treated mice to that in untreated controls.

Visualizing the Workflow and Concepts

To better illustrate the process of correlating in vitro and in vivo data, the following diagrams are provided.

experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling mic_determination MIC Determination (Broth Microdilution) pd_modeling Pharmacodynamic Modeling mic_determination->pd_modeling MIC Data bacterial_isolates Clinical Bacterial Isolates bacterial_isolates->mic_determination animal_model Animal Model (e.g., Murine Thigh Infection) efficacy_assessment Efficacy Assessment (Bacterial Load Reduction) animal_model->efficacy_assessment efficacy_assessment->pd_modeling Efficacy Data pk_studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) pk_studies->pd_modeling clinical_outcome Predicted Clinical Outcome pd_modeling->clinical_outcome Predictive Correlation pkpd_relationship cluster_drug Drug Administration cluster_body Body cluster_bacteria Bacteria dose This compound Dose pk Pharmacokinetics (ADME) dose->pk drug_concentration Drug Concentration at Infection Site pk->drug_concentration pd Pharmacodynamics (Drug-Receptor Interaction) drug_concentration->pd effect Antibacterial Effect pd->effect mic In Vitro MIC mic->pd Informs

References

A Comparative Analysis of Pivcephalexin and Third-Generation Cephalosporins for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the efficacy, mechanisms, and resistance profiles of Pivcephalexin (as Cephalexin) versus prominent third-generation cephalosporins.

In the landscape of antimicrobial drug development, a thorough understanding of existing antibiotic classes is paramount for innovation and strategic pipeline decisions. This guide provides a comprehensive benchmark of this compound, a prodrug of the first-generation cephalosporin, cephalexin, against a class of broader-spectrum agents: the third-generation cephalosporins. This document is tailored for researchers, scientists, and drug development professionals, offering a comparative look at their antibacterial activity, mechanisms of action, and the ever-pertinent issue of resistance.

Executive Summary

Cephalexin, the active form of this compound, exhibits potent activity primarily against Gram-positive organisms. In contrast, third-generation cephalosporins, such as ceftriaxone, cefotaxime, and ceftazidime, are characterized by their extended spectrum of activity against Gram-negative bacteria. This fundamental difference in their antibacterial profiles dictates their clinical utility and serves as a critical point of comparison. While cephalexin remains a valuable tool against susceptible Gram-positive pathogens, the rise of resistance mechanisms, particularly β-lactamase production, has necessitated the development of later-generation cephalosporins with enhanced stability and a broader reach.

Data Presentation: A Comparative Overview of In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for cephalexin and representative third-generation cephalosporins against key Gram-positive and Gram-negative pathogens. The MIC90, the concentration at which 90% of isolates are inhibited, is a standard metric for comparing the in vitro potency of antimicrobial agents.

Table 1: Comparative MIC90 Values (µg/mL) Against Gram-Positive Pathogens

AntibioticStaphylococcus aureus (Methicillin-Susceptible)Streptococcus pyogenes
Cephalexin4[1]0.12-1
Ceftriaxone≤5[2]≤0.07[2]
Cefotaxime≤2-8[3]0.06[4]
Ceftazidime8[5]-

Table 2: Comparative MIC90 Values (µg/mL) Against Gram-Negative Pathogens

AntibioticEscherichia coliKlebsiella pneumoniae
Cephalexin≥ 8[6]-
Ceftriaxone8[2]-
Cefotaxime0.125[7]-
Ceftazidime0.12[8]-

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

All cephalosporins, including cephalexin and third-generation agents, are members of the β-lactam class of antibiotics. Their bactericidal activity stems from the inhibition of bacterial cell wall synthesis. The core mechanism involves the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and, ultimately, cell lysis.

Cephalosporin Mechanism of Action Cephalosporin Mechanism of Action cluster_bacterium Bacterial Cell cluster_periplasm Periplasmic Space PBP Penicillin-Binding Proteins (PBPs) CellWall Stable Cell Wall PBP->CellWall leads to Lysis Cell Lysis PBP->Lysis Inhibition leads to faulty cell wall and... Peptidoglycan Peptidoglycan Synthesis Peptidoglycan->PBP catalyzed by Cephalosporin Cephalosporin Cephalosporin->PBP Binds to and inhibits

Figure 1. Mechanism of action of cephalosporin antibiotics.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The benchmarking of antimicrobial agents relies on standardized experimental protocols. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for determining the MIC of an antibiotic. The broth microdilution method is a widely accepted technique.

Protocol: Broth Microdilution for MIC Determination (Based on CLSI M07)

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the antibiotic at a known concentration.

  • Preparation of Microdilution Plates: Serially dilute the antibiotic stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC Determination Workflow MIC Determination Workflow start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic prep_plates Prepare Serial Dilutions in Microtiter Plate prep_antibiotic->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plates (16-20h at 35°C) inoculate->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

Figure 2. Experimental workflow for MIC determination.

Resistance Profiles: A Growing Challenge

Bacterial resistance to cephalosporins is a significant clinical concern and a key consideration in drug development. The primary mechanisms of resistance include:

  • β-Lactamase Production: This is the most common mechanism of resistance.[9][10] β-lactamase enzymes hydrolyze the β-lactam ring, inactivating the antibiotic.[10] Extended-spectrum β-lactamases (ESBLs) are a major concern as they can inactivate a wide range of cephalosporins, including third-generation agents.[10]

  • Modification of Penicillin-Binding Proteins (PBPs): Alterations in the structure of PBPs can reduce the binding affinity of cephalosporins, rendering them less effective.[11][12] This is a key mechanism of resistance in methicillin-resistant Staphylococcus aureus (MRSA).

  • Reduced Permeability: In Gram-negative bacteria, changes in the outer membrane porin channels can restrict the entry of cephalosporins into the cell.[11]

  • Efflux Pumps: These membrane proteins can actively transport cephalosporins out of the bacterial cell, preventing them from reaching their PBP targets.[13][14][15][16]

First-generation cephalosporins like cephalexin are generally more susceptible to hydrolysis by β-lactamases compared to third-generation cephalosporins, which were designed with greater stability against these enzymes. However, the emergence of ESBLs has challenged the efficacy of even these later-generation agents.

Cephalosporin Resistance Mechanisms Cephalosporin Resistance Mechanisms cluster_bacterium Resistant Bacterium Cephalosporin Cephalosporin BetaLactamase β-Lactamase (Enzymatic Degradation) Cephalosporin->BetaLactamase Hydrolyzes ModifiedPBP Modified PBP (Reduced Binding) Cephalosporin->ModifiedPBP Poor binding Porin Altered Porin Channel (Reduced Permeability) Cephalosporin->Porin Blocked entry EffluxPump Efflux Pump (Active Export) Cephalosporin->EffluxPump Pumped out

Figure 3. Key mechanisms of bacterial resistance to cephalosporins.

Conclusion

The comparison between this compound (as cephalexin) and third-generation cephalosporins highlights the evolutionary arms race between antibiotic development and bacterial resistance. Cephalexin remains a potent agent against susceptible Gram-positive pathogens, but its utility is limited by its narrower spectrum and susceptibility to certain β-lactamases. Third-generation cephalosporins offer a broader spectrum of activity, particularly against Gram-negative bacteria, and greater stability against many β-lactamases. However, the emergence of new resistance mechanisms, such as ESBLs, underscores the continuous need for novel antimicrobial agents. For drug development professionals, understanding these comparative benchmarks is crucial for identifying unmet medical needs and developing the next generation of antibiotics that can effectively combat evolving bacterial threats.

References

A Comparative Analysis of the Safety and Tolerability Profiles of Pivcephalexin and Cephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability of Pivcephalexin and its active metabolite, cephalexin. While direct comparative clinical trial data is limited, this document synthesizes the available experimental evidence for each compound, outlines their relationship, and presents relevant pharmacological information to inform research and development.

Introduction to this compound and Cephalexin

This compound is a pivaloyloxymethyl ester prodrug of cephalexin. This chemical modification is designed to enhance the oral absorption of the parent drug, cephalexin. Following oral administration, this compound is absorbed and subsequently hydrolyzed by esterases in the body to release the active antibacterial agent, cephalexin.

Cephalexin is a widely used first-generation cephalosporin antibiotic effective against a broad range of Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, leading to bacterial cell death.

Metabolic Pathway of this compound

This compound's conversion to the active cephalexin is a critical step in its therapeutic action. This metabolic process is primarily mediated by non-specific esterase enzymes present in the blood and other tissues.

This compound This compound (Prodrug) Cephalexin Cephalexin (Active Drug) This compound->Cephalexin Hydrolysis Byproducts Pivalic Acid + Formaldehyde This compound->Byproducts Hydrolysis Esterases Esterases (in blood and tissues) Esterases->this compound catalyze

Caption: Metabolic conversion of this compound to Cephalexin.

Comparative Safety and Tolerability

A thorough review of published clinical trial data reveals a significant body of evidence for the safety and tolerability of cephalexin. However, there is a notable absence of head-to-head clinical trials directly comparing the adverse event profiles of this compound and cephalexin. The following sections summarize the available data for each compound.

Cephalexin Safety and Tolerability Profile

The safety profile of cephalexin has been well-characterized over decades of clinical use. The most commonly reported adverse drug reactions are gastrointestinal in nature.

Table 1: Reported Adverse Events for Cephalexin in Clinical Trials

Adverse Event CategorySpecific Adverse EventReported Frequency
Gastrointestinal DiarrheaMost Frequent
NauseaCommon
VomitingCommon
DyspepsiaCommon
Abdominal PainCommon
GastritisCommon
Hypersensitivity RashInfrequent
UrticariaInfrequent
AngioedemaRare
Nervous System DizzinessInfrequent
HeadacheInfrequent
Other Genital pruritusInfrequent
VaginitisInfrequent
FatigueInfrequent

Note: Frequencies are based on qualitative descriptions from clinical trial data as precise percentages are not consistently reported across all studies.

Serious adverse events are rare but can include Clostridioides difficile-associated diarrhea, severe hypersensitivity reactions (including anaphylaxis), and reversible interstitial nephritis.

This compound Safety and Tolerability Profile

As a prodrug, the tolerability of this compound is intrinsically linked to the release of cephalexin and the pivalate moiety. While the intention of a prodrug strategy is often to improve gastrointestinal tolerability by delaying the release of the active drug, there is a lack of published, direct comparative data to confirm this for this compound versus cephalexin. The side effects of this compound are expected to be largely the same as those for cephalexin.

It is important to note that the pivalate component of this compound is metabolized to pivalic acid. High or prolonged doses of pivalate-containing prodrugs have been associated with carnitine depletion. This is a consideration for long-term or high-dose therapy and should be a point of investigation in relevant preclinical and clinical studies.

Experimental Protocols

To ensure the robust evaluation of safety and tolerability for antibiotics like this compound and cephalexin, well-defined clinical trial protocols are essential. The following outlines a typical experimental workflow for a Phase III, randomized, double-blind, active-controlled clinical trial focused on assessing these parameters.

Standard Experimental Workflow for Antibiotic Safety and Tolerability Assessment

cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Screening Patient Screening (Inclusion/Exclusion Criteria) InformedConsent Informed Consent Screening->InformedConsent Baseline Baseline Assessment (Vitals, Labs, Medical History) InformedConsent->Baseline Randomization Randomization Baseline->Randomization DrugA Arm A: This compound Administration Randomization->DrugA DrugB Arm B: Cephalexin Administration Randomization->DrugB Monitoring Ongoing Monitoring (Adverse Events, Vitals, Labs) DrugA->Monitoring DrugB->Monitoring EndOfTreatment End of Treatment Visit Monitoring->EndOfTreatment FollowUp Follow-up Visit(s) EndOfTreatment->FollowUp FinalAssessment Final Safety Assessment FollowUp->FinalAssessment

Caption: A typical experimental workflow for a clinical trial assessing antibiotic safety.

Key Methodologies in Safety and Tolerability Assessment:

  • Adverse Event (AE) Monitoring and Reporting: Spontaneous reporting by patients and active solicitation by investigators at each study visit. AEs are graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the study drug (e.g., related, possibly related, not related).

  • Clinical Laboratory Tests: Hematology, clinical chemistry, and urinalysis are conducted at baseline and at specified intervals during and after treatment to monitor for any drug-induced changes.

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature are monitored at regular intervals.

  • Physical Examinations: A complete physical examination is performed at baseline and at the end of the study.

Conclusion

A Statistical and Methodological Comparison of Pivmecillinam and Cephalexin in Clinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, a thorough understanding of the comparative efficacy and statistical underpinning of antimicrobial agents is paramount. This guide provides an objective comparison of Pivmecillinam and Cephalexin, focusing on the statistical methods employed in key comparative studies, detailed experimental protocols, and the underlying mechanism of action. This analysis is based on available clinical trial data, primarily in the context of treating uncomplicated urinary tract infections (uUTIs).

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from a pivotal randomized, double-blind clinical trial comparing a 3-day course of pivmecillinam with a 7-day course of cephalexin in patients with bacteriologically confirmed, acute uncomplicated urinary tract infections.[1][2] A reanalysis of this and other studies, which supported the recent FDA approval of pivmecillinam, showed similar outcomes.[3][4][5]

Table 1: Clinical and Bacteriological Efficacy

OutcomePivmecillinam (3-day course)Cephalexin (7-day course)
Clinical Cure or Improvement 95.3%93.6%
Bacteriological Success 89.7%81.7%

Table 2: Eradication Rates for Escherichia coli

Treatment GroupEradication Rate
Pivmecillinam 90.1%
Cephalexin 80.6%

Experimental Protocols

The data presented above were derived from a randomized, double-blind, comparative clinical trial. Below is a detailed description of the methodology.

Objective: To compare the clinical and bacteriological efficacy of a 3-day course of pivmecillinam with a 7-day course of cephalexin in patients with acute uncomplicated urinary tract infections.

Study Design: A prospective, randomized, multicenter, double-blind comparative trial.

Patient Population: 216 patients with a bacteriologically confirmed, acute, uncomplicated urinary tract infection.

Treatment Regimen:

  • Pivmecillinam Group: 200 mg three times daily for 3 days.[1][2]

  • Cephalexin Group: 250 mg four times daily for 7 days.[1][2]

Efficacy Endpoints:

  • Primary:

    • Clinical response (cure or improvement).

    • Bacteriological response (success or failure).

  • Secondary:

    • Eradication rates of specific pathogens, such as E. coli.

Statistical Analysis: The comparison of efficacy between the two treatment groups was based on the percentage of patients achieving the defined clinical and bacteriological outcomes. While the specific statistical tests used in the original study are not detailed in the provided abstracts, such comparisons in clinical trials typically involve chi-squared tests or Fisher's exact tests for categorical data (like cure rates). The reanalysis for FDA approval involved calculating the difference in success rates and the corresponding 95% confidence interval.[3][4]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the workflow of the comparative clinical trial.

G cluster_enrollment Patient Enrollment cluster_randomization Randomization (Double-Blind) cluster_assessment Efficacy Assessment cluster_analysis Statistical Analysis p1 216 Patients with Uncomplicated UTI rand Randomization p1->rand t1 Pivmecillinam 200mg TID for 3 days rand->t1 t2 Cephalexin 250mg QID for 7 days rand->t2 assess Evaluation of Clinical and Bacteriological Outcomes stat Comparison of Success Rates (e.g., Chi-Squared Test, 95% CI) assess->stat assess_invis1->assess assess_invis2->assess

Caption: Workflow of the randomized controlled trial comparing Pivmecillinam and Cephalexin.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Both Pivmecillinam (a prodrug of mecillinam) and Cephalexin are β-lactam antibiotics. Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][7][8][9]

G cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synth Peptidoglycan Cross-linking PBP->CW_Synth catalyzes Cell_Wall Stable Cell Wall CW_Synth->Cell_Wall forms Lysis Cell Lysis CW_Synth->Lysis inhibition leads to Antibiotic β-Lactam Antibiotic (Pivmecillinam/Cephalexin) Antibiotic->PBP binds to and inhibits

Caption: Mechanism of action of β-lactam antibiotics like Pivmecillinam and Cephalexin.

References

Safety Operating Guide

Proper Disposal of Pivcephalexin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of pivcephalexin, a cephalosporin antibiotic, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. Improper disposal of antibiotics can contribute to the development of antimicrobial resistance and contaminate ecosystems. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

This compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA).[1][2][3] Pharmaceuticals are considered RCRA hazardous waste if they are specifically listed on the "P" or "U" lists or exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[4][5] this compound and other cephalosporins are not found on these lists and do not inherently possess these characteristics. Therefore, this compound should be managed as a non-RCRA pharmaceutical waste.[1][2][3] However, it is imperative to recognize that "non-hazardous" does not imply harmless; improper disposal can still pose environmental risks.[1][2]

Disposal Procedures for this compound

The recommended best practice for the disposal of non-RCRA pharmaceutical waste, including this compound, is incineration.[1][2] This method ensures the complete destruction of the active pharmaceutical ingredient (API). Some states may have specific regulations requiring the incineration of non-hazardous pharmaceutical waste.[6]

Step-by-Step Disposal Plan:
  • Segregation:

    • Designate a specific, clearly labeled waste container for non-RCRA pharmaceutical waste. These containers are often white with blue lids.[1][2]

    • Do not mix this compound waste with general laboratory trash, biohazardous waste, or RCRA hazardous waste.

  • Containerization:

    • Place all expired, unused, or contaminated this compound, including stock solutions, powders, and contaminated labware (e.g., weighing boats, pipette tips), into the designated non-RCRA pharmaceutical waste container.

    • Ensure the container is securely sealed to prevent spills or leaks.

  • Labeling:

    • The container must be clearly labeled as "Non-RCRA Pharmaceutical Waste for Incineration."[1][2]

  • Storage:

    • Store the sealed container in a secure, designated area away from general laboratory traffic, patient care areas, and drains.

  • Arrangement for Disposal:

    • Engage a licensed medical or pharmaceutical waste disposal service for the collection and incineration of the waste.

    • Ensure the selected vendor is compliant with all federal, state, and local regulations for the transport and disposal of pharmaceutical waste.

Decontamination and Spill Management

In a laboratory setting, spills of this compound powder or solutions require immediate and thorough decontamination to prevent cross-contamination and potential allergic reactions in sensitized individuals.

Recommended Decontamination Agents:

Cephalosporin antibiotics can be chemically inactivated. The following table summarizes effective decontamination agents.

Decontamination AgentConcentrationContact TimeNotes
Sodium Hydroxide (NaOH) 0.5% solutionAt least 30 minutesEffective for hydrolyzing the beta-lactam ring, a key structural component of cephalosporins.[7]
Peracetic Acid and Hydrogen Peroxide EPA-registered sporicidal disinfectantMinimum 3 minutesThis combination acts as a strong oxidizing agent to degrade the antibiotic.[8]
Chlorine Dioxide Gas Varies by systemAs per manufacturer's protocolA validated method for the inactivation of a broad range of beta-lactam antibiotics, including cephalosporins.[9]
Spill Cleanup Protocol:
  • Restrict Access: Immediately cordon off the spill area to prevent further spread.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including gloves, safety glasses or goggles, and a lab coat. For large spills of powder, respiratory protection (e.g., an N95 respirator) may be necessary.

  • Containment:

    • For liquid spills, cover with absorbent material.

    • For powder spills, gently cover with damp paper towels to avoid aerosolization.

  • Decontamination:

    • Apply a suitable decontamination agent (see table above) to the spill area, ensuring complete coverage.

    • Allow for the recommended contact time.

  • Cleanup:

    • Wipe the area with absorbent materials, working from the outside of the spill inward.

    • Place all contaminated materials (absorbent pads, paper towels, gloves, etc.) into the designated non-RCRA pharmaceutical waste container for incineration.

  • Final Rinse:

    • Wipe the surface with 70% isopropyl alcohol or water to remove any residual disinfectant.[8]

  • Hand Hygiene: Wash hands thoroughly with soap and water after completing the cleanup.

  • Documentation: Report the spill to the laboratory supervisor or safety officer as per institutional policy.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

PivcephalexinDisposal start This compound Waste Generated is_rcra Is it a RCRA hazardous waste? start->is_rcra spill Is it a spill? start->spill non_rcra Manage as Non-RCRA Pharmaceutical Waste is_rcra->non_rcra No segregate Segregate in designated 'For Incineration' container non_rcra->segregate incinerate Arrange for collection by licensed waste vendor for incineration segregate->incinerate spill->segregate No (Routine Waste) decontaminate Decontaminate spill area with appropriate agent spill->decontaminate Yes collect Collect all waste and contaminated materials decontaminate->collect collect->segregate end Disposal Complete incinerate->end

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby minimizing risks and upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Logistical Information for Handling Pivcephalexin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of pharmaceutical compounds like Pivcephalexin is paramount. As this compound is a prodrug of cephalexin, the following guidance is based on the safety protocols for cephalexin. Adherence to these procedures minimizes exposure risks and ensures a secure laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentPurpose
Eye Protection Safety glasses with side shields, goggles, or a face shield.[1]To protect eyes from potential splashes or aerosols of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation or allergic reactions.[2][3]
Body Protection Laboratory coat or protective suit.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator.To be used when there is a risk of inhaling dust or aerosols, particularly when handling the powdered form of the compound.[1]

Health Hazard Summary

Understanding the potential health hazards associated with this compound is crucial for safe handling.

Hazard TypeDescription
Inhalation May cause allergy or asthma symptoms or breathing difficulties if inhaled. Harmful if inhaled and may cause respiratory irritation.
Skin Contact Harmful in contact with skin. It can cause skin irritation and may lead to an allergic skin reaction.
Eye Contact Causes serious eye irritation.
Ingestion Harmful if swallowed.

Safe Handling and Disposal Plan

A clear, step-by-step operational and disposal plan is essential for minimizing risk and ensuring compliance with safety regulations.

Operational Plan:

  • Preparation :

    • Ensure the work area is well-ventilated. A chemical fume hood is recommended, especially when working with the solid compound.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have an emergency eyewash station and safety shower readily accessible.[1]

  • Handling :

    • Avoid direct contact with the compound. Use appropriate tools for weighing and transferring.

    • Minimize the generation of dust or aerosols.

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of a Spill :

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection, before cleaning the spill.

    • For small spills, use an absorbent material to collect the substance and place it in a sealed container for disposal.[2]

    • For large spills, follow your institution's emergency spill response procedures.[1]

Disposal Plan:

  • All waste contaminated with this compound, including used PPE and cleaning materials, should be considered hazardous waste.

  • Dispose of waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.[2]

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area Prepare Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather Materials & Check Emergency Equipment don_ppe->gather_materials weigh_transfer Weigh & Transfer Compound gather_materials->weigh_transfer minimize_dust Minimize Dust/Aerosol Generation weigh_transfer->minimize_dust spill Spill Occurs weigh_transfer->spill perform_experiment Perform Experiment minimize_dust->perform_experiment decontaminate_area Decontaminate Work Area perform_experiment->decontaminate_area perform_experiment->spill dispose_waste Dispose of Contaminated Waste decontaminate_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate notify_supervisor Notify Supervisor evacuate->notify_supervisor consult_sds Consult SDS notify_supervisor->consult_sds spill_cleanup Follow Spill Cleanup Protocol consult_sds->spill_cleanup

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.